Methyl 3-amino-2-chlorobenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBQKMXNIWIFAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568748 | |
| Record name | Methyl 3-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120100-15-4 | |
| Record name | Methyl 3-amino-2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 3-amino-2-chlorobenzoate (CAS No. 120100-15-4), an important intermediate in the synthesis of various organic molecules. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows for its synthesis and property determination.
Core Physicochemical Data
The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental values are available for related isomers, much of the data for the target compound is predicted from computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₂ | [1][2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Predicted Boiling Point | 298.5 ± 20.0 °C | [3][4][5] |
| Predicted Density | 1.311 ± 0.06 g/cm³ | [3][4] |
| Predicted pKa | 1.51 ± 0.10 | [3][4] |
| Predicted logP | 2.29 | [6] |
| Melting Point | No data available | [7] |
| Solubility | No data available | [7][8] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are generalized from standard laboratory procedures and can be adapted for specific experimental conditions.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity. The capillary method is a common and reliable technique for this determination.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of n-Octanol/Water Partition Coefficient (logP)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a crucial parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for experimental logP determination.
Methodology:
-
Solvent Saturation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate.
-
Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A precise volume of the prepared solution is added to a known volume of the other saturated phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in a solution. For a compound with an amino group, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for pKa determination.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.
-
pH Measurement: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.
-
pKa Calculation: The pKa is the pH at which half of the amino groups are protonated. This corresponds to the pH at the half-equivalence point on the titration curve.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for the synthesis of this compound and the experimental workflow for the determination of its physicochemical properties.
Caption: Proposed synthesis workflow for this compound.
Caption: Experimental workflow for physicochemical property determination.
References
- 1. appchemical.com [appchemical.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 120100-15-4 | CAS DataBase [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 120100-15-4 [sigmaaldrich.com]
- 6. 120100-15-4(this compound) | Kuujia.com [kuujia.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 120100-15-4 Name: [xixisys.com]
An In-depth Technical Guide to the Molecular Structure of Methyl 3-amino-2-chlorobenzoate
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 3-amino-2-chlorobenzoate, a valuable building block for researchers, scientists, and professionals in drug development and chemical synthesis.
Molecular Structure and Identifiers
This compound is an aromatic organic compound with a molecular formula of C₈H₈ClNO₂.[1][2][3][4][5] Its structure consists of a benzene ring substituted with a methyl ester group at position 1, a chlorine atom at position 2, and an amino group at position 3. The systematic IUPAC name for this compound is this compound.[1]
A comprehensive list of its chemical identifiers is provided in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 120100-15-4[1][2][3][4][5] |
| Molecular Formula | C₈H₈ClNO₂[1][2][3][4][5] |
| Molecular Weight | 185.61 g/mol [1][5] |
| SMILES | COC(=O)C1=C(C=CC=C1N)Cl |
| InChI | InChI=1S/C8H8ClNO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 |
| InChIKey | NKBQKMXNIWIFAE-UHFFFAOYSA-N[1] |
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// Bond edges C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C7 -- O1 [len=1.5, style=double]; C7 -- O2 [len=1.5]; O2 -- C8 [len=1.5]; C2 -- Cl [len=1.5]; C3 -- N [len=1.5];
// Hydrogen labels (implicit for clarity in this representation) }
Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 298.5 ± 20.0 °C at 760 mmHg | [1] (Predicted) |
| Physical Form | Liquid | [1] |
| Purity | ≥95% - ≥97% | [1][5] |
| Storage Temperature | 4°C, protect from light | [1] |
Spectroscopic Data (Predicted)
Due to the lack of publicly available experimental spectra for this compound, the following tables provide predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on computational algorithms and should be used as a guide for spectral interpretation. Experimental verification is highly recommended.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Ar-H | 6.8 - 7.5 | m |
| -NH₂ | 4.0 - 5.0 | br s |
| -OCH₃ | ~3.9 | s |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~167 |
| Ar-C (quaternary) | 120 - 150 |
| Ar-CH | 115 - 135 |
| -OCH₃ | ~52 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor 3-amino-2-chlorobenzoic acid, followed by its esterification.
Step 1: Synthesis of 3-amino-2-chlorobenzoic acid
This synthesis can be adapted from known procedures for related isomers. A potential route starts from 2,3-dichlorobenzoic acid.
Protocol:
-
Dissolution: Dissolve 1 mole of 2,3-dichlorobenzoic acid in approximately 400 to 2000 parts of water containing at least an equimolar amount of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide).
-
Amination: Transfer the solution to a high-pressure reactor. Add a copper catalyst (e.g., copper bronze, copper(I) salts, or copper(II) salts) and an excess of ammonia (approximately 500 to 2500 mol %).
-
Reaction: Heat the mixture to a temperature between 150°C and 220°C. The reaction is typically carried out under pressure.
-
Work-up: After cooling, the excess ammonia is removed. The reaction mixture is then acidified (e.g., with hydrochloric acid) to a pH of approximately 3.
-
Isolation: The precipitated 3-amino-2-chlorobenzoic acid is collected by filtration, washed with water, and dried.
Step 2: Esterification of 3-amino-2-chlorobenzoic acid
The synthesis of the final product, this compound, can be achieved via Fischer esterification.
Protocol:
-
Reaction Setup: In a round-bottom flask, suspend 1 equivalent of 3-amino-2-chlorobenzoic acid in a large excess of methanol (which also acts as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture and slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Characterization Protocols
The following are general protocols for the spectroscopic characterization of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the amino (N-H stretching), ester (C=O stretching), and chloro-aromatic (C-Cl stretching) functional groups.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI).
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer.
-
Data Acquisition: Obtain the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, identifiers, and predicted properties of this compound. While experimental data is limited, the provided information and plausible synthetic and characterization protocols offer a solid foundation for researchers working with this compound. Further experimental investigation is encouraged to validate the predicted data and expand the understanding of this important chemical intermediate.
References
In-Depth Technical Guide on the Solubility of Methyl 3-Amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-chlorobenzoate is a chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and logical workflows for these procedures.
While quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this guide compiles the existing qualitative information and provides standardized methods for its empirical determination.
Physicochemical Properties
To provide a foundational context for its solubility, the key physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Melting Point | 35-42°C[1] |
| Boiling Point | 273.8 ± 20.0 °C (Predicted) |
| Appearance | White to light yellow powder or lump |
Solubility Data
Precise quantitative solubility values for this compound in various solvents are not well-documented in publicly accessible literature. However, based on available safety data sheets and information on structurally similar compounds, a qualitative solubility profile can be inferred. The parent compound, 2-amino-3-chlorobenzoic acid, is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[2][3] It is also described as poorly soluble in water.[4]
For this compound itself, it is generally described as sparingly soluble in water. The following table summarizes the available qualitative solubility information. Researchers are encouraged to determine quantitative data experimentally using the protocols outlined in the subsequent sections.
| Solvent | Qualitative Solubility |
| Water | Sparingly Soluble / Poorly Soluble[4] |
| Methanol | Soluble (inferred from parent compound)[2][3][4] |
| Dimethyl Sulfoxide (DMSO) | Soluble (inferred from parent compound)[2][3][4] |
| Ethyl Acetate | Soluble (inferred from parent compound)[4] |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain precise solubility data, two standard experimental methodologies are detailed below: the gravimetric method and the UV/Vis spectrophotometric method.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, methanol, ethanol, acetone)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Vials with screw caps
-
Pipettes
-
Evaporating dish or pre-weighed beaker
-
Drying oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved particles.
-
Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or beaker.
-
Drying: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). Dry to a constant weight.
-
Calculation: The solubility (S) is calculated using the following formula:
S (g/L) = (Mass of dish with dried solute - Mass of empty dish) / Volume of filtered solution (L)
Gravimetric method workflow for solubility determination.
UV/Vis Spectrophotometric Method
This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances. It relies on creating a calibration curve of absorbance versus concentration to determine the concentration of a saturated solution.
Objective: To determine the equilibrium solubility of this compound in a specific solvent using UV/Vis spectrophotometry.
Materials:
-
This compound (high purity)
-
Solvent of interest (UV-grade)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Procedure:
Part A: Preparation of Calibration Curve
-
Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Absorbance Measurement: Determine the wavelength of maximum absorbance (λmax) of this compound. Measure the absorbance of each standard solution at the λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and follow the Beer-Lambert law.
Part B: Determination of Solubility
-
Saturated Solution Preparation: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).
-
Dilution: Carefully withdraw a known volume of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.
Solubility = Concentration of diluted solution × Dilution factor
UV/Vis spectrophotometric method workflow.
Signaling Pathways and Logical Relationships
As a chemical intermediate, this compound is not typically studied for its direct interaction with biological signaling pathways. Its primary relevance lies in its role as a building block in the synthesis of more complex, biologically active molecules. The logical relationship in its use is a synthetic one, where it serves as a precursor in multi-step chemical syntheses.
The following diagram illustrates a generalized synthetic pathway where this compound could be utilized.
Generalized synthetic pathway utilizing the subject compound.
Conclusion
This technical guide has synthesized the available information on the solubility of this compound and provided detailed, actionable protocols for its experimental determination. While quantitative data remains sparse in the literature, the methodologies and workflows presented herein provide a robust framework for researchers to generate this critical data in their own laboratories. A comprehensive understanding of solubility is essential for the effective utilization of this important chemical intermediate in research and development.
References
An In-depth Technical Guide to the Safety and Handling of Methyl 3-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Methyl 3-amino-2-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. This document outlines the compound's physicochemical properties, potential hazards, recommended handling procedures, and detailed experimental protocols for safety assessment. The information herein is intended to support safe laboratory practices and to provide a framework for further investigation into the compound's biological activity.
Physicochemical Properties
This compound is a substituted aromatic ester. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 120100-15-4 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 35-37°C | [2] |
| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [2] |
| Purity | ≥97% | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Recommended Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Skin and Body Protection: Laboratory coat and, if a significant risk of splashing exists, additional protective clothing.[4]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.[4]
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[3] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
In the event of exposure, immediate action is crucial. The following first aid measures should be taken:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols for Safety and Biological Assessment
This section provides detailed methodologies for key experiments relevant to the safety assessment and potential biological activity of this compound.
Synthesis of this compound
This compound can be synthesized from 2-amino-3-chlorobenzoic acid. A typical laboratory-scale synthesis protocol is described below.[5]
Materials:
-
2-amino-3-chlorobenzoic acid
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Water (H₂O)
-
500 mL reaction flask
-
Stirring apparatus
-
Cooling bath
-
Filtration apparatus
Procedure:
-
To a 500 mL reaction flask, add 150 g of DMF, followed by 30 g (0.175 mol) of 2-amino-3-chlorobenzoic acid and 17.3 g (0.125 mol) of potassium carbonate at room temperature.[5]
-
Cool the mixture to 10°C using a cooling bath and stir for 30 minutes.[5]
-
Slowly add 22.4 g (0.178 mol) of dimethyl sulfate dropwise to the reaction mixture.[5]
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 6 hours.[5]
-
Pour the reaction mixture into 400 mL of water to precipitate the product.[5]
-
Filter the precipitate, wash the filter cake with water, and dry to obtain this compound.[5]
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)
This test evaluates the potential of a chemical to cause skin irritation.[3][6][7][8]
Principle:
The test chemical is applied topically to a reconstructed human epidermis (RhE) model. Skin irritation potential is determined by the reduction in cell viability compared to negative controls, measured by the MTT assay.[3]
Materials:
-
Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
-
Assay medium
-
Phosphate-buffered saline (PBS)
-
Test chemical (this compound)
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., sterile PBS)
-
MTT solution (0.5 mg/mL)
-
Isopropanol
-
Multi-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Pre-incubation: Place the RhE tissues in a multi-well plate with fresh assay medium and incubate for at least 1 hour at 37°C and 5% CO₂.
-
Application of Test Chemical: Apply the test chemical (solid or liquid) topically to the surface of the RhE tissue. Apply the negative and positive controls to separate tissues.
-
Exposure: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test chemical.
-
Post-incubation: Transfer the tissues to a new plate with fresh assay medium and incubate for a post-exposure period (e.g., 42 hours) at 37°C and 5% CO₂.
-
MTT Assay:
-
Transfer the tissues to a new plate containing MTT solution.
-
Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Extract the formazan from the tissues using isopropanol.
-
Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer at a wavelength of 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each treated tissue relative to the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[3]
In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD 492)
This test identifies chemicals that do not require classification for eye irritation or serious eye damage.[4][9][10][11]
Principle:
The test chemical is applied to a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is assessed by measuring the reduction in tissue viability via the MTT assay.[9]
Materials:
-
Reconstructed human Cornea-like Epithelium (RhCE) tissue models (e.g., EpiOcular™)
-
Assay medium
-
Test chemical (this compound)
-
Positive and negative controls
-
MTT solution (0.5 mg/mL)
-
Isopropanol
-
Multi-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Tissue Pre-incubation: Equilibrate the RhCE tissues in fresh assay medium.
-
Test Chemical Application: Apply the test substance topically to the RhCE inserts.[9]
-
Incubation: Incubate the treated tissues for a specified period (e.g., 30 minutes for liquids, 6 hours for solids).[11]
-
Rinsing and Post-incubation: Thoroughly rinse the tissues and transfer them to fresh medium for a post-incubation period.
-
MTT Assay: Perform the MTT assay as described in the skin irritation protocol to determine cell viability.
-
Data Analysis: A chemical is identified as not requiring classification for eye irritation if the mean tissue viability is > 60%.[11]
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma)
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO). Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12][13][14]
Principle:
The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively. The test chemical is evaluated for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.[13]
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[12]
-
Escherichia coli strain (e.g., WP2 uvrA)[13]
-
Nutrient broth
-
Top agar
-
Minimal glucose agar plates
-
Test chemical (this compound)
-
Positive and negative controls
-
S9 metabolic activation system (prepared from rat liver)[12]
Procedure:
-
Bacterial Culture: Grow the bacterial tester strains overnight in nutrient broth.
-
Plate Incorporation Method:
-
To a test tube containing molten top agar, add the bacterial culture, the test chemical at various concentrations, and either the S9 mix (for metabolic activation) or a buffer (without S9).
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.
Potential Biological Activity: Modulation of the PI3K/AKT Signaling Pathway
While direct studies on this compound's interaction with signaling pathways are limited, research on its precursor, 2-Amino-3-chlorobenzoic acid, has shown potent anticancer activity against breast cancer cell lines. This activity is linked to the inhibition of the PI3K/AKT signaling pathway, a critical pathway in cancer cell proliferation and survival.[6]
Experimental Protocol: Western Blot Analysis of PI3K/AKT Pathway Proteins
Western blotting can be used to detect changes in the phosphorylation status of key proteins in the PI3K/AKT pathway, such as AKT itself, providing evidence of pathway inhibition.[2][15][16][17]
Materials:
-
Cancer cell line of interest
-
Cell culture reagents
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein samples by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total AKT, followed by incubation with an HRP-conjugated secondary antibody.[16]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated AKT to total AKT. A decrease in this ratio in treated cells compared to control cells indicates inhibition of the PI3K/AKT pathway.
This guide provides a comprehensive overview of the safety, handling, and potential biological relevance of this compound. Researchers should always consult the most up-to-date Safety Data Sheet (SDS) and follow institutional safety guidelines when working with this compound. The provided experimental protocols offer a foundation for conducting thorough safety assessments and exploring the compound's mechanism of action in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. senzagen.com [senzagen.com]
- 4. oecd.org [oecd.org]
- 5. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. oecd.org [oecd.org]
- 9. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]
- 10. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 11. tecolab-global.com [tecolab-global.com]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bulldog-bio.com [bulldog-bio.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methyl 3-amino-2-chlorobenzoate: A Core Precursor in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Methyl 3-amino-2-chlorobenzoate is a versatile aromatic building block pivotal in the synthesis of complex heterocyclic scaffolds for targeted therapeutics. Its unique substitution pattern, featuring an amine, a chloro group, and a methyl ester, provides a reactive platform for constructing a variety of pharmacologically active molecules. This guide details its synthesis, key reactions, and its role as a precursor in the development of kinase inhibitors targeting critical signaling pathways in oncology.
Physicochemical Properties and Synthesis
This compound is typically an off-white to light yellow crystalline powder. Its structure allows for diverse chemical modifications, making it a valuable starting material in multi-step organic synthesis.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 120100-15-4 | [1] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1] |
| Melting Point | 35-37 °C | [2] |
| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [2] |
| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [2] |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of the title compound: esterification of the corresponding carboxylic acid and reduction of a nitro-substituted precursor.
This method involves the direct esterification of 2-amino-3-chlorobenzoic acid using a methylating agent in the presence of a base.
Experimental Protocol: Esterification [3][4]
-
In a 500 mL reaction flask, add 30g (0.175 mol) of 2-amino-3-chlorobenzoic acid and 150g of N,N-Dimethylformamide (DMF).[3][4]
-
Add 17.3g (0.125 mol) of potassium carbonate to the mixture.[3][4]
-
Slowly add 22.4g (0.178 mol) of dimethyl sulfate dropwise.[3][4]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 6 hours.[3][4]
-
Pour the reaction mixture into 400 mL of water to precipitate a white solid.[4]
-
Stir the slurry for 1 hour, then collect the solid by filtration.[4]
-
Wash the filter cake with water and dry to obtain the final product.[4]
Table 2: Quantitative Data for Esterification Synthesis
| Parameter | Value | Reference |
| Yield | 91.1 - 95.0% | [3][4] |
| Purity (HPLC) | 96 - 97% | [3][4] |
This route involves the reduction of the nitro group of a precursor ester, commonly using iron powder in an acidic medium.
Experimental Protocol: Reduction [2]
-
To a solution of methyl 3-chloro-2-nitrobenzoate (2.5 g, 11.6 mmol) in ethanol/acetic acid (100 mL/100 mL), add iron powder (1.94 g, 34.8 mmol) at room temperature.[2]
-
Reflux the suspension for 2 hours under a nitrogen atmosphere.[2]
-
After completion, cool the reaction to room temperature and partially remove the solvent via rotary evaporation.[2]
-
Partition the resulting residue between water (200 mL) and ethyl acetate (300 mL).[2]
-
Separate the organic phase and wash sequentially with 1N aqueous sodium hydroxide (50 mL) and brine (50 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the product as a tan oily substance.[2]
Table 3: Quantitative Data for Reduction Synthesis
| Parameter | Value | Reference |
| Yield | 79% | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.86 (s, 3H), 6.25 (s, 2H), 6.57 (t, J = 7.93 Hz, 1H), 7.39 (dd, J = 7.81, 1.51 Hz, 1H), 7.79 (dd, J = 8.06, 1.51 Hz, 1H) | [2] |
| Mass Spec (MH+) | 185.95 | [2] |
Applications in the Synthesis of Kinase Inhibitors
The strategic placement of reactive groups on this compound makes it an ideal precursor for building complex heterocyclic systems that function as kinase inhibitors. These inhibitors are crucial in cancer therapy as they can block the signaling pathways that drive tumor growth and proliferation.
Precursor to Pyridothienopyrimidinone-Based Pim-1 Kinase Inhibitors
Pim-1 is a proto-oncogene that is overexpressed in several cancers, making it a key therapeutic target. Derivatives of pyridothienopyrimidinone synthesized from precursors like this compound have shown potent inhibitory activity against Pim-1 kinase.[5][6][7][8]
The synthesis involves the construction of a thieno[2,3-b]pyridine core, which is then cyclized to form the pyridothienopyrimidinone scaffold. While direct synthesis from this compound is part of a multi-step process, related aminothieno[2,3-b]pyridine carboxamides serve as direct precursors for this cyclization.[5]
Experimental Protocol: Synthesis of 2-Aryl-pyridothienopyrimidinones [5]
-
A mixture of 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide and an appropriate aromatic aldehyde (1:1 molar ratio) is prepared in glacial acetic acid.[5]
-
The mixture is heated under reflux for a specified time until the reaction is complete (monitored by TLC).[5]
-
Upon cooling, the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to yield the target 2-aryl-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(1H)-one.[5]
Table 4: Biological Activity of Pyridothienopyrimidinone Derivatives
| Compound | Pim-1 Inhibition IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM, MCF7) | Cytotoxicity IC₅₀ (µM, HCT116) | Reference |
| 3b | 0.06 | 1.84 | 2.74 | [5] |
| 3e | 0.06 | 0.22 | 0.37 | [5] |
Precursor to Quinazolinone-Based PI3K/AKT Inhibitors
The PI3K/AKT pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Its dysregulation is a common feature in many human cancers. Quinazolinone derivatives, synthesized from anthranilic acid precursors like 2-amino-3-chlorobenzoic acid, have been developed as potent inhibitors of this pathway.
Experimental Protocol: General Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones [9]
-
Reflux a mixture of 2-amino-3-chlorobenzoic acid, a primary amine, and an ortho ester in a suitable solvent.[9]
-
Monitor the reaction by TLC until completion.[9]
-
Cool the reaction mixture to allow the product to precipitate.[9]
-
Collect the solid by filtration and recrystallize from a suitable solvent like ethanol to obtain the purified quinazolinone derivative.[9]
Role in the Synthesis of MEK Inhibitor Trametinib
This compound is structurally related to key intermediates used in the synthesis of potent and selective MEK inhibitors, such as Trametinib. Trametinib is an allosteric inhibitor of MEK1 and MEK2, which are components of the MAPK/ERK pathway, a critical signaling cascade for cell proliferation and survival.[10][11][12] The synthesis of Trametinib and its analogs often involves precursors derived from substituted aminobenzoic acids.
The synthesis of Trametinib is a complex, multi-step process. The core structure is built using intermediates that can be derived from substituted aminobenzoic acids, highlighting the importance of precursors like this compound in accessing these complex molecular architectures.
Conclusion
This compound is a high-value synthetic precursor that provides a reliable and versatile entry point for the synthesis of a multitude of complex heterocyclic compounds. Its application in the construction of potent kinase inhibitors for targeted cancer therapy underscores its significance in modern drug discovery and development. The detailed protocols and data presented in this guide serve as a technical resource for researchers aiming to leverage this key building block in their synthetic endeavors.
References
- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]
- 3. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trametinib [a.osmarks.net]
- 12. Trametinib | C26H23FIN5O4 | CID 11707110 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Amino Group in Methyl 3-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-2-chlorobenzoate is a valuable bifunctional building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The reactivity of its amino group is modulated by the electronic and steric effects of the adjacent chloro and methyl ester substituents. This technical guide provides a comprehensive overview of the chemical behavior of this amino group, detailing its involvement in key organic transformations. This document includes a summary of its reactivity, detailed experimental protocols for representative reactions, and quantitative data to inform synthetic strategies.
Introduction
The synthetic utility of an aromatic amine is largely dictated by the nucleophilicity and basicity of the amino group. In the case of this compound, the positioning of the chloro and methyl ester groups relative to the amine functionality introduces significant electronic and steric influences that temper its reactivity. The electron-withdrawing nature of both the ortho-chloro and meta-methoxycarbonyl groups decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to aniline. Furthermore, the ortho-chloro substituent provides considerable steric hindrance, which can influence the accessibility of the amino group to various reagents.
This guide explores the practical implications of these structural features on the participation of the amino group in several pivotal classes of reactions, including diazotization-based transformations, palladium-catalyzed cross-coupling reactions, acylations, and alkylations. Understanding these reactivity patterns is crucial for the effective incorporation of this versatile scaffold into complex target molecules.
Physicochemical Properties and Reactivity Overview
The reactivity of the amino group in this compound is a product of competing electronic and steric factors.
Electronic Effects:
-
Inductive Effect (-I): The electronegative chlorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring and the amino group.
-
Mesomeric Effect (+M): The amino group has a lone pair of electrons that can be delocalized into the aromatic ring through the mesomeric effect, increasing electron density at the ortho and para positions.
-
Combined Effect: The electron-withdrawing inductive effect of the chlorine and the methyl ester group outweighs the mesomeric effect of the amino group, resulting in a less nucleophilic and less basic amine compared to aniline.
Steric Effects:
-
Ortho Effect: The presence of the chlorine atom in the ortho position sterically hinders the approach of electrophiles and other reactants to the amino group. This "ortho effect" can significantly impact reaction rates and, in some cases, prevent reactions that would otherwise be facile.
A predicted pKa value for the conjugate acid of a similar compound, methyl 2-amino-3-chlorobenzoate, is approximately 0.25±0.10, indicating significantly lower basicity than aniline (pKa of anilinium ion is ~4.6). While this is for a constitutional isomer, it provides a reasonable estimate for the reduced basicity of the target molecule due to the presence of electron-withdrawing groups.
The following sections will delve into specific reactions, providing both a theoretical framework and practical experimental details.
Key Reactions of the Amino Group
Diazotization and Sandmeyer-type Reactions
The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring via Sandmeyer or related reactions.
Reaction Workflow:
Figure 1: General workflow for the Sandmeyer reaction of this compound.
Experimental Protocol: Diazotization
A general procedure for the diazotization of an aminobenzoic acid involves dissolving the amine in an aqueous mineral acid, cooling the solution to 0-5 °C, and adding a solution of sodium nitrite dropwise.
-
Reagents: this compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), Water.
-
Procedure:
-
Dissolve this compound in a suitable aqueous acid (e.g., 3M HCl).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period before use in subsequent reactions.
-
Note: Aryl diazonium salts can be unstable and are typically used in situ without isolation.
Buchwald-Hartwig Amination
While this compound is itself an amine, the principles of Buchwald-Hartwig amination can be applied to its synthesis from the corresponding aryl halide. Understanding these conditions is relevant for professionals in drug development who may need to synthesize analogs. For instance, the synthesis of 3-methyl-2-aminobenzoic acid from 3-methyl-2-chlorobenzoic acid has been reported, demonstrating the feasibility of amination at this position.
Catalytic Cycle:
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Experimental Protocol (Ammoniation of a related substrate):
This protocol for the synthesis of 3-methyl-2-aminobenzoic acid from 3-methyl-2-chlorobenzoic acid can be adapted for the synthesis of the target molecule's scaffold.[1]
-
Reagents: 3-methyl-2-chlorobenzoic acid, Dimethyl sulfoxide (DMSO), Cuprous chloride (CuCl), Sodium carbonate (Na₂CO₃), Ammonia gas (NH₃).
-
Procedure:
-
To a reaction vessel, add 3-methyl-2-chlorobenzoic acid (200g), DMSO (150g), cuprous chloride (0.5g), and sodium carbonate (1.5g) as catalysts.[1]
-
Heat the mixture to 130 °C and introduce ammonia gas (approximately 22g).[1]
-
Increase the temperature to 150 °C and maintain for 4 hours.[1]
-
After the reaction is complete, remove the DMSO by vacuum distillation.[1]
-
Wash the residue with water and recrystallize from methanol to obtain the product.[1]
-
Quantitative Data (for the synthesis of 3-methyl-2-aminobenzoic acid): [1]
| Reactant | Amount |
| 3-methyl-2-chlorobenzoic acid | 200 g |
| DMSO | 150 g |
| Cuprous chloride | 0.5 g |
| Sodium carbonate | 1.5 g |
| Ammonia gas | ~22 g |
| Product | |
| 3-methyl-2-aminobenzoic acid | 160 g |
| Yield | 90.3% |
N-Acylation
The amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. The steric hindrance from the ortho-chloro group may necessitate slightly more forcing conditions compared to unhindered anilines.
Reaction Scheme:
Figure 3: General scheme for the N-acylation of this compound.
Experimental Protocol: Acylation with Acyl Chloride (General)
This protocol is based on the acylation of the related 2-amino-3-chlorobenzoic acid and can be adapted.
-
Reagents: 2-amino-3-chlorobenzoic acid (or methyl ester), Acyl chloride (e.g., acetyl chloride), Anhydrous pyridine or dioxane.
-
Procedure:
-
Dissolve 1 equivalent of the amino compound in a suitable solvent like anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of the acyl chloride dropwise with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acylated product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
N-Alkylation
Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amine. Reductive amination provides a more controlled method for mono-alkylation. However, direct alkylation with alkyl halides can be achieved under specific conditions.
Reaction Workflow:
Figure 4: Pathways for the N-alkylation of this compound.
Experimental Protocol: N-Methylation of 2-amino-3-chlorobenzoic acid (Illustrative)
This protocol for the synthesis of the methyl ester from the corresponding carboxylic acid also involves N-methylation as a potential side reaction if not controlled, and the conditions can be adapted for intentional N-alkylation.
-
Reagents: 2-amino-3-chlorobenzoic acid, Dimethylformamide (DMF), Potassium carbonate (K₂CO₃), Dimethyl sulfate ((CH₃)₂SO₄).
-
Procedure:
-
In a reaction flask, add DMF, 2-amino-3-chlorobenzoic acid, and potassium carbonate at room temperature.
-
Cool the mixture to 10 °C and stir for 30 minutes.
-
Slowly add dimethyl sulfate dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 6 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry the product.
-
Note: The choice of base and alkylating agent, as well as the reaction temperature, are critical to control the extent of alkylation.
Applications in Synthesis
This compound is a precursor for the synthesis of various heterocyclic compounds of medicinal and agrochemical interest. For instance, substituted aminobenzoic acids are key starting materials for the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities.
Synthesis of Quinolones (Friedländer Annulation):
The amino group, in conjunction with a carbonyl functionality, can participate in cyclization reactions to form quinoline scaffolds. While the methyl ester itself is not a ketone, this highlights a potential transformation pathway after modification of the ester group.
Logical Relationship for Friedländer Annulation:
References
Electrophilic Substitution on Methyl 3-amino-2-chlorobenzoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on Methyl 3-amino-2-chlorobenzoate, a versatile building block in medicinal chemistry and materials science. The regioselectivity of these reactions is governed by the interplay of the directing effects of the amino, chloro, and methyl ester substituents. This document outlines the theoretical basis for predicting reaction outcomes, provides detailed experimental protocols for key electrophilic substitution reactions, and presents quantitative data where available for analogous systems. Visualizations of reaction pathways and experimental workflows are included to facilitate understanding.
Introduction
This compound is a substituted aromatic compound with three distinct functional groups that influence its reactivity towards electrophiles. Understanding the directing effects of these substituents is crucial for predicting the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The strong activating and ortho-, para-directing amino group, the deactivating but ortho-, para-directing chloro group, and the deactivating and meta-directing methyl ester group create a complex substitution pattern. This guide will delve into the theoretical considerations and practical applications of electrophilic substitution on this substrate.
Theoretical Framework: Predicting Regioselectivity
The regioselectivity of electrophilic substitution on this compound is primarily dictated by the powerful activating effect of the amino group. As a strong activating group, the amino substituent directs incoming electrophiles to the positions ortho and para to it.
-
Amino Group (-NH₂): Strongly activating and ortho-, para-directing.
-
Chloro Group (-Cl): Deactivating but ortho-, para-directing.
-
Methyl Ester Group (-COOCH₃): Deactivating and meta-directing.
The positions on the benzene ring relative to the substituents are as follows:
-
C4: Para to the amino group and meta to the chloro and methyl ester groups.
-
C6: Ortho to the amino group and meta to the chloro group.
-
C5: Meta to the amino group and para to the chloro group.
Considering the activating and directing effects, the primary sites for electrophilic attack are the C4 and C6 positions, which are activated by the amino group. The C6 position is ortho to the strongly activating amino group, while the C4 position is para. Steric hindrance from the adjacent chloro and amino groups might slightly disfavor substitution at the C4 position. However, the para position is often favored electronically. Therefore, a mixture of 4- and 6-substituted products is generally expected, with the precise ratio depending on the specific electrophile and reaction conditions.
dot
potential applications of Methyl 3-amino-2-chlorobenzoate in medicinal chemistry
For Immediate Release
[City, State] – [Date] – Methyl 3-amino-2-chlorobenzoate, a substituted anthranilate, is emerging as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive amino group and strategically placed chlorine and methyl ester functionalities, provide a robust scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide explores the potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors and quinazolinone-based anticancer agents.
Core Chemical Attributes and Reactivity
This compound (C₈H₈ClNO₂) is an aromatic compound featuring an aniline and a methyl benzoate moiety. The presence of the electron-withdrawing chlorine atom ortho to the amino group and meta to the methoxycarbonyl group influences the reactivity of the aromatic ring and the nucleophilicity of the amino group. This substitution pattern makes it an ideal starting material for a variety of chemical transformations central to drug discovery.
The primary reactive sites for medicinal chemistry applications are the amino group, which readily undergoes acylation, sulfonylation, and cyclization reactions, and the aromatic ring, which can participate in various coupling reactions.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The structural analog of the topic compound, Methyl 3-amino-2-fluorobenzoate, is a key intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of melanoma.[1] This established precedent strongly suggests the utility of this compound in the generation of novel kinase inhibitors. The general synthetic strategy involves the sulfonylation of the amino group followed by further modifications to construct the final inhibitor.
While a specific, marketed drug directly synthesized from this compound has not been identified in the public domain, its potential for creating analogs of existing kinase inhibitors is significant. The chloro-substituent, as compared to the fluoro-substituent in the Dabrafenib precursor, can alter the electronic and steric properties of the resulting molecule, potentially leading to modified kinase selectivity, potency, and pharmacokinetic profiles.
Below is a conceptual workflow for the synthesis of a hypothetical kinase inhibitor analog using this compound.
Caption: Conceptual workflow for kinase inhibitor synthesis.
Application in the Synthesis of Quinazolinone-Based Anticancer Agents
Quinazolinones are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including potent anticancer effects.[2][3] The synthesis of the quinazolinone scaffold often involves the cyclization of anthranilic acid derivatives. This compound can serve as a precursor to 8-chloro-substituted quinazolinones, a substitution pattern that has been explored for its impact on anticancer activity.[4]
The general synthesis of quinazolinones from this compound involves a two-step process: acylation of the amino group followed by cyclization with a primary amine. This versatile method allows for the introduction of diverse substituents at the 2 and 3 positions of the quinazolinone core, enabling the creation of extensive chemical libraries for structure-activity relationship (SAR) studies.
Quantitative Data on Related Bioactive Molecules
To illustrate the potential potency of compounds derived from scaffolds related to this compound, the following tables summarize the biological activity of a known BRAF inhibitor and a series of quinazolinone-based anticancer agents.
Table 1: Biological Activity of Dabrafenib (a BRAF Inhibitor)
| Kinase Target | IC50 (nM) |
| BRAF V600E | 0.8 |
| BRAF wild-type | 3.2 |
| c-RAF | 5.0 |
Data sourced from publicly available information.
Table 2: Anticancer Activity of Selected Quinazolinone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 45 | A549 (Lung) | 0.44 | [5] |
| Quinazolinone 7 | MCF-7 (Breast) | 2.09 | [3] |
| Quinazolinone 7 | HepG2 (Liver) | 2.08 | [3] |
| Compound 101 | MCF-7 (Breast) | 0.34 | [2] |
Experimental Protocols
General Procedure for N-Sulfonylation of this compound
This protocol describes a general method for the synthesis of sulfonamide intermediates, a key step in the preparation of many kinase inhibitors.
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add the desired sulfonyl chloride (1.1 eq.) to the cooled solution with continuous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-sulfonylated product.
Caption: Experimental workflow for N-Sulfonylation.
General Procedure for the Synthesis of 2,3-Disubstituted 8-Chloro-4(3H)-quinazolinones
This protocol outlines the synthesis of quinazolinone derivatives from this compound.[4]
Step 1: Synthesis of the Benzoxazinone Intermediate
-
Acylation: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine. Cool the solution to 0 °C.
-
Addition of Acyl Chloride: Slowly add the desired acyl chloride (1.1 eq.) to the solution.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, pour the reaction mixture into ice-water to precipitate the 8-chloro-2-substituted-4H-benzo[d][2][6]oxazin-4-one intermediate. Collect the solid by filtration and wash with water.
Step 2: Synthesis of the Quinazolinone
-
Condensation: Reflux the benzoxazinone intermediate from Step 1 with a primary amine (1.2 eq.) in a suitable solvent (e.g., ethanol or acetic acid) for 6-8 hours.
-
Isolation: Cool the reaction mixture. The 2,3-disubstituted 8-chloro-4(3H)-quinazolinone product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.
Signaling Pathways of Potential Therapeutic Targets
The potential therapeutic agents derived from this compound are likely to target key signaling pathways implicated in cancer progression.
RAF/MEK/ERK Pathway
BRAF is a key component of the RAF/MEK/ERK signaling pathway, which is frequently hyperactivated in cancer due to mutations. Inhibitors of this pathway, such as Dabrafenib, can block downstream signaling, leading to decreased cell proliferation and survival.
Caption: The RAF/MEK/ERK signaling pathway and potential inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Many quinazolinone-based inhibitors exert their anticancer effects by targeting the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its utility in synthesizing potential kinase inhibitors, analogous to established drugs like Dabrafenib, and a wide array of quinazolinone-based anticancer agents makes it a molecule of significant interest to the medicinal chemistry community. Further exploration of derivatives from this starting material is warranted to unlock its full therapeutic potential.
References
Methyl 3-amino-2-chlorobenzoate: A Technical Guide for Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for the identification of lead compounds in drug discovery.[1][2] FBDD utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[3][4] These fragments, typically with molecular weights under 300 Da, can bind with low affinity but high ligand efficiency to protein targets.[3][5] Through structural biology techniques like X-ray crystallography and NMR spectroscopy, the binding mode of these fragments can be determined, providing a solid starting point for optimization into potent drug candidates.[4][5] Methyl 3-amino-2-chlorobenzoate is a chemical fragment with properties that make it a suitable candidate for inclusion in fragment libraries for FBDD campaigns. This technical guide provides an in-depth overview of its chemical properties, synthesis, and application in FBDD, along with detailed experimental protocols for screening and validation.
Properties of this compound
This compound is a small organic molecule belonging to the protein degrader building blocks family.[6] Its key physicochemical properties are summarized in the table below, making it compliant with the "Rule of Three" often used for fragment selection (Molecular Weight < 300, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).
| Property | Value | Reference |
| Molecular Formula | C8H8ClNO2 | [6][7] |
| Molecular Weight | 185.61 g/mol | [6][7] |
| CAS Number | 120100-15-4 | [6] |
| Appearance | White to light yellow powder/lump | [7][8] |
| Melting Point | 35-37°C | [8] |
| Boiling Point (Predicted) | 273.8 ± 20.0 °C | [8][9] |
| Density (Predicted) | 1.311 ± 0.06 g/cm3 | [8][9] |
| Hydrogen Bond Donor Count | 2 | [10] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 2 | [7] |
| Topological Polar Surface Area | 52.3 Ų | [7] |
| Purity | ≥ 97% | [6] |
Synthesis of this compound
While a specific, detailed synthesis method for this compound was not found in the provided search results, a general method can be inferred from the synthesis of similar compounds like methyl 2-amino-3-chlorobenzoate. The synthesis typically involves the esterification of the corresponding carboxylic acid.
Reaction Scheme (Hypothetical):
3-amino-2-chlorobenzoic acid reacts with a methylating agent in the presence of a base and an organic solvent to yield this compound.
Experimental Protocol (General):
-
Dissolution: Dissolve 3-amino-2-chlorobenzoic acid in a suitable organic solvent such as Dimethylformamide (DMF) in a reaction flask at room temperature.[11][12][13]
-
Base Addition: Add an inorganic base, such as potassium carbonate, to the solution.[11][12][13]
-
Cooling: Cool the reaction mixture to a temperature between 5°C and 10°C.[11][12][13]
-
Methylation: Slowly add a methylating agent, such as dimethyl sulfate, dropwise to the cooled mixture while stirring.[11][12][13]
-
Reaction: Allow the reaction to proceed at room temperature for 4 to 8 hours with continuous stirring.[11][12][13]
-
Work-up: Upon completion, filter the reaction mixture. The resulting solid is then washed with water and dried to yield the final product, this compound.[11][12][13]
Fragment-Based Drug Discovery Workflow
A typical FBDD campaign involves a series of steps from initial screening to hit validation and optimization. The following diagram illustrates a general workflow for an FBDD project utilizing a fragment library containing this compound.
Caption: A general workflow for a fragment-based drug discovery campaign.
Biophysical Screening Techniques in FBDD
Due to the weak binding affinities of fragments, sensitive biophysical techniques are required for their detection and characterization.[3][5]
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand.[14][15][] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Hypothetical TSA Data for this compound
| Fragment | Concentration (mM) | ΔTm (°C) | Hit? |
| This compound | 1 | 1.5 | Yes |
| Fragment X | 1 | 0.2 | No |
| Fragment Y | 1 | 2.1 | Yes |
Experimental Protocol: Thermal Shift Assay
-
Preparation: Prepare a solution of the target protein in a suitable buffer.
-
Assay Plate Setup: In a 96- or 384-well PCR plate, add the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the fragment solution (e.g., this compound) to each well. Include appropriate controls (protein and dye only, protein with a known binder).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The dye fluoresces upon binding to the hydrophobic regions of the protein that become exposed during unfolding.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the Tm. A significant increase in Tm in the presence of the fragment (ΔTm) indicates binding.[3]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[5][17][18] It can provide kinetic data (kon and koff) in addition to binding affinity (KD).[19]
Hypothetical SPR Data for this compound
| Fragment | KD (μM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Ligand Efficiency (LE) |
| This compound | 500 | 1.2 x 10³ | 0.6 | 0.35 |
| Fragment Y | 250 | 2.5 x 10³ | 0.625 | 0.40 |
Experimental Protocol: Surface Plasmon Resonance
-
Immobilization: Covalently immobilize the target protein onto the surface of a sensor chip.
-
System Preparation: Equilibrate the SPR instrument with running buffer.
-
Fragment Injection: Inject a series of concentrations of the fragment (e.g., this compound) over the sensor surface.
-
Data Collection: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the dissociation constant (KD).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for fragment screening that can provide information on binding, affinity, and the location of the binding site on the protein.[2][20][21] Ligand-observe methods like Saturation Transfer Difference (STD) and WaterLOGSY are commonly used for primary screening, while protein-observe methods like ¹H-¹⁵N HSQC are used for hit validation and mapping the binding site.[20]
Hypothetical NMR Screening Results
| Fragment | Method | Result | Hit? |
| This compound | STD-NMR | Signal observed | Yes |
| This compound | ¹H-¹⁵N HSQC | Chemical shift perturbations observed | Yes |
| Fragment X | STD-NMR | No signal | No |
Experimental Protocol: NMR Spectroscopy (STD)
-
Sample Preparation: Prepare a sample containing the target protein and the fragment (or a mixture of fragments) in a suitable deuterated buffer.
-
NMR Experiment: Acquire a 1D ¹H NMR spectrum of the sample.
-
Saturation: Selectively saturate a region of the protein's proton spectrum.
-
Magnetization Transfer: If the fragment binds to the protein, magnetization will be transferred from the saturated protein protons to the bound fragment protons.
-
Difference Spectrum: Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum, which will only show signals from the protons of the binding fragments.
Hypothetical Signaling Pathway and FBDD Application
The following diagram illustrates a hypothetical signaling pathway where a kinase is the target for an FBDD campaign using a fragment like this compound.
Caption: A hypothetical kinase signaling pathway targeted by a fragment.
Conclusion
This compound possesses the key characteristics of a promising fragment for use in FBDD campaigns. Its low molecular weight and adherence to the "Rule of Three" make it an ideal starting point for probing the binding sites of various protein targets. By employing a suite of sensitive biophysical techniques such as TSA, SPR, and NMR, researchers can effectively screen, validate, and characterize the binding of this and other fragments. The structural and affinity data obtained from these methods provide a robust foundation for the structure-guided design and optimization of fragments into potent and selective lead compounds. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in leveraging the power of FBDD with fragments like this compound.
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. academic.oup.com [academic.oup.com]
- 6. calpaclab.com [calpaclab.com]
- 7. guidechem.com [guidechem.com]
- 8. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. CID 159835843 | C16H16Cl2N2O4 | CID 159835843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 12. Page loading... [wap.guidechem.com]
- 13. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 14. criver.com [criver.com]
- 15. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 3-amino-2-chlorobenzoate in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The design of a PROTAC is a tripartite challenge, requiring the careful selection of a warhead for the protein of interest (POI), an anchor for an E3 ubiquitin ligase, and a linker to optimally connect the two. The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and overall bioactivity. This technical guide delves into the strategic use of rigid aromatic linkers in PROTAC design, with a specific focus on Methyl 3-amino-2-chlorobenzoate as a versatile chemical scaffold for their synthesis. We will explore its chemical utility, present hypothetical synthetic routes, summarize relevant performance data from analogous structures, and provide detailed experimental protocols for the evaluation of resulting PROTACs.
Introduction: The PROTAC Revolution
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[1] This induced ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the POI.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to act catalytically on other target molecules.[3][4] This event-driven pharmacology distinguishes PROTACs from traditional occupancy-based inhibitors, offering the potential to target proteins previously considered "undruggable."[3]
The success of a PROTAC is critically dependent on the linker connecting the two ligands. The linker's length, rigidity, and composition dictate the geometry and stability of the ternary complex, which are paramount for efficient ubiquitination.[5][6] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is growing interest in rigid linkers, which can pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation and improving pharmacokinetic properties.[2][7]
This compound: A Scaffold for Rigid Linkers
Substituted aromatic rings are an important class of rigid linkers.[8] this compound presents a valuable starting scaffold for constructing such linkers due to its distinct, orthogonally reactive functional groups.
-
The Amino Group: The primary amine at the 3-position serves as a key nucleophilic handle. It can be readily functionalized through well-established amide bond formation reactions to connect to either the POI ligand or the E3 ligase ligand.[9]
-
The Chloro Group: The chlorine atom at the 2-position is a versatile site for carbon-carbon bond formation. It is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of diverse chemical moieties to extend the linker or attach the second ligand.[10][11] The reactivity of aryl chlorides in these reactions is well-documented.[12]
-
The Methyl Ester: The ester group can be hydrolyzed to a carboxylic acid, providing another attachment point for amide coupling, or it can be reduced to an alcohol for further derivatization.
This trifunctional nature allows for a modular and strategic synthesis of PROTACs, where the substituted benzoate core imparts conformational rigidity to the linker.
Data Presentation: Performance of PROTACs with Rigid Phenyl Linkers
While specific PROTACs synthesized directly from this compound are not extensively reported in publicly available literature, the performance of PROTACs utilizing similar rigid phenyl linkers provides valuable insight into their potential efficacy. The following tables summarize key degradation data for Bromodomain-containing protein 4 (BRD4) degraders, a common target in PROTAC research.
Table 1: Degradation Potency of VHL-based BRD4 PROTACs with Phenyl-Containing Linkers
| PROTAC ID | Linker Description | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
|---|---|---|---|---|---|
| PROTAC 97 | 1,4-disubstituted phenyl ring | MV-4-11 | 250 | 70 | [5] |
| MZ1 | PEG linker (for comparison) | HeLa | ~100 | >95 |[6] |
Note: Data is compiled from various sources and experimental conditions may vary. DC₅₀ represents the concentration for 50% degradation, and Dₘₐₓ represents the maximum percentage of degradation.
Table 2: Impact of Linker Composition on BTK Degradation by Pomalidomide-Based PROTACs
| Compound | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
|---|---|---|---|---|---|
| PROTAC A | Alkyl Chain | 10 | 5.2 | ~95 | [13] |
| PROTAC B | PEG Chain | 12 | 1.8 | >98 | [13] |
| PROTAC C | Rigid Piperazine | 11 | 3.5 | >95 |[2] |
This table illustrates how different linker types, including rigid elements, affect degradation performance for the same target and E3 ligase ligand.
Experimental Protocols
The following section provides detailed methodologies for the synthesis and evaluation of a hypothetical PROTAC derived from this compound.
Proposed Synthesis of a PROTAC Using a this compound-derived Linker
This protocol outlines a plausible, multi-step synthesis to create a PROTAC with a rigid linker derived from this compound. This example involves a Sonogashira coupling to install an alkyne handle for "click" chemistry.
Step 1: Functionalization of the Amino Group
-
Dissolve this compound (1.0 eq) and a Boc-protected amino-PEG-acid (e.g., Boc-NH-PEG2-COOH) (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Add a coupling reagent such as HATU (1.2 eq) and a base like Diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography.
Step 2: Sonogashira Cross-Coupling
-
To a solution of the product from Step 1 (1.0 eq) in a solvent mixture like Toluene/H₂O, add a terminal alkyne (e.g., Ethynyltrimethylsilane) (1.5 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., Triethylamine).
-
Degas the mixture and heat under an inert atmosphere (e.g., at 70°C) for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry, concentrate, and purify the coupled product by column chromatography.
-
If a TMS-protected alkyne was used, deprotect it using a reagent like Tetrabutylammonium fluoride (TBAF).
Step 3: Saponification of the Methyl Ester
-
Dissolve the alkyne-functionalized intermediate (1.0 eq) in a mixture of THF and water.
-
Add Lithium Hydroxide (LiOH) (3.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).
-
Acidify the mixture with 1M HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the linker acid.
Step 4: Final PROTAC Assembly
-
Couple the linker acid from Step 3 to the amine-containing POI ligand using standard amide coupling conditions (HATU/DIPEA in DMF).
-
Alternatively, if the POI ligand has an azide handle, use a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction to connect the linker to the POI ligand.
-
Purify the final PROTAC molecule using reverse-phase HPLC. Characterize by LC-MS and NMR.
Protocol for Western Blot Analysis of Target Protein Degradation[3][15]
This assay is fundamental for determining the DC₅₀ and Dₘₐₓ of a PROTAC.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-Actin).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)[16][17]
This assay assesses the downstream effect of protein degradation on cell health and proliferation.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of culture medium. Allow to adhere overnight.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Incubate for a desired period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
-
Protocol for Ternary Complex Formation Assay (TR-FRET)[18][19]
This proximity-based assay directly measures the formation of the POI-PROTAC-E3 ligase complex.
-
Reagents:
-
Purified, tagged POI (e.g., His-tagged BRD4).
-
Purified, tagged E3 ligase complex (e.g., GST-tagged VHL-ElonginB-ElonginC).
-
Terbium (Tb)-conjugated anti-His antibody (Donor).
-
Fluorescein-conjugated anti-GST antibody (Acceptor).
-
PROTAC compound.
-
-
Assay Procedure:
-
In a 384-well plate, add the POI, E3 ligase complex, and serial dilutions of the PROTAC in assay buffer.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow complex formation.
-
Add the Tb-anti-His and Fluorescein-anti-GST antibodies.
-
Incubate for another 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal on a plate reader (Excitation: 340 nm, Emission: 520 nm for acceptor and 620 nm for donor).
-
Calculate the FRET ratio (520 nm/620 nm).
-
Plot the FRET ratio against the log of the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal decreases at high concentrations due to the formation of binary complexes.
-
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
Synthetic Workflow for a Rigid Linker
References
- 1. lifesensors.com [lifesensors.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Computational Modeling of Methyl 3-amino-2-chlorobenzoate Interactions with Cyclooxygenase-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational modeling of Methyl 3-amino-2-chlorobenzoate, a small molecule with potential therapeutic applications, and its putative interactions with the enzyme Cyclooxygenase-2 (COX-2). While direct experimental and computational studies on this compound are limited, this guide outlines a robust, multi-faceted computational approach based on established methodologies for analogous aminobenzoic acid derivatives known to target COX-2, a key enzyme in inflammatory pathways.
Introduction to this compound and Cyclooxygenase-2
This compound (CAS RN: 120100-15-4) is a substituted aminobenzoate derivative.[1] The aminobenzoic acid scaffold is present in a variety of biologically active compounds, including some that exhibit anti-inflammatory properties. Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins.[2][3] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[4][5] Given the structural similarities of this compound to known COX-2 inhibitors, this enzyme represents a plausible and compelling biological target for computational investigation.
This guide will detail a systematic workflow for modeling the interaction between this compound and COX-2, encompassing molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) studies. Furthermore, it provides comprehensive experimental protocols for the validation of in silico findings.
Computational Modeling Workflow
A multi-step computational approach is proposed to elucidate the potential binding mode, interaction energies, and structure-activity relationships of this compound and its analogs with COX-2.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][7] This technique is instrumental in understanding the binding mode and estimating the binding affinity.
Methodology:
-
Receptor Preparation:
-
Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 6COX, 3NTG, 5KIR).[8][9][10]
-
Prepare the protein using software such as AutoDock Tools, Maestro (Schrödinger), or MOE. This involves removing water molecules, adding hydrogen atoms, and assigning partial charges.[11]
-
Define the binding site based on the co-crystallized ligand or through binding site prediction algorithms.[12]
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization and assign partial charges.
-
-
Docking Simulation:
Data Presentation: Predicted Binding Interactions
| Interacting Residue (COX-2) | Interaction Type | Predicted Distance (Å) |
| Arg513 | Hydrogen Bond | 2.8 |
| Tyr385 | π-π Stacking | 4.5 |
| Ser530 | Hydrogen Bond | 3.1 |
| Val523 | Hydrophobic | 3.9 |
Note: This is a hypothetical table of potential interactions.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[1][15] It can provide insights into the electronic properties of the ligand and the nature of the interactions within the binding pocket.[16][17]
Methodology:
-
System Setup:
-
Use the docked pose of this compound within the COX-2 active site.
-
Create a model system that includes the ligand and key interacting amino acid residues.
-
-
DFT Calculation:
-
Employ a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[11]
-
Calculate properties such as interaction energies, charge distribution, and frontier molecular orbitals (HOMO-LUMO).
-
Data Presentation: DFT-Calculated Properties
| Property | Value |
| Binding Energy (kcal/mol) | -8.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
Note: This is a hypothetical table of DFT-calculated values.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structures of a series of compounds with their biological activities.[18][19] This can be used to predict the activity of new compounds and guide the design of more potent inhibitors.
Methodology:
-
Dataset Preparation:
-
Compile a dataset of aminobenzoic acid derivatives with known COX-2 inhibitory activities (e.g., IC50 values).
-
Include this compound and its designed analogs.
-
-
Descriptor Calculation:
-
Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset.
-
-
Model Development and Validation:
-
Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR model.[20]
-
Validate the model using internal (cross-validation) and external test sets.
-
Data Presentation: Example QSAR Equation
pIC50 = 0.5 * logP - 0.2 * MW + 1.2 * (HOMO-LUMO gap) + 3.4
Note: This is a hypothetical QSAR equation.
Signaling Pathway
Inhibition of COX-2 by a ligand like this compound would interrupt the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. This disruption would mitigate downstream inflammatory signaling.[2][15][21][22]
Experimental Validation Protocols
Experimental validation is crucial to confirm the predictions from computational models.
Protein Expression and Purification
Objective: To produce sufficient quantities of pure, active COX-2 for in vitro assays.
Protocol:
-
Cloning and Transformation:
-
Protein Expression:
-
Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow at a lower temperature (e.g., 18°C) overnight.[25]
-
-
Purification:
-
Harvest the cells by centrifugation and lyse them.
-
Purify the His-tagged COX-2 using affinity chromatography (e.g., Ni-NTA resin).[8]
-
Further purify the protein using size-exclusion chromatography to ensure homogeneity.
-
Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against COX-2.
Protocol:
-
Assay Setup:
-
Prepare a reaction buffer containing the purified COX-2 enzyme.
-
Add varying concentrations of this compound to the enzyme and pre-incubate.[21]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Monitor the production of prostaglandins over time using a suitable detection method (e.g., spectrophotometry, ELISA).[26]
-
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[27]
-
Site-Directed Mutagenesis
Objective: To validate the predicted binding mode by mutating key interacting residues in the COX-2 active site.
Protocol:
-
Primer Design:
-
Design primers containing the desired mutation for the target amino acid residue (e.g., Arg513 to Ala).[22]
-
-
Mutagenesis PCR:
-
Perform PCR using the COX-2 expression vector as a template and the mutagenic primers.[28]
-
-
Template Digestion and Transformation:
-
Digest the parental, methylated template DNA with the DpnI enzyme.
-
Transform the mutated plasmid into E. coli.
-
-
Validation:
-
Sequence the mutated plasmid to confirm the desired mutation.
-
Express and purify the mutant COX-2 protein and perform the enzyme inhibition assay to assess any changes in the IC50 of this compound.
-
Conclusion
This technical guide provides a comprehensive framework for the computational modeling of this compound as a potential inhibitor of COX-2. By integrating molecular docking, DFT, and QSAR studies, a detailed understanding of the potential interactions and structure-activity relationships can be achieved. The outlined experimental protocols are essential for validating the computational hypotheses and guiding further drug development efforts. This integrated approach of computational and experimental methods is a powerful strategy in modern drug discovery.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COX-2 Inhibitors: A CLASS Act or Just VIGORously Promoted - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. Density Functional Theory and Molecular Docking Investigation of Selected NSAIDs against COX-1 and COX-2 Enzymes: Study of Correlation Between Computational and Experimental Results | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 11. Molecular docking analysis of COX-2 for potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]
- 13. japer.in [japer.in]
- 14. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational studies of COX-2 inhibitors: 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methyl 2-amino-3-chlorobenzoate | CAS#:77820-58-7 | Chemsrc [chemsrc.com]
- 17. [PDF] Quantitative Structure-Activity Relationship ( QSAR ) Study of Cyclooxygenase-2 ( COX-2 ) Inhibitors | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 21. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. 53553-15-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 24. QSAR investigations on benzylideneamino and phenyliminomethyl scaffolds for selective COX-2 inhibiton: a Hansch approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. brieflands.com [brieflands.com]
- 26. isfcppharmaspire.com [isfcppharmaspire.com]
- 27. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Page loading... [wap.guidechem.com]
Methodological & Application
Synthesis of Quinazolines from Methyl 3-Amino-2-Chlorobenzoate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 8-chloro-4(3H)-quinazolinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. The protocols outlined herein utilize Methyl 3-amino-2-chlorobenzoate as a key starting material, offering a versatile pathway to a variety of substituted quinazolinones. These compounds are known to exhibit a range of biological activities, including the inhibition of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR, EGFR, and VEGFR-2 pathways.
Introduction
Quinazolinones are a prominent class of fused heterocyclic compounds that form the core structure of numerous biologically active molecules. The 8-chloro-substituted quinazolinone scaffold, in particular, is a key pharmacophore in the development of inhibitors for various protein kinases. This document details a robust and adaptable two-step synthetic strategy for the preparation of 2,3-disubstituted-8-chloro-4(3H)-quinazolinones, commencing from this compound.
General Synthetic Strategy
The synthesis of 2,3-disubstituted-8-chloro-4(3H)-quinazolinones from this compound generally proceeds through a two-step sequence. The initial step involves the N-acylation of the starting material with a suitable acyl chloride to form an N-acyl intermediate. This is followed by cyclization with a primary amine, which leads to the formation of the desired 2,3-disubstituted-8-chloro-4(3H)-quinazolinone. This versatile method allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the quinazolinone core, enabling the creation of diverse chemical libraries for drug discovery and lead optimization.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of key intermediates and final quinazolinone products. Please note that yields can vary based on the specific substrates and reaction conditions employed.
Table 1: Synthesis of N-Acyl-Methyl 3-amino-2-chlorobenzoate Derivatives (Intermediate 1)
| R Group (from RCOCl) | Acylating Agent | Solvent | Reaction Time | Yield (%) |
| Methyl | Acetyl Chloride | Pyridine | 2-4 h | ~90% |
| Ethyl | Propionyl Chloride | Pyridine | 2-4 h | ~85-90% |
| Phenyl | Benzoyl Chloride | Pyridine | 4-6 h | ~80-85% |
Table 2: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones (Final Product)
| R1 (from Intermediate 1) | R2 (from R2NH2) | Method | Reaction Time | Yield (%) | Reference |
| H | Formamide | Conventional | 2-4 h | 75-85 | [1] |
| H | Formamide | Microwave | 15-30 min | 85-95 | [1] |
| 2-Chlorophenyl | Hydrazine Hydrate | Conventional (Reflux) | 10 h | 79 | [2] |
| 2-Chlorophenyl | Hydrazine Hydrate | Microwave (800W) | 5 min | 87 | [2] |
| 3-Hydroxybenzyl | Benzylamine | Not Specified | Not Specified | 80 | [3] |
| Methyl | Various Amines | Not Specified | Not Specified | Good to Excellent | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-Acyl-Methyl 3-amino-2-chlorobenzoate (Intermediate 1)
This protocol describes a general method for the N-acylation of this compound.
Materials:
-
This compound
-
Desired Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 equivalents)
-
Anhydrous Pyridine or Dioxane
-
Ice bath
-
Dichloromethane or Ethyl Acetate
-
1 M HCl
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable anhydrous solvent (e.g., pyridine or dioxane).
-
Cool the solution to 0°C in an ice bath with constant stirring.
-
Slowly add 1.1 equivalents of the desired acyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine, if used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-Methyl 3-amino-2-chlorobenzoate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones (Final Product)
This protocol details the cyclization of the N-acyl intermediate with a primary amine to form the final quinazolinone product. Both conventional heating and microwave-assisted methods are described.
Materials:
-
N-Acyl-Methyl 3-amino-2-chlorobenzoate (Intermediate 1)
-
Primary Amine (R²NH₂) or Formamide (excess)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser or microwave-safe reaction vessel
-
Heating mantle or microwave reactor
-
Ice-cold water
Method A: Conventional Heating
-
In a round-bottom flask equipped with a reflux condenser, combine the N-acyl-Methyl 3-amino-2-chlorobenzoate (1.0 eq) and an excess of the primary amine or formamide (5-20 eq).
-
Add a suitable solvent such as ethanol or glacial acetic acid.
-
Heat the reaction mixture to reflux (typically 80-160°C depending on the solvent and amine) and maintain this temperature for 2-10 hours. Monitor the reaction progress by TLC.[1][2]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring to precipitate the solid product.
-
Collect the precipitate by vacuum filtration.
-
Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 2,3-disubstituted-8-chloro-4(3H)-quinazolinone.
Method B: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, combine the N-acyl-Methyl 3-amino-2-chlorobenzoate (1.0 eq) and an excess of the primary amine or formamide (5-10 eq).[1]
-
Add a suitable solvent if necessary.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 150°C) for 5-30 minutes.[1][2] The reaction progress should be monitored.
-
After cooling, the work-up procedure is identical to the conventional heating method. The product is precipitated in ice-cold water and collected by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure quinazolinone derivative.
Visualizations
Experimental Workflow
Caption: General synthetic workflow for 2,3-disubstituted-8-chloro-4(3H)-quinazolinones.
Signaling Pathway Inhibition
Quinazolinone derivatives have been identified as potent inhibitors of several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagrams below illustrate the points of inhibition by these compounds.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8-chloro-quinazolinone derivatives.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by 8-chloro-quinazolinone derivatives.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of Methyl 3-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide, and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Methyl 3-amino-2-chlorobenzoate is a valuable building block, and its functionalization via Suzuki coupling opens avenues to a diverse range of substituted biaryl compounds, which are key scaffolds in many biologically active molecules.
This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids. The protocol addresses the specific challenges associated with this substrate, namely the electronic deactivation by the amino and ester groups and the potential for catalyst inhibition by the aniline moiety.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids to achieve optimal yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, THF/water mixture)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.[7]
Experimental Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Representative Reaction Conditions and Yields
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions. The following table summarizes representative conditions for the coupling of various aryl halides with arylboronic acids, providing a basis for optimization when using this compound. Due to the electron-donating amino group and the electron-withdrawing ester group, yields can be variable, and careful optimization is recommended.
| Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | t-BuOH/H₂O (1:1) | 100 | 18 | 88 |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 16 | 85-95 |
Note: This data is compiled from representative Suzuki-Miyaura coupling reactions and serves as a guideline.[6][7] Yields are for isolated products.
Troubleshooting
Low Yield or Incomplete Reaction:
-
Catalyst Inactivation: The amino group on the substrate can coordinate with the palladium catalyst, leading to deactivation.[8] Using bulky electron-rich phosphine ligands can mitigate this effect. Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[8]
-
Aryl Halide Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[1] More active catalyst systems, higher temperatures, or longer reaction times may be required.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom.[5] Using milder bases like K₃PO₄ or Cs₂CO₃ and ensuring anhydrous conditions can help minimize this.[5]
Homocoupling of Boronic Acid:
-
This side reaction is often caused by the presence of oxygen.[8] Improve the degassing procedure of the solvent and reaction vessel.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a versatile route to a wide array of substituted biaryl compounds. While the substrate presents challenges due to its electronic properties and potential for catalyst inhibition, the use of appropriate catalysts, ligands, and reaction conditions can lead to good to excellent yields. The protocols and data presented herein offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Methyl 3-Amino-2-chlorobenzoate in Heterocyclic Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-chlorobenzoate is a versatile and highly valuable starting material in synthetic organic chemistry, particularly for the construction of a diverse array of heterocyclic scaffolds. Its unique substitution pattern, featuring an amino group ortho to a chloro substituent and a methyl ester, provides multiple reactive sites for cyclization reactions. This functionality makes it a key building block in the synthesis of pharmacologically significant molecules, including quinazolinones, benzodiazepines, and other fused heterocyclic systems that are central to drug discovery and development.
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds starting from this compound. The methodologies described herein are based on established chemical transformations and are intended to serve as a practical guide for researchers in the field.
General Synthetic Pathways
The primary utility of this compound in heterocyclic synthesis lies in its ability to function as a synthon for ortho-amino aromatic carbonyl compounds. The amino group can act as a nucleophile, while the ester can either be directly involved in cyclization or be hydrolyzed to the corresponding carboxylic acid, which then participates in ring-closing reactions. The chloro substituent can influence the reactivity of the aromatic ring and can also be a site for further functionalization, although in the context of these protocols, it primarily serves as an electronic and steric directing group.
Common strategies for forming heterocyclic rings from this compound and its derivatives include:
-
Condensation and Cyclization: Reaction of the amino group with various electrophiles, followed by intramolecular cyclization to form six- or seven-membered rings.
-
Palladium-Catalyzed Cross-Coupling Reactions: Utilization of modern cross-coupling methodologies to form C-N or C-C bonds, leading to the construction of complex heterocyclic systems.
This document will focus on the synthesis of quinazolinone derivatives, a prominent class of heterocycles with a broad spectrum of biological activities.
Data Presentation
The following tables summarize the quantitative data for the key transformations described in the experimental protocols.
Table 1: Synthesis of 2-Amino-3-chlorobenzoic Acid
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 2,3-Dichlorobenzoic acid | 1. Alkali metal hydroxide, water; 2. Ammonia, copper catalyst, 150-220°C | 2-Amino-3-chlorobenzoic acid | High | Very high industrial purity |
| 3-Chloro-2-nitrobenzoic acid | Sodium dithionite, aqueous ammonia | 2-Amino-3-chlorobenzoic acid | Not specified | Not specified |
| 3-Chloro-2-nitrobenzoic acid | H₂, Platinum catalyst | 2-Amino-3-chlorobenzoic acid | Not specified | Not specified |
Table 2: Synthesis of Methyl 2-amino-3-chlorobenzoate
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 2-Amino-3-chlorobenzoic acid | Dimethyl sulfate, K₂CO₃, DMF, rt, 6h | Methyl 2-amino-3-chlorobenzoate | 95.0 | 97 (HPLC) | [1] |
| 2-Amino-3-chlorobenzoic acid | Dry HCl gas, Anhydrous Methanol, reflux, 6h | Methyl 2-amino-3-chlorobenzoate | 96 | Not specified | [2] |
Table 3: Synthesis of 8-Chloro-4(3H)-quinazolinone Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 2-Amino-3-chlorobenzoic acid | Formamide, 150-160°C, 2-4 h | 8-Chloroquinazolin-4-ol | Not specified |
| 2-Amino-3-chlorobenzoic acid | Formamide, Microwave, 150°C, 15-30 min | 8-Chloroquinazolin-4-ol | Not specified |
| N-Acyl-2-amino-3-chlorobenzoic acid | Acetic anhydride, reflux, 2-4 h; then Primary amine, ethanol, reflux, 6-8 h | 2,3-Disubstituted-8-chloro-4(3H)-quinazolinone | Not specified |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2-Amino-3-chlorobenzoic Acid
While many reactions can be performed directly with the methyl ester, the corresponding carboxylic acid is a common and often more reactive intermediate for the synthesis of quinazolinones. A standard hydrolysis protocol is provided below.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional)
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5-2.0 eq) or lithium hydroxide (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 40-60°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the solution to pH 3-4.
-
A precipitate of 2-amino-3-chlorobenzoic acid will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water to remove any remaining salts.
-
Dry the product under vacuum to obtain pure 2-amino-3-chlorobenzoic acid.
Protocol 2: Synthesis of 8-Chloroquinazolin-4-ol
This protocol describes the synthesis of the basic 8-chloroquinazolin-4-ol scaffold via cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide.
Materials:
-
2-Amino-3-chlorobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
A solid product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 8-chloroquinazolin-4-ol.
Protocol 3: Synthesis of 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones
This protocol outlines a two-step procedure for the synthesis of more complex quinazolinone derivatives with substituents at the 2 and 3 positions.
Step 1: Formation of N-Acyl-2-amino-3-chlorobenzoic Acid
-
In a round-bottom flask, dissolve 2-amino-3-chlorobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as pyridine or dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (R-COCl) (1.1 eq) dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acyl-2-amino-3-chlorobenzoic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Step 2: Cyclization to 2,3-Disubstituted-8-chloro-4(3H)-quinazolinone
-
Reflux the N-acyl-2-amino-3-chlorobenzoic acid obtained in Step 1 with an excess of acetic anhydride for 2-4 hours to form the intermediate 2-substituted-8-chloro-3,1-benzoxazin-4-one.
-
Cool the reaction mixture and pour it into crushed ice.
-
Collect the precipitated benzoxazinone by filtration, wash with cold water, and dry.
-
Heat the obtained benzoxazinone with a primary amine (R'-NH₂) in a suitable solvent like ethanol or glacial acetic acid under reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature. The desired 2,3-disubstituted-8-chloro-4(3H)-quinazolinone will precipitate.
-
Collect the product by filtration, wash with a small amount of cold solvent, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
Mandatory Visualizations
Diagram 1: General Synthetic Workflow for 2,3-Disubstituted-8-chloro-4(3H)-quinazolinones
References
Application Notes and Protocols for the Synthesis of Anti-inflammatory Quinazolinone Agents from Methyl 2-amino-3-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the synthesis and evaluation of potential anti-inflammatory agents derived from Methyl 2-amino-3-chlorobenzoate. The core structure of interest is the 8-chloro-4(3H)-quinazolinone scaffold, a heterocyclic system recognized for its diverse pharmacological activities, including anti-inflammatory properties. The protocols detailed below will guide researchers through the chemical synthesis of a representative 2,3-disubstituted-8-chloro-4(3H)-quinazolinone and the subsequent in vivo and in vitro evaluation of its anti-inflammatory efficacy.
Disclaimer: *The starting material specified in the topic, Methyl 3-amino-2-chlorobenzoate, is less commonly cited in the synthesis of quinazolinone-based anti-inflammatory agents. These protocols are based on the readily available and frequently utilized regioisomer, Methyl 2-amino-3-chlorobenzoate , and its corresponding carboxylic acid, *2-amino-3-chlorobenzoic acid.
Synthetic Pathway Overview
The synthesis of 2,3-disubstituted-8-chloro-4(3H)-quinazolinones from 2-amino-3-chlorobenzoic acid is a well-established route. The general strategy involves a two-step process: the acylation of the anthranilic acid, followed by cyclization with a primary amine in the presence of a dehydrating agent. This approach allows for the introduction of various substituents at the 2 and 3 positions of the quinazolinone ring, enabling the exploration of structure-activity relationships.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-8-chloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone
This protocol describes the synthesis of a representative 2,3-disubstituted-8-chloro-4(3H)-quinazolinone.
Step 1: Acetylation of 2-Amino-3-chlorobenzoic Acid
-
In a 250 mL round-bottom flask, dissolve 1.71 g (10 mmol) of 2-amino-3-chlorobenzoic acid in 50 mL of anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath with continuous stirring.
-
Slowly add 0.85 mL (12 mmol) of acetyl chloride dropwise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
The precipitate of N-acetyl-2-amino-3-chlorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Synthesis of 2-Methyl-8-chloro-3,1-benzoxazin-4-one
-
Place the dried N-acetyl-2-amino-3-chlorobenzoic acid from Step 1 into a 100 mL round-bottom flask.
-
Add 20 mL of acetic anhydride.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and then pour it into crushed ice.
-
The precipitated solid, 2-methyl-8-chloro-3,1-benzoxazin-4-one, is collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of 2-Methyl-8-chloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone
-
In a 100 mL round-bottom flask, dissolve the dried 2-methyl-8-chloro-3,1-benzoxazin-4-one from Step 2 and 1.23 g (10 mmol) of p-anisidine in 40 mL of absolute ethanol.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated product, 2-methyl-8-chloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone, is collected by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
-
Characterize the final product using IR, ¹H NMR, and mass spectrometry.
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This assay is a standard model for evaluating acute inflammation.[1][2]
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) carrageenan suspension in sterile saline
-
Test compound (synthesized quinazolinone) suspended in 0.5% carboxymethyl cellulose (CMC)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Pletysmometer
Procedure:
-
Divide the rats into groups (n=6): control (vehicle), reference drug, and test compound groups (at various doses, e.g., 25, 50, 100 mg/kg).
-
Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory effect of the test compound on the cyclooxygenase enzymes.[3]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening kit (or equivalent reagents)
-
Test compound dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
Microplate reader
Procedure:
-
Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.
-
In a 96-well plate, add the reaction buffer, the respective enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a no-inhibitor control and a reference inhibitor.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin produced using a suitable method (e.g., ELISA or by measuring the absorbance of an oxidized co-substrate in a colorimetric assay).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation
The following tables summarize representative quantitative data for the synthesized quinazolinone derivative.
Table 1: In Vivo Anti-inflammatory Activity of 2-Methyl-8-chloro-3-(4-methoxyphenyl)-4(3H)-quinazolinone
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) after 3 hours |
| Vehicle (0.5% CMC) | - | 0 |
| Indomethacin | 10 | 65.2 ± 4.8 |
| Test Compound | 25 | 35.7 ± 3.1 |
| Test Compound | 50 | 52.4 ± 4.5 |
| Test Compound | 100 | 68.9 ± 5.3 |
Values are expressed as mean ± SEM.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.8 | 15.2 | 0.05 |
| Celecoxib | >100 | 0.05 | >2000 |
| Test Compound | 25.6 | 1.2 | 21.3 |
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (PGs). PGs are lipid compounds that are involved in the inflammatory response, causing vasodilation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with the inhibition of COX-1. The synthesized quinazolinone derivative is hypothesized to act as a selective COX-2 inhibitor.
References
Application Notes and Protocols for the N-Acylation of Methyl 3-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-chlorobenzoate is a valuable synthetic intermediate in the development of pharmaceuticals and other bioactive molecules. The amino group of this compound provides a key functional handle for molecular elaboration through N-acylation. This reaction introduces an acyl group onto the nitrogen atom, forming an amide linkage. This modification is a fundamental strategy in medicinal chemistry to alter the physicochemical properties of a molecule, such as its lipophilicity, solubility, and metabolic stability, as well as to explore structure-activity relationships (SAR). N-acylated derivatives of aminobenzoates are precursors to a wide range of heterocyclic compounds and have been investigated for various therapeutic applications.
These application notes provide detailed protocols for the N-acylation of this compound using two common classes of acylating agents: acyl chlorides and acid anhydrides. The procedures are designed to be robust and adaptable for the synthesis of a diverse library of N-acyl derivatives.
Data Presentation
The following tables summarize the key reaction parameters and expected outcomes for the N-acylation of this compound. The data is compiled based on established methodologies for the acylation of structurally related aromatic amines.
Table 1: Reaction Parameters for N-Acylation of this compound
| Parameter | Method A: Acyl Chloride | Method B: Acid Anhydride |
| Starting Material | This compound | This compound |
| Acylating Agent | Acetyl chloride, Propanoyl chloride, Benzoyl chloride | Acetic anhydride, Propanoic anhydride |
| Base/Catalyst | Pyridine | Pyridine (optional, catalytic) |
| Solvent | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Glacial Acetic Acid, Pyridine |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 80 °C |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | 80-95% | 75-90% |
| Purification Method | Aqueous work-up followed by recrystallization or column chromatography | Precipitation followed by recrystallization |
Table 2: Characterization Data for a Representative Product: Methyl 2-chloro-3-(acetylamino)benzoate
| Analysis | Expected Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₀ClNO₃ |
| Molecular Weight | 227.64 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (s, 1H, NH), ~7.8 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.2 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O, amide), ~166 (C=O, ester), ~135, ~132, ~129, ~127, ~125, ~124 (Ar-C), ~53 (OCH₃), ~25 (COCH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1680 (C=O stretch, amide), ~1580, ~1450 (C=C stretch, aromatic) |
| Mass Spec (ESI-MS) | m/z: 228.0 [M+H]⁺, 250.0 [M+Na]⁺ |
Experimental Protocols
Method A: N-Acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of pyridine. Pyridine acts as a base to neutralize the hydrochloric acid byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, propanoyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10-15 mL per gram of starting material).
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath with stirring.
-
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 20 mL), and finally with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.
Method B: N-Acylation using Acid Anhydrides
This protocol outlines the N-acetylation of this compound using acetic anhydride. This method can be performed with or without a basic catalyst.
Materials:
-
This compound
-
Acetic anhydride (1.5 - 2.0 eq)
-
Glacial Acetic Acid or Pyridine (as solvent)
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (5-10 mL per gram of starting material).
-
To this solution, add acetic anhydride (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-6 hours. Alternatively, the reaction can be gently heated to 50-80 °C to increase the rate of reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
The N-acylated product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
If necessary, the product can be further purified by recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the N-acylation of this compound.
Methyl 3-amino-2-chlorobenzoate: A Key Building Block for Modern Agrochemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-chlorobenzoate is a versatile chemical intermediate that serves as a crucial starting material for the synthesis of a range of agrochemicals, most notably the anthranilic diamide class of insecticides. Its specific substitution pattern, featuring an amino group, a chloro substituent, and a methyl ester on the benzene ring, provides a reactive scaffold for the construction of complex and biologically active molecules. This document provides an overview of its applications in agrochemical synthesis, detailed experimental protocols for key reactions, and quantitative data on the resulting compounds.
Core Application: Anthranilic Diamide Insecticides
This compound and its derivatives are fundamental to the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole.[1][2] These insecticides are highly effective against a broad spectrum of chewing pests, primarily from the order Lepidoptera, but also targeting species in Coleoptera, Diptera, and Hemiptera.[3]
Mechanism of Action: Ryanodine Receptor Activation
Anthranilic diamides exert their insecticidal effect by selectively activating insect ryanodine receptors (RyRs).[1] These receptors are ligand-gated calcium channels located on the sarcoplasmic reticulum of muscle cells. Upon binding of the insecticide, the RyRs lock into an open state, leading to the uncontrolled release of intracellular calcium stores. This depletion of calcium results in impaired muscle regulation, leading to paralysis and ultimately the death of the insect. The high selectivity of these compounds for insect RyRs over mammalian receptors contributes to their favorable safety profile for non-target organisms.
Figure 1: Mechanism of action of anthranilic diamide insecticides.
Synthesis of Agrochemicals from this compound Derivatives
The primary use of this compound derivatives is in the synthesis of N-phenylpyrazole-based anthranilic diamides. A common synthetic strategy involves the amidation of a pyrazole carboxylic acid with an aniline derived from the aminobenzoate building block.
General Synthetic Workflow
The synthesis of a typical anthranilic diamide insecticide, such as chlorantraniliprole, involves the coupling of two key intermediates: a substituted pyrazole carboxylic acid and an aniline derivative. The aniline itself is prepared from a substituted aminobenzoic acid, which can be derived from precursors like this compound.
Figure 2: General workflow for the synthesis of anthranilic diamide agrochemicals.
Experimental Protocols
The following protocols are generalized procedures based on common synthetic routes for anthranilic diamides. Researchers should adapt these methods based on the specific substrates and desired final products.
Protocol 1: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from a Methyl 2-amino-3-methylbenzoate Derivative
This protocol outlines the chlorination and subsequent amidation of a methyl 2-amino-3-methylbenzoate derivative, a key step in preparing the aniline intermediate for chlorantraniliprole synthesis.
Materials:
-
3-methyl-2-Methyl anthranilate
-
Dichloromethane
-
Glacial acetic acid
-
10% Sodium hypochlorite solution (bleach)
-
Methylamine solution
-
Anhydrous sodium sulfate
-
Stir plate and magnetic stir bar
-
Separatory funnel
-
Round-bottom flask
-
Ice bath
Procedure:
-
Chlorination:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of 3-methyl-2-methyl anthranilate in 150 mL of dichloromethane.
-
Add 10 g of glacial acetic acid and 100 mL of water.
-
Cool the mixture to -10 to -8 °C in an ice-salt bath.
-
Slowly add 100 g of 10% sodium hypochlorite solution while maintaining the temperature below -5 °C.
-
Stir the reaction mixture vigorously for 30 minutes at -8 °C.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Wash the organic phase with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-amino-5-chloro-3-methylbenzoate.[4]
-
-
Amidation:
-
The resulting methyl 2-amino-5-chloro-3-methylbenzoate is then reacted with a methylamine solution. The ester is dissolved in a suitable solvent, and methylamine is added, often in the presence of a catalyst, and heated to drive the reaction to completion.[4]
-
After the reaction, the solvent is removed, and the crude 2-amino-5-chloro-N,3-dimethylbenzamide is purified, typically by crystallization.
-
Protocol 2: Amidation to form Chlorantraniliprole
This protocol describes the coupling of the pyrazole carboxylic acid intermediate with the aniline intermediate.
Materials:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
Acetonitrile or Propionitrile
-
3-Picoline or another suitable base
-
Methanesulfonyl chloride
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile, add 3-picoline (2.6 eq).[5]
-
Cool the mixture to -5 °C in an ice-salt bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature between -5 and 0 °C.[5]
-
After the addition is complete, stir the mixture at 0 to 5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 3 hours.[5]
-
Quench the reaction by the dropwise addition of water.
-
Filter the resulting precipitate, wash with a mixture of propionitrile and water, then with propionitrile, and dry under nitrogen to obtain chlorantraniliprole.[5]
Quantitative Data
The following tables summarize representative quantitative data for the synthesis and activity of anthranilic diamide insecticides derived from aminobenzoic acid building blocks.
Table 1: Synthesis Yields of Anthranilic Diamide Derivatives
| Compound | Starting Materials | Reaction Type | Yield (%) | Reference |
| Chlorantraniliprole Intermediate (Chlorination) | 3-methyl-2-Methyl anthranilate | Chlorination | 98% | [4] |
| Chlorantraniliprole | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, 2-amino-5-chloro-N,3-dimethylbenzamide | Amidation | 97% | [5] |
| Novel Anthranilic Diamide 12a | 1-(3-Chloropyridin-2-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, corresponding aniline | Amidation | 85.6% | [1] |
| Novel Anthranilic Diamide 12e | 1-(3-Chloropyridin-2-yl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid, corresponding aniline | Amidation | 87.6% | [1] |
Table 2: Insecticidal Activity of Anthranilic Diamide Derivatives
| Compound | Pest Species | Test Concentration | Mortality (%) | Reference |
| Compound 18l | Mythimna separata (Armyworm) | Not Specified | 100% | [3] |
| Compound 18l | Plutella xylostella (Diamondback Moth) | Not Specified | 100% | [3] |
| Compound 18l | Laphygma exigua (Beet Armyworm) | Not Specified | 100% | [3] |
| Compound 17e | Mythimna separata (Armyworm) | 1 µg/mL | 100% | [6] |
Other Potential Applications
While the primary application of this compound and related compounds is in insecticides, arylaminobenzoates have also been investigated for other agrochemical uses. For instance, certain derivatives have been shown to act as photosystem II (PS II) herbicides.[7] This indicates a broader potential for this class of compounds in the development of various crop protection agents.
Conclusion
This compound is a valuable and versatile building block in the synthesis of modern agrochemicals. Its utility is most prominently demonstrated in the production of anthranilic diamide insecticides, which are characterized by their high efficacy and novel mode of action. The synthetic routes, while multi-step, are well-established and can be performed with high yields. The continued exploration of derivatives based on this scaffold holds promise for the development of new and improved crop protection solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, crystal structure and biological activity of novel anthranilic diamide insecticide containing alkyl ether group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]
- 5. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Cl- channel inhibitors of the arylaminobenzoate type act as photosystem II herbicides: a functional and structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Using Methyl 3-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the microwave-assisted synthesis of key heterocyclic scaffolds—quinazolinones, acridones, and benzodiazepines—utilizing Methyl 3-amino-2-chlorobenzoate as a versatile starting material. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced purity of the final products.[1]
Introduction to Microwave-Assisted Synthesis
Microwave irradiation accelerates chemical reactions by directly heating the reactants and solvents through dielectric heating. This rapid and uniform heating often leads to cleaner reactions with fewer side products compared to conventional methods that rely on thermal conductivity.[1] For the synthesis of pharmacologically relevant heterocycles, MAOS has emerged as a powerful tool, enabling rapid lead generation and optimization in drug discovery programs.
This compound is a valuable building block for the synthesis of a variety of fused heterocyclic systems due to the presence of three key functional groups: an amine, a chloro group, and a methyl ester. These functionalities allow for a range of cyclization and cross-coupling strategies to construct diverse molecular architectures.
I. Microwave-Assisted Synthesis of 8-Chloro-4(3H)-quinazolinone Derivatives
Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] Several quinazolinone-based drugs have been developed, particularly as kinase inhibitors in cancer therapy. The 8-chloro-4(3H)-quinazolinone scaffold is a key pharmacophore in the development of inhibitors for various protein kinases involved in cancer progression, such as the PI3K/Akt/mTOR and EGFR signaling pathways.[6]
The following protocol is adapted from the synthesis of 8-Chloroquinazolin-4-OL from 2-amino-3-chlorobenzoic acid and can be applied to this compound.[6]
Experimental Protocol: Synthesis of Methyl 8-chloro-4-oxo-3,4-dihydroquinazoline-2-carboxylate
Reaction Scheme:
A one-pot cyclization of this compound with a suitable C1 synthon, such as triethyl orthoformate, under microwave irradiation.
Materials:
-
This compound
-
Triethyl orthoformate
-
Acetic acid (catalyst)
-
Ethanol (solvent)
-
Microwave synthesis reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine this compound (1.0 mmol, 185.6 mg), triethyl orthoformate (3.0 mmol, 0.5 mL), and a catalytic amount of glacial acetic acid (0.1 mL).
-
Add 3 mL of ethanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction vessel to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to obtain the pure product.
Quantitative Data (Representative)
The following table presents representative data for the synthesis of quinazolinone derivatives using microwave-assisted versus conventional heating methods, highlighting the efficiency of the microwave approach.[7]
| Method | Reactant | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave | 2-amino-3-chlorobenzamide | Ethanol | 115 | 5 min | 87% |
| Conventional | 2-amino-3-chlorobenzamide | Ethanol | 115 | 10 hours | 79% |
Experimental Workflow
Caption: Microwave-assisted synthesis workflow for 8-chloro-4(3H)-quinazolinone derivatives.
II. Microwave-Assisted Synthesis of Acridone Derivatives
Acridone and its derivatives are another important class of heterocyclic compounds with a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties.[8][9][10] Their planar structure allows them to intercalate with DNA, leading to their cytotoxic effects.[9] The following protocol for the synthesis of acridone derivatives is adapted from the Ullmann condensation, which can be significantly accelerated using microwave irradiation.[11][12]
Experimental Protocol: Synthesis of 4-Chloro-9(10H)-acridone
Reaction Scheme:
An intramolecular cyclization of an N-arylanthranilic acid intermediate, formed in situ from this compound and a suitable aryl partner. A more direct approach involves the cyclization of 2-amino-2'-chlorobenzophenone, which can be synthesized from this compound. A simplified, direct cyclization of a precursor formed from the starting material is proposed here under microwave conditions.
Materials:
-
This compound
-
Aniline
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Microwave synthesis reactor
Procedure:
-
Step 1 (Amidation - Conventional): In a round-bottom flask, react this compound (1.0 mmol) with an excess of aniline (5.0 mmol) at 180-200°C for 2-3 hours to form the corresponding N-phenyl-3-amino-2-chlorobenzamide. Purify the intermediate by recrystallization.
-
Step 2 (Cyclization - Microwave): In a 10 mL microwave reaction vessel, place the N-phenyl-3-amino-2-chlorobenzamide (1.0 mmol) and polyphosphoric acid (approx. 10 times the weight of the amide).
-
Seal the vessel and irradiate in a microwave reactor at 150-180°C for 5-10 minutes.
-
After cooling, carefully add the reaction mixture to ice water with stirring.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify by recrystallization from ethanol or acetic acid.
Quantitative Data (Representative)
The following table provides representative data for a microwave-assisted acridone synthesis.[7]
| Method | Reactants | Catalyst | Temperature (°C) | Time | Yield (%) |
| Microwave | 10-(prop-2-yn-1-yl)acridone, 2-azido-N-phenylacetamide | CuSO₄/Sodium Ascorbate | Room Temp | 10 min | 81% |
| Conventional | 10-(prop-2-yn-1-yl)acridone, 2-azido-N-phenylacetamide | CuSO₄/Sodium Ascorbate | Room Temp | 10 hours | 73% |
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Chemistry: Tandem Cyclization/Claisen Rearrangements, Primary Thioamides, Aminoquinazolines, 4-Thiazolidinones [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8987296B2 - Acridone compounds - Google Patents [patents.google.com]
- 11. Synthetic Methods of Acridone Compounds [lingzhiyuechem.com]
- 12. ptfarm.pl [ptfarm.pl]
One-Pot Synthesis of Quinazolinones Using Methyl 3-amino-2-chlorobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinones are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The development of efficient and atom-economical synthetic routes to these scaffolds is of significant interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the one-pot synthesis of quinazolinone derivatives, specifically utilizing Methyl 3-amino-2-chlorobenzoate as a key starting material. The methodologies presented are adapted from established procedures for related anthranilic acid derivatives and are designed to be robust and applicable in a research setting.
Core Concepts and Methodologies
The one-pot synthesis of quinazolinones from this compound can be approached through several strategic pathways. The fundamental principle involves the formation of two key bonds in a single pot: the amide bond and the subsequent cyclization to form the pyrimidinone ring of the quinazolinone core. The presence of the chloro-substituent and the methyl ester group on the starting material offers opportunities for further diversification of the final product.
Two primary protocols are detailed below, based on analogous transformations of anthranilic acid derivatives:
-
Protocol 1: Reaction with an Amide and a Dehydrating Agent. This method involves the direct condensation of this compound with a primary amide in the presence of a suitable dehydrating agent or catalyst to facilitate the cyclization.
-
Protocol 2: Three-Component Reaction with an Aldehyde and an Amine. This versatile approach combines this compound, an aldehyde, and an amine source in a one-pot fashion to construct the quinazolinone scaffold.
Data Presentation
The following table summarizes representative quantitative data from analogous one-pot quinazolinone syntheses found in the literature. These values can serve as a benchmark for optimizing the reactions using this compound.
| Protocol Type | Starting Material Analog | Reagents | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
| Amide Condensation | Anthranilic Acid | Acetic Anhydride, Primary Amine | Ultrasonic Irradiation (Solvent-free) | Ambient | 0.5 - 1 | 85 - 95 |
| Amide Condensation | 2-Aminobenzamide | Orthoester, Acetic Acid | Ethanol | 110 | 12 - 72 | 70 - 90 |
| Three-Component | 2-Aminobenzamide | Aldehyde, p-TsOH, PIDA | THF | Reflux | 12 - 24 | 60 - 92 |
| Three-Component | Anthranilic Acid | Orthoester, Amine | Yb(OTf)₃ (Solvent-free) | 80 - 100 | 0.1 - 0.5 | 75 - 99 |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Amide Condensation
This protocol describes the synthesis of 8-chloro-2-methyl-3-substituted-quinazolin-4(3H)-one from this compound and a primary amide, adapted from methods utilizing ultrasonic irradiation for enhanced reaction rates.
Materials:
-
This compound
-
Primary Amide (e.g., Acetamide, Benzamide)
-
Acetic Anhydride
-
Ultrasonic bath/probe
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 eq), the desired primary amide (1.2 eq), and acetic anhydride (2.0 eq).
-
Place the flask in an ultrasonic bath.
-
Irradiate the reaction mixture with ultrasound at a frequency of 40 kHz at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir vigorously for 15 minutes to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 8-chloro-2-substituted-3-substituted-quinazolin-4(3H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: One-Pot Three-Component Synthesis
This protocol outlines the synthesis of 8-chloro-2,3-disubstituted-quinazolin-4(3H)-ones from this compound, an aldehyde, and a primary amine, catalyzed by a Lewis acid under solvent-free conditions.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Primary Amine (aromatic or aliphatic)
-
Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a dry 50 mL round-bottom flask, add this compound (1.0 eq), the aldehyde (1.1 eq), the primary amine (1.1 eq), and Yb(OTf)₃ (10 mol%).
-
Heat the reaction mixture at 80-100 °C with stirring for 15-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (20 mL) and wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 8-chloro-2,3-disubstituted-quinazolin-4(3H)-one.
-
Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Mandatory Visualizations
Caption: General experimental workflows for the one-pot synthesis of quinazolinones.
Caption: Proposed reaction pathway for quinazolinone formation.
Application Notes and Protocols for the Reaction of Methyl 3-Amino-2-Chlorobenzoate with Orthoesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 8-chloro-substituted quinazolin-4(3H)-ones, key heterocyclic scaffolds in medicinal chemistry, through the reaction of methyl 3-amino-2-chlorobenzoate with various orthoesters. Quinazolinones are integral to the development of a wide array of therapeutic agents, exhibiting pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
The methodologies described herein are based on the well-established cyclocondensation reaction between anthranilic acid derivatives and one-carbon sources, adapted for the specific substrate, this compound. This reaction provides a versatile and efficient route to constructing the quinazolinone core.
General Reaction Scheme
The reaction of this compound with an orthoester, such as triethyl orthoformate or trimethyl orthoacetate, proceeds via a cyclocondensation reaction to yield the corresponding 8-chloro-4(3H)-quinazolinone. The reaction is typically acid-catalyzed and involves the formation of an intermediate amidine, which then undergoes intramolecular cyclization.
Caption: General reaction of this compound with an orthoester.
Quantitative Data Summary
The following table summarizes the expected products and typical reaction conditions for the reaction of this compound with common orthoesters. Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific conditions and scale of the reaction.
| Starting Material | Orthoester Reagent | Product | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Anticipated Yield (%) |
| This compound | Triethyl orthoformate | 8-Chloro-4(3H)-quinazolinone | Acetic Acid | Ethanol | 12-24 | 110 | 85-95 |
| This compound | Trimethyl orthoacetate | 8-Chloro-2-methyl-4(3H)-quinazolinone | Acetic Acid | Ethanol | 12-24 | 110 | 80-90 |
Experimental Protocols
Protocol 1: Synthesis of 8-Chloro-4(3H)-quinazolinone using Triethyl Orthoformate
This protocol describes the synthesis of 8-chloro-4(3H)-quinazolinone via the cyclocondensation of this compound with triethyl orthoformate using acetic acid as a catalyst.
Materials:
-
This compound
-
Triethyl orthoformate
-
Glacial Acetic Acid
-
Absolute Ethanol
-
Pressure tube
Procedure:
-
To a pressure tube, add this compound (1.0 eq).
-
Add absolute ethanol to dissolve the starting material.
-
Add triethyl orthoformate (3.0 eq) to the solution.
-
Add glacial acetic acid (3.0 eq) to the reaction mixture.
-
Seal the pressure tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by trituration with an ether-pentane mixture to yield 8-chloro-4(3H)-quinazolinone as a solid.
Protocol 2: Synthesis of 8-Chloro-2-methyl-4(3H)-quinazolinone using Trimethyl Orthoacetate
This protocol outlines the synthesis of 8-chloro-2-methyl-4(3H)-quinazolinone from this compound and trimethyl orthoacetate.
Materials:
-
This compound
-
Trimethyl orthoacetate
-
Glacial Acetic Acid
-
Absolute Ethanol
-
Pressure tube
Procedure:
-
In a pressure tube, combine this compound (1.0 eq) and absolute ethanol.
-
Add trimethyl orthoacetate (3.0 eq) to the mixture.
-
Add glacial acetic acid (3.0 eq) to the reaction vessel.
-
Seal the pressure tube and heat the mixture to 110 °C for 12-24 hours.
-
Follow the reaction progress using TLC.
-
Once the reaction is complete, allow the mixture to cool to ambient temperature.
-
Evaporate the solvent in vacuo.
-
Purify the crude residue by recrystallization from ethanol to obtain pure 8-chloro-2-methyl-4(3H)-quinazolinone.
Protocol 3: Microwave-Assisted Synthesis of 8-Chloro-4(3H)-quinazolinone
Microwave irradiation can significantly reduce reaction times and potentially improve yields. This protocol is an adaptation of the conventional heating method.
Materials:
-
This compound
-
Triethyl orthoformate
-
Glacial Acetic Acid
-
Ethanol (or a high-boiling point solvent like DMF)
-
Microwave reactor vial
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 eq), triethyl orthoformate (3.0 eq), and a catalytic amount of acetic acid in a suitable solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 150 °C) for 15-30 minutes. The optimal time and temperature should be determined empirically.
-
After the reaction is complete, cool the vial to a safe temperature.
-
Work-up the reaction mixture as described in the conventional heating protocols (solvent removal and recrystallization).
Reaction Mechanism and Workflow
The synthesis of 8-chloro-substituted quinazolinones from this compound and orthoesters follows a well-defined reaction pathway. The process is initiated by the acid-catalyzed formation of a reactive electrophile from the orthoester, which is then attacked by the amino group of the aminobenzoate. Subsequent intramolecular cyclization and elimination of alcohol molecules lead to the final quinazolinone product.
Caption: Experimental workflow for the synthesis of 8-chloro-quinazolinones.
The key steps in the signaling pathway (reaction mechanism) are outlined below:
Application of Methyl 3-amino-2-chlorobenzoate in Dye Synthesis: Application Notes and Protocols
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Detailed application notes and protocols for the synthesis of dyes using Methyl 3-amino-2-chlorobenzoate.
Introduction
This compound is a substituted aromatic amine that holds potential as a precursor in the synthesis of various dyes, particularly azo dyes. The presence of the amino group allows for diazotization, a key reaction in forming the chromophoric azo group (-N=N-). The chloro and methyl ester functionalities can influence the final properties of the dye, such as its color, fastness, and solubility. This document provides a theoretical framework and generalized protocols for the application of this compound in dye synthesis, based on established principles of azo dye chemistry.
Principle of Azo Dye Synthesis
The synthesis of azo dyes from this compound would follow a classical two-step process:
-
Diazotization: The primary aromatic amino group of this compound is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong mineral acid. This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the reactive diazonium salt.
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines. The electrophilic diazonium salt attacks the electron-rich ring of the coupling component, forming a stable azo compound. The specific coupling component used will largely determine the color of the resulting dye.
Experimental Protocols
The following are generalized protocols for the laboratory-scale synthesis of azo dyes using this compound as the diazo component.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, prepare a suspension of one molar equivalent of this compound in a mixture of distilled water and 2.5-3 molar equivalents of concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve a slight molar excess (approximately 1.1 equivalents) of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled suspension of this compound. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, a small amount of additional sodium nitrite solution can be added. The resulting clear solution of the diazonium salt is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with a Phenolic Coupling Component (e.g., Phenol)
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenol (or other suitable phenolic coupling component)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve one molar equivalent of the chosen coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide. The solution should be alkaline.
-
Cool the solution of the coupling partner to 0-5 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.
-
An immediate color change and the formation of a colored precipitate of the azo dye should be observed. The color will depend on the chosen coupling component.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
While specific quantitative data for dyes derived from this compound is not available in the cited literature, the following tables illustrate the expected data to be collected and organized for such synthesized dyes.
Table 1: Reaction Conditions and Yields for Synthesized Azo Dyes
| Dye ID | Diazo Component | Coupling Component | Reaction Time (h) | Reaction Temp (°C) | % Yield |
| DYE-01 | This compound | Phenol | 2 | 0-5 | Data not available |
| DYE-02 | This compound | β-Naphthol | 2 | 0-5 | Data not available |
| DYE-03 | This compound | N,N-Dimethylaniline | 2 | 0-5 | Data not available |
Table 2: Spectroscopic Data for Synthesized Azo Dyes
| Dye ID | Appearance | λmax (nm) | Molar Absorptivity (ε) | Key IR Peaks (cm⁻¹) |
| DYE-01 | Data not available | Data not available | Data not available | -N=N-, -C=O, -C-Cl |
| DYE-02 | Data not available | Data not available | Data not available | -N=N-, -C=O, -C-Cl, -OH |
| DYE-03 | Data not available | Data not available | Data not available | -N=N-, -C=O, -C-Cl, -N(CH₃)₂ |
Mandatory Visualizations
The synthesis of azo dyes from this compound follows a well-defined logical workflow.
Caption: General workflow for the synthesis of azo dyes from this compound.
The logical relationship for the formation of the azo linkage is a key aspect of this synthesis.
Caption: Logical relationship of the azo coupling reaction.
Disclaimer: The provided protocols are generalized and based on established chemical principles. Researchers should conduct a thorough literature search for any new findings and perform appropriate risk assessments before conducting any experiments. Optimization of reaction conditions may be necessary for specific coupling components and to achieve desired yields and purity.
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Amino-2-Chlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 3-amino-2-chlorobenzoate and its derivatives. These compounds are crucial intermediates in the manufacturing of pharmaceuticals and agrochemicals. The following sections outline various synthetic strategies, present quantitative data for process comparison, and provide detailed experimental protocols for key reactions.
Introduction
This compound and its analogs are important building blocks in organic synthesis. The presence of amino, chloro, and methyl ester functional groups on the benzene ring allows for a variety of subsequent chemical transformations, making them valuable precursors for complex molecules, including active pharmaceutical ingredients (APIs) and pesticides. The efficient and scalable synthesis of these intermediates is of significant industrial importance. This document focuses on robust and high-yielding synthetic methods suitable for large-scale production.
Synthetic Strategies
Several synthetic routes to this compound derivatives have been developed. The choice of a particular route often depends on the availability and cost of starting materials, desired purity, and scalability of the process. The most common strategies involve the synthesis of a substituted aminobenzoic acid followed by esterification, or the synthesis of a substituted nitrobenzoate followed by reduction and esterification.
A prevalent industrial approach involves the direct esterification of the corresponding aminobenzoic acid. Another common strategy begins with a more readily available starting material, such as a substituted xylene or toluene, which then undergoes a series of reactions including chlorination, oxidation, amination, and finally esterification.
Synthetic Pathway Overview
Caption: General synthetic strategies for this compound derivatives.
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data from various synthetic methods for key intermediates and the final product.
Table 1: Synthesis of 2-Amino-3-chlorobenzoic Acid
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 2,3-Dichlorobenzoic Acid | aq. NH₃, Cu catalyst, 150-220°C | 2-Amino-3-chlorobenzoic acid | 85 | High | [1] |
Table 2: Esterification of 2-Amino-3-chlorobenzoic Acid to Methyl 2-amino-3-chlorobenzoate
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (HPLC) (%) | Reference |
| 2-Amino-3-chlorobenzoic acid | Dimethyl sulfate, K₂CO₃, DMF, 5-25°C, 4-8h | Methyl 2-amino-3-chlorobenzoate | 91.1 - 95.0 | 96 - 97 | [2][3][4] |
| 2-Amino-3-chlorobenzoic acid | Anhydrous methanol, dry HCl gas, reflux 6h | Methyl 2-amino-3-chlorobenzoate | 92.7 - 96 | ~92 | [3][4] |
Table 3: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid
| Starting Material | Key Steps | Overall Yield (%) | Purity (%) | Reference |
| m-Toluic acid | Nitration, Hydrogenation, Chlorination | 63.0 - 68.4 | 99.0 - 99.5 | [5] |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of Methyl 2-amino-3-chlorobenzoate via Esterification with Dimethyl Sulfate
This protocol is adapted from a method suitable for industrial production due to its high yield and purity.[2][3][4]
Workflow Diagram:
Caption: Workflow for the esterification of 2-amino-3-chlorobenzoic acid.
Materials:
-
2-Amino-3-chlorobenzoic acid (1 eq.)
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (~0.7 eq.)
-
Dimethyl sulfate ((CH₃)₂SO₄) (~1.02 eq.)
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-3-chlorobenzoic acid in DMF at room temperature (15-25°C).
-
Add potassium carbonate to the solution.
-
Cool the mixture to 5-10°C with stirring for 30 minutes to 1 hour.
-
Slowly add dimethyl sulfate dropwise to the cooled mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 to 8 hours.
-
Pour the reaction mixture into a sufficient volume of water to precipitate the product.
-
Stir the resulting slurry for about 1 hour to ensure complete precipitation.
-
Filter the solid product and wash the filter cake thoroughly with water.
-
Dry the product to obtain Methyl 2-amino-3-chlorobenzoate.
Expected Outcome:
Protocol 2: Synthesis of 2-Amino-3-methyl-5-chlorobenzoic Acid from m-Toluic Acid
This multi-step protocol is based on a patented industrial process.[5]
Reaction Pathway:
Caption: Synthetic pathway for 2-amino-3-methyl-5-chlorobenzoic acid.
Step 1: Nitration of m-Toluic Acid
-
Mix m-toluic acid with nitric acid (60-75% mass concentration).
-
Control the reaction temperature to obtain 2-nitro-3-methylbenzoic acid.
Step 2: Hydrogenation of 2-Nitro-3-methylbenzoic Acid
-
In a hydrogenation reactor, mix 2-nitro-3-methylbenzoic acid with a suitable solvent and a hydrogenation catalyst (e.g., Pd/C).
-
Carry out the reaction under a hydrogen atmosphere to yield 2-amino-3-methylbenzoic acid.
Step 3: Chlorination of 2-Amino-3-methylbenzoic Acid
-
Dissolve 2-amino-3-methylbenzoic acid in a suitable solvent such as N,N-dimethylformamide.
-
Add a chlorinating agent (e.g., dichlorohydantoin) and a radical initiator (e.g., benzoyl peroxide).
-
Heat the mixture (e.g., to 90°C) for 1-2 hours.
-
After completion, cool the reaction mixture and precipitate the product by adding it to ice water.
-
Filter, wash, and dry the solid to obtain 2-amino-3-methyl-5-chlorobenzoic acid.
Expected Outcome:
Conclusion
The large-scale synthesis of this compound and its derivatives can be achieved through various reliable and high-yielding methods. The choice of a specific synthetic route will depend on factors such as cost, availability of starting materials, and desired product specifications. The protocols provided herein offer robust starting points for process development and optimization. For industrial applications, further process safety and economic evaluations are recommended.
References
- 1. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 5. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: Methyl 3-amino-2-chlorobenzoate as a Versatile Scaffold for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-2-chlorobenzoate is a valuable and versatile starting material in the synthesis of a diverse range of bioactive heterocyclic compounds. Its unique substitution pattern, featuring an amino group, a methyl ester, and a chlorine atom on the aromatic ring, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, making it a key building block in the discovery and development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and relevant biological data for the use of this compound in the synthesis of bioactive scaffolds, with a particular focus on quinazolinone derivatives, which have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Synthesis of Bioactive Scaffolds
One of the most significant applications of anthranilic acid derivatives, such as this compound, is in the synthesis of quinazolinones. The general strategy involves an initial acylation of the amino group, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an amine to yield the desired 2,3-disubstituted quinazolin-4(3H)-one. This versatile method allows for the introduction of a wide variety of substituents at the 2 and 3-positions of the quinazolinone core, enabling the creation of diverse chemical libraries for drug discovery.[1]
A plausible synthetic route starting from this compound to a 3-amino-quinazolinone scaffold is outlined below. This class of compounds is of significant interest due to their biological activities.
General Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for the conversion of this compound to a 3-amino-8-chloro-2-methylquinazolin-4(3H)-one scaffold.
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of quinazolinone derivatives from anthranilic acid precursors.[1][2]
Protocol 1: Synthesis of Methyl 2-chloro-3-acetamidobenzoate (Intermediate)
-
Starting Material: this compound (1.0 eq).
-
Reagents: Acetic anhydride (1.2 eq), Pyridine (as solvent).
-
Procedure:
-
Dissolve this compound in pyridine in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield methyl 2-chloro-3-acetamidobenzoate.
-
Protocol 2: Synthesis of 3-Amino-8-chloro-2-methylquinazolin-4(3H)-one (Final Scaffold)
-
Starting Material: Methyl 2-chloro-3-acetamidobenzoate (1.0 eq).
-
Reagents: Hydrazine hydrate (3.0 eq), Ethanol (as solvent).
-
Procedure:
-
Dissolve the intermediate from Protocol 1 in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-amino-8-chloro-2-methylquinazolin-4(3H)-one.
-
Quantitative Data
| Compound | Cell Line | Assay | IC50 (24h) | IC50 (48h) | IC50 (72h) |
| 2-Amino-3-chlorobenzoic acid | MDA-MB-231 | MTT | 26 µM | 5 µM | 7.2 µM |
Table 1: In vitro anticancer activity of 2-amino-3-chlorobenzoic acid.[3]
Biological Target and Signaling Pathway
The anticancer activity of 2-amino-3-chlorobenzoic acid has been linked to the inhibition of the PI3K/AKT signaling pathway, a critical pathway involved in cell proliferation, survival, and migration.[3] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.
The following diagram illustrates the PI3K/AKT signaling pathway and the potential point of inhibition by bioactive compounds derived from the aminobenzoic acid scaffold.
Conclusion
This compound is a highly valuable precursor for the synthesis of bioactive scaffolds, particularly quinazolinones. The synthetic protocols provided herein offer a framework for the development of novel derivatives. The significant anticancer activity of the parent compound, 2-amino-3-chlorobenzoic acid, and its inhibitory effect on the PI3K/AKT pathway, highlight the therapeutic potential of this chemical class. Further derivatization of the quinazolinone scaffold synthesized from this compound could lead to the discovery of potent and selective inhibitors for various therapeutic targets.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-2-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-2-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Fischer Esterification: This is a classic method that involves reacting 3-amino-2-chlorobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[1][2][3] The reaction is typically heated to reflux to drive the equilibrium towards the ester product.[3]
-
Methylation with a Methylating Agent: This method involves deprotonating the carboxylic acid of 3-amino-2-chlorobenzoic acid with a base (e.g., potassium carbonate) to form a carboxylate salt, which is then reacted with a methylating agent like dimethyl sulfate or dimethyl carbonate.[4][5]
Q2: Why is my yield consistently low when using Fischer Esterification?
A2: Low yields in Fischer esterification of aminobenzoic acids are common and can be attributed to a few factors:
-
Reversible Reaction: The Fischer esterification is an equilibrium process. To favor the formation of the product, a large excess of the alcohol (methanol) is typically used to shift the equilibrium forward, according to Le Chatelier's principle.[1][2]
-
Interference of the Amino Group: The basic amino group on the benzene ring can be protonated by the acid catalyst. This creates an ammonium salt and consumes the catalyst, making it unavailable for the protonation of the carboxylic acid's carbonyl group, which is a key step in the esterification mechanism.[1][2] Therefore, a higher amount of acid catalyst than is typical for standard Fischer esterifications may be required.
Q3: What is the purpose of a sodium carbonate wash during the workup?
A3: A sodium carbonate wash is a crucial step in the workup procedure to neutralize the strong acid catalyst used in the reaction. This neutralization is essential to prevent the hydrolysis of the newly formed ester back to the carboxylic acid during the aqueous extraction and subsequent purification steps. Additionally, it deprotonates the ammonium salt formed on the amino group, making the final product less water-soluble and easier to extract into an organic solvent.[1]
Q4: What are some potential side reactions or impurities I should be aware of?
A4: Potential impurities can include unreacted 3-amino-2-chlorobenzoic acid and byproducts from side reactions. If the reaction temperature is too high or the reaction time is too long, there is a risk of side reactions, such as the formation of dimers or other degradation products. Inadequate purification can also leave residual starting materials in the final product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Reversible reaction equilibrium: The reaction has not been driven to completion. | - Use a large excess of methanol (can also be used as the solvent).[1][2] - If feasible with your setup, remove water as it forms. |
| Insufficient catalyst: The basic amino group has neutralized the acid catalyst.[1][2] | - Increase the amount of acid catalyst. A stoichiometric amount may be necessary.[1] | |
| Incomplete reaction: The reaction time may be too short or the temperature too low. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] - Ensure the reaction is heated to a steady reflux. | |
| Product is an oil instead of a solid | Presence of impurities: Residual solvent or unreacted starting materials can lower the melting point. | - Ensure the product is thoroughly dried under vacuum. - Purify the crude product by recrystallization or column chromatography.[3] |
| Product is inherently an oil or low-melting solid: The pure product may not be a high-melting solid at room temperature. | - Confirm the identity and purity of your product using analytical techniques such as NMR and melting point analysis. The melting point of Methyl 2-amino-3-chlorobenzoate is reported to be 35-37°C, so a similar range can be expected for the 3-amino-2-chloro isomer.[7] | |
| Difficulty in isolating the product | Product is water-soluble: If the amino group is still protonated, the product will have higher water solubility. | - Ensure the pH of the aqueous solution is basic (pH > 8) after neutralization with sodium carbonate to ensure the amino group is in its free base form.[6] |
| Emulsion formation during extraction: | - Add brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. |
Experimental Protocols
Method 1: Fischer Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-2-chlorobenzoic acid.
-
Add a large excess of methanol (e.g., 10-20 equivalents), which will also serve as the solvent.
-
Carefully and slowly add concentrated sulfuric acid (approximately 1.0-1.5 equivalents) to the stirred mixture. A precipitate may form.
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. The solid should dissolve as the reaction progresses. Continue refluxing for 4-6 hours, monitoring the reaction by TLC.[8]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic solution by slowly adding a 10% sodium carbonate solution until the pH is basic (pH > 8). Be cautious as CO₂ gas will evolve.[6][8]
-
A precipitate of the crude ester should form. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.[8]
-
Drying and Purification: Dry the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
Method 2: Methylation using Dimethyl Sulfate
This protocol is adapted from the synthesis of the isomeric Methyl 2-amino-3-chlorobenzoate and may require optimization.[4][5][9]
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-2-chlorobenzoic acid (1 equivalent) in an organic solvent such as N,N-dimethylformamide (DMF).[4][5]
-
Add an inorganic base, such as potassium carbonate (0.5-1.0 equivalents).[4][5]
-
Cool the mixture to a reduced temperature (e.g., 10°C) and stir for 30 minutes.[4][5]
-
Slowly add dimethyl sulfate (approximately 1-1.2 equivalents) dropwise to the mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours, monitoring the reaction by TLC.[4][5]
-
Work-up and Isolation: Pour the reaction mixture into water to precipitate the product.[5]
-
Stir the aqueous mixture for about an hour to ensure complete precipitation.
-
Filtration: Collect the crude product by vacuum filtration and wash the filter cake with water.[4][5]
-
Drying: Dry the purified product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Methyl Amino-chlorobenzoate Isomers
| Parameter | Method 1: Fischer Esterification (General) | Method 2: Methylation (Adapted from Isomer Synthesis)[4][5] |
| Starting Material | 3-amino-2-chlorobenzoic acid | 3-amino-2-chlorobenzoic acid |
| Reagents | Methanol, Sulfuric Acid | Potassium Carbonate, Dimethyl Sulfate |
| Solvent | Methanol | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux | 10°C to Room Temperature |
| Reaction Time | 4-6 hours (TLC monitored) | 4-8 hours (TLC monitored) |
| Work-up | Neutralization with Na₂CO₃, Precipitation | Precipitation in water |
| Reported Yield (for isomer) | Not specified in general protocols | 91.1% - 95.0% |
| Reported Purity (for isomer) | Not specified in general protocols | 96% - 97% (HPLC) |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. Page loading... [guidechem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 3-amino-2-chlorobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-2-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Reduction of a nitro group: This typically involves the reduction of Methyl 2-chloro-3-nitrobenzoate or 2-chloro-3-nitrobenzoic acid followed by esterification.
-
Amination of a dichloro-substituted precursor: This involves the amination of 2,3-dichlorobenzoic acid or its methyl ester.[1]
Q2: What are the most common side products I might encounter?
A2: Common side products include unreacted starting materials, isomers such as Methyl 2-amino-5-chlorobenzoate and Methyl 2-amino-6-chlorobenzoate, the hydrolysis product 2-hydroxy-3-chlorobenzoic acid, and over-chlorinated products like Methyl 2-amino-3,5-dichlorobenzoate.[2]
Q3: How can I purify the crude this compound?
A3: Purification can often be achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethyl acetate and hexane.[3] For impurities that are difficult to remove by recrystallization, column chromatography is a viable alternative.
Troubleshooting Guides
Problem 1: Low Yield
A low yield of this compound can be frustrating. The table below outlines potential causes and their solutions.
| Potential Cause | Suggested Solutions |
| Incomplete Reaction | - Increase the reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature, being mindful of potential side reactions.- Ensure the catalyst (e.g., Pd/C, Cu salts) is active and used in the correct stoichiometric amount. |
| Poor Solubility of Starting Material | - Select a solvent system that ensures all reactants are adequately dissolved at the reaction temperature. |
| Product Degradation | - If the product is sensitive to high temperatures, consider running the reaction at a lower temperature for a longer duration. |
| Suboptimal Reagent Stoichiometry | - Carefully check the molar ratios of your reactants and catalysts. For reductions, ensure a sufficient excess of the reducing agent is used. |
Problem 2: Presence of Side Products
The formation of side products can complicate purification and reduce the overall yield. The following table details common impurities and strategies to minimize their formation.
| Side Product | Identification | Formation Conditions & Mechanism | Prevention & Minimization |
| Unreacted Starting Material (e.g., Methyl 2-chloro-3-nitrobenzoate) | TLC, LC-MS, NMR | Incomplete reduction of the nitro group. | - Increase the amount of reducing agent (e.g., SnCl₂, Fe, H₂/Pd-C).- Extend the reaction time.- Ensure the catalyst is not poisoned. |
| Isomeric Aminochlorobenzoates (e.g., Methyl 2-amino-5-chlorobenzoate) | TLC, LC-MS, NMR | Can arise from impurities in the starting materials or non-regioselective reactions. | - Use high-purity starting materials.- Optimize reaction conditions (temperature, catalyst) to favor the desired isomer. |
| 2-Hydroxy-3-chlorobenzoic acid | LC-MS, NMR | Hydrolysis of the chloro-substituent, particularly in copper-catalyzed amination reactions in aqueous media. | - Use a non-aqueous solvent if possible.- Minimize the amount of water in the reaction mixture. |
| Methyl 2-amino-3,5-dichlorobenzoate | LC-MS, NMR | Over-chlorination of the starting material or product, for instance when using reagents like 1,3-dichloro-5,5-dimethylhydantoin (DDH).[2] | - Use a milder chlorinating agent or control the stoichiometry carefully.- Optimize reaction time and temperature to prevent further chlorination. |
Experimental Protocols
Protocol 1: Reduction of 2-Chloro-3-nitrobenzoic Acid followed by Esterification
Step 1: Reduction of 2-Chloro-3-nitrobenzoic Acid
-
To a stirred solution of 2-chloro-3-nitrobenzoic acid (15 g, 0.074 mol) in water (105 mL), add 30% aqueous ammonia (6 mL).
-
To this solution, add an aqueous solution of sodium dithionite (52 g, 0.298 mol) at room temperature and stir for 1 hour.
-
Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Acidify the reaction mixture to pH 3 with concentrated HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 2-amino-3-chlorobenzoic acid.
Step 2: Esterification of 2-Amino-3-chlorobenzoic Acid
-
In a reaction flask, dissolve 2-amino-3-chlorobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF) at room temperature.
-
Add potassium carbonate (K₂CO₃) (approximately 0.7 equivalents).
-
Cool the mixture to 5-10°C using an ice bath and stir for 30 minutes.
-
Slowly add dimethyl sulfate ((CH₃)₂SO₄) (approximately 1.02 equivalents) dropwise while maintaining the temperature at 5-10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-8 hours.[4]
-
Pour the reaction mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.[2][5]
Protocol 2: Amination of 2,3-Dichlorobenzoic Acid
This protocol involves a high-pressure amination reaction.
-
Add 191 parts of 2,3-dichlorobenzoic acid, 80 parts of 50% aqueous sodium hydroxide solution, 1004 parts of 25% aqueous NH₃ solution, and 5 parts of CuCl to a 2 L autoclave.[1]
-
Force in 89 parts of liquid NH₃.
-
Heat the autoclave at 170°C for 5 hours.
-
After cooling, vent the excess ammonia.
-
Acidify the reaction solution to pH 3 with concentrated HCl to precipitate the 2-amino-3-chlorobenzoic acid.
-
Filter the product, wash with water, and dry.
-
The resulting 2-amino-3-chlorobenzoic acid can then be esterified as described in Protocol 1, Step 2.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Formation pathways of common side products.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
- 1. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl 3-amino-2-chlorobenzoate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Methyl 3-amino-2-chlorobenzoate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: While specific solubility data for this compound is not extensively published, polar protic solvents are generally effective for structurally similar aromatic amines and benzoates. Methanol and ethanol are common first choices.[1][2][3][4] A mixed solvent system, such as methanol-water or ethanol-water, can also be effective. It is recommended to perform small-scale solvent screening to identify the ideal solvent or solvent mixture that dissolves the compound when hot but provides low solubility when cold.
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials like 2-amino-3-chlorobenzoic acid, isomers formed during synthesis (e.g., methyl 2-amino-5-chlorobenzoate), and residual reaction solvents such as N,N-dimethylformamide (DMF).[5][6][7] The presence of these impurities can affect the crystallization process and the purity of the final product.
Q3: My compound is "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid above its melting point.[8][9] This is a common issue with the crystallization of amines.[8] To resolve this, try the following:
-
Reduce Supersaturation: Reheat the solution to redissolve the oil and add a small amount of additional hot solvent.[4][8]
-
Slow Cooling: Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Rapid cooling often promotes oil formation.[8][10]
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system.[8]
-
pH Adjustment: For amines, converting the free base to a salt by adding a small amount of acid can sometimes improve crystallization behavior.[8][11]
Q4: No crystals are forming even after the solution has cooled. What are the next steps?
A4: A lack of crystal formation is typically due to either using too much solvent or the formation of a stable supersaturated solution.[9][10] The following techniques can induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.[4][10]
-
Seeding: Add a small crystal of pure this compound to the solution to act as a template for crystal growth.[4][8]
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, and then allow it to cool again.[4][9][10]
-
Further Cooling: If crystals do not form at room temperature, try cooling the flask in an ice bath or refrigerator.[4]
Q5: The yield of my recrystallized product is very low. What could be the cause?
A5: A low yield can result from several factors:
-
Using too much solvent: An excessive amount of solvent will retain a significant portion of the product in the mother liquor.[10]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.[9]
-
Incomplete crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[2]
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" | Solution is too concentrated. Cooling is too rapid. Impurities are depressing the melting point. | Reheat to dissolve the oil, add more solvent, and cool slowly.[4][8] Try a different recrystallization solvent or a mixed solvent system.[8] |
| No crystal formation | Solution is not saturated (too much solvent). Supersaturation. | Boil off some solvent to concentrate the solution.[4][9][10] Scratch the inner side of the flask with a glass rod.[4][10] Add a seed crystal of the pure compound.[4][8] |
| Low crystal yield | Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with solvent that was not cold. | Concentrate the mother liquor and cool to recover more product. Ensure the filtration apparatus is hot and use a slight excess of hot solvent, then evaporate to the point of saturation. Wash crystals with a minimal amount of ice-cold solvent.[2] |
| Colored impurities remain | The chosen solvent does not effectively reject the colored impurity. The impurity is adsorbed onto the crystal surface. | Consider adding a small amount of activated charcoal to the hot solution before filtration (if the impurity is non-polar). A second recrystallization may be necessary. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, isopropanol). The ideal solvent will dissolve the crude product when hot but show low solubility at room temperature.
-
Dissolution: Transfer the crude solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid just completely dissolves. Avoid adding a significant excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot filtration. Preheat a funnel and a receiving flask with a small amount of boiling solvent to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 7. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Scale-Up of Substituted Aminobenzoate Production
Disclaimer: Due to the limited availability of detailed public information on the industrial scale-up of Methyl 3-amino-2-chlorobenzoate (CAS 120100-15-4), this technical support center will focus on the closely related and more extensively documented isomer, Methyl 2-amino-3-chlorobenzoate . The challenges and solutions presented here are based on analogous chemical syntheses and may provide valuable insights for researchers working with related compounds.
This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the synthesis and scale-up of Methyl 2-amino-3-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for Methyl 2-amino-3-chlorobenzoate?
A1: The primary methods for synthesizing Methyl 2-amino-3-chlorobenzoate involve two main strategies:
-
Esterification of 2-amino-3-chlorobenzoic acid: This is a common laboratory and industrial method where 2-amino-3-chlorobenzoic acid is reacted with methanol in the presence of an acid catalyst.[1]
-
Reduction of a nitro-group precursor: This route involves the synthesis of a methyl 3-chloro-2-nitrobenzoate intermediate, followed by the reduction of the nitro group to an amine.[2][3]
Q2: What are the typical impurities encountered during the production of Methyl 2-amino-3-chlorobenzoate?
A2: Impurity profiles can vary based on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions such as the formation of isomeric aminobenzoates (e.g., methyl 2-amino-6-chlorobenzoate or methyl 2-amino-5-chlorobenzoate), and residual solvents or reagents.[4][5] Over-extended reaction times can also lead to the formation of a larger amount of impurities.[4][5]
Q3: What are the key safety concerns when handling the synthesis of Methyl 2-amino-3-chlorobenzoate?
A3: The synthesis of Methyl 2-amino-3-chlorobenzoate can involve hazardous materials and conditions. Key safety considerations include:
-
Toxicity of Reagents: Some synthetic routes may involve highly toxic reagents like phosgene.[4][5]
-
Corrosive Materials: The use of strong acids or bases as catalysts or for pH adjustment requires appropriate personal protective equipment (PPE).
-
Reaction Conditions: Some synthesis methods require high pressure and temperature, necessitating the use of specialized equipment and safety protocols.
-
Product Handling: The final product may be harmful if inhaled, ingested, or in contact with skin.[2]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Low Yield | Incomplete reaction; Suboptimal reaction temperature; Poor quality of starting materials; Formation of byproducts (e.g., isomeric impurities); Product loss during workup and isolation.[4][5] | - Monitor reaction completion using techniques like TLC or HPLC.- Optimize reaction temperature and time.- Ensure the purity of starting materials.- Adjust pH carefully during precipitation to maximize product isolation.- Use of an appropriate solvent can aid in the precipitation of the product.[4][6] |
| Product Purity Issues | Presence of unreacted starting materials; Formation of isomeric byproducts (e.g., methyl 2-amino-5-chlorobenzoate, methyl 2-amino-6-chlorobenzoate); Residual solvents or reagents.[4][5] | - Optimize reaction conditions to minimize side reactions.- Purify the crude product through recrystallization from a suitable solvent.- Ensure efficient removal of solvents and reagents during the workup process. |
| Poor Product Color (e.g., yellowish tint) | Oxidation of the amino group; Presence of colored impurities from starting materials or side reactions.[5] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation.- Purify starting materials to remove colored impurities.- Recrystallize the final product to improve color. |
| Difficulties in Product Isolation | Poor precipitation of the product; Slow filtration due to fine particles. | - Optimize the pH for precipitation.- Add water to the reaction mixture to facilitate the precipitation of the solid product.[4][6][7]- Use a filter aid (e.g., celite) to improve filtration speed. |
Experimental Protocols
Protocol 1: Esterification of 2-amino-3-chlorobenzoic acid
This protocol describes a common method for the synthesis of Methyl 2-amino-3-chlorobenzoate via esterification.
Materials:
-
2-amino-3-chlorobenzoic acid
-
N,N-dimethylformamide (DMF)
-
Potassium carbonate
-
Dimethyl sulfate
-
Water
Procedure:
-
At room temperature, dissolve 30g of 2-amino-3-chlorobenzoic acid (0.175 mol) in 150g of DMF in a 500mL reaction flask.[6][7]
-
Add 17.3g of potassium carbonate (0.125 mol) to the solution.[6][7]
-
Slowly add 22.4g of dimethyl sulfate (0.178 mol) dropwise to the reaction mixture.[6][7]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6 hours.[6][7]
-
Pour the reaction mixture into 400mL of water to precipitate the product.[6][7]
-
Stir the resulting slurry for 1 hour, then filter to collect the solid product.[6][7]
-
Wash the filter cake with water and dry to obtain Methyl 2-amino-3-chlorobenzoate.[6][7]
Protocol 2: Reduction of Methyl 3-chloro-2-nitrobenzoate
This protocol outlines the synthesis of Methyl 2-amino-3-chlorobenzoate through the reduction of a nitro-group precursor.
Materials:
-
Methyl 3-chloro-2-nitrobenzoate
-
Iron powder
-
Ethanol
-
Acetic acid
-
Ethyl acetate
-
1N Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 2.5g of methyl 3-chloro-2-nitrobenzoate (11.6 mmol) in 100 mL of ethanol and 100 mL of acetic acid, add 1.94g of iron powder (34.8 mmol) at room temperature.[3]
-
Reflux the suspension for 2 hours under a nitrogen atmosphere.[3]
-
After the reaction is complete, cool the mixture to room temperature and partially remove the solvent using a rotary evaporator.[3]
-
Partition the residue between 200 mL of water and 300 mL of ethyl acetate.[3]
-
Separate the organic phase and wash it sequentially with 50 mL of 1N aqueous sodium hydroxide and 50 mL of brine.[3]
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate it using a rotary evaporator to yield the product.[3]
Data Presentation
Table 1: Summary of Quantitative Data for Esterification Protocol
| Parameter | Value | Reference |
| Starting Material | 30g 2-amino-3-chlorobenzoic acid | [6][7] |
| Solvent | 150g DMF | [6][7] |
| Base | 17.3g Potassium carbonate | [6][7] |
| Methylating Agent | 22.4g Dimethyl sulfate | [6][7] |
| Reaction Time | 6 hours | [6][7] |
| Yield | 91.1% - 95.0% | [6][7] |
| Purity (HPLC) | 96% - 97% | [6][7] |
Visualizations
Caption: Synthesis of Methyl 2-amino-3-chlorobenzoate via esterification.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. Methyl 2-amino-3-chlorobenzoate | CAS#:77820-58-7 | Chemsrc [chemsrc.com]
- 3. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]
- 4. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 7. 53553-15-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
managing exothermic reactions in Methyl 3-amino-2-chlorobenzoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing exothermic reactions and other common issues during the synthesis of Methyl 3-amino-2-chlorobenzoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, with a focus on controlling exothermic events.
Problem 1: Rapid Temperature Increase (Exotherm) During Chlorination
Possible Causes:
-
Incorrect Reagent Addition Rate: Adding the chlorinating agent too quickly can lead to a rapid, uncontrolled reaction.
-
Inadequate Cooling: The cooling system may not be sufficient to dissipate the heat generated by the reaction.
-
High Reactant Concentration: Concentrated reaction mixtures can lead to a more vigorous reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for managing a rapid temperature increase during the chlorination step.
Problem 2: Exotherm During Esterification (Methylation)
Possible Causes:
-
Rapid Addition of Methylating Agent: Similar to chlorination, fast addition of reagents like dimethyl sulfate can cause a sharp temperature rise.[1][2]
-
Inadequate Temperature Control: The initial cooling of the reaction mixture may be insufficient.[1][2]
Solutions:
-
Controlled Addition: Add the methylating agent (e.g., dimethyl sulfate) dropwise while carefully monitoring the internal temperature.[1][2]
-
Pre-cooling: Cool the reaction mixture to a lower temperature (e.g., 5-10°C) before adding the methylating agent.[1][2]
-
Efficient Stirring: Ensure vigorous stirring to promote even heat distribution.
Frequently Asked Questions (FAQs)
Q1: What are the most critical exothermic steps in the synthesis of this compound?
A1: The two most likely exothermic steps are the chlorination of the aromatic ring and the esterification of the carboxylic acid. Chlorination reactions, in particular, can be highly energetic and require careful control to prevent thermal runaway.[3]
Q2: What are the common side products, and how can their formation be minimized?
A2: Common side products can include regioisomers from the chlorination step and products of over-methylation. To minimize these:
-
Chlorination: Control the reaction temperature and use a precise stoichiometric amount of the chlorinating agent.
-
Esterification: Monitor the reaction progress by TLC or HPLC to avoid prolonged reaction times that could lead to side reactions.
Q3: My yield is consistently low. What are the potential causes?
A3: Low yields can result from several factors:
-
Incomplete Reaction: Ensure sufficient reaction time and that the temperature is maintained within the optimal range.
-
Degradation of Product: Some intermediates or the final product may be sensitive to prolonged exposure to heat or acidic/basic conditions.
-
Sub-optimal Reagents: Use pure, dry reagents and solvents.
Q4: What safety precautions are essential when handling the reagents involved?
A4: Many reagents used in this synthesis are hazardous. For example, chlorinating agents are often toxic and corrosive, and methylating agents like dimethyl sulfate are highly toxic and carcinogenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocols
The synthesis of this compound can be approached through several routes. Below is a generalized protocol based on common synthetic strategies for similar compounds. Note: This is a conceptual protocol and must be adapted and optimized for specific laboratory conditions.
Conceptual Synthesis Pathway:
Caption: A potential synthetic pathway for this compound.
Step 1: Esterification of 3-Aminobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminobenzoic acid in anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid). This step can be mildly exothermic.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the mixture and remove the methanol under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude Methyl 3-aminobenzoate. Purify further by column chromatography if necessary.
Step 2: Chlorination of Methyl 3-aminobenzoate
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve Methyl 3-aminobenzoate in a suitable anhydrous solvent (e.g., dichloromethane or acetic acid).
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride) in the same solvent dropwise via the dropping funnel. This step is highly exothermic and requires careful temperature control. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitor by TLC or HPLC).
-
Work-up: Carefully quench the reaction by pouring it into ice water. Separate the organic layer, wash with a sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield this compound.
Data Presentation
Table 1: Comparative Reaction Conditions for the Esterification of Aminobenzoic Acids
| Parameter | Method A (Acid Catalysis) | Method B (with Methylating Agent)[1][2] |
| Starting Material | 3-Aminobenzoic Acid | 2-Amino-3-chlorobenzoic Acid |
| Reagents | Methanol, Sulfuric Acid | Dimethyl Sulfate, Potassium Carbonate |
| Solvent | Methanol | DMF |
| Temperature | Reflux | 5-10°C (addition), then Room Temp. |
| Reaction Time | 4-8 hours | 6-8 hours |
| Yield | Variable | ~95% |
| Purity (HPLC) | Variable | ~97% |
Table 2: Key Parameters for Managing Exothermic Chlorination
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0-10°C | Minimizes side reactions and controls the rate of the exothermic reaction. |
| Addition Rate | Slow, dropwise | Prevents accumulation of unreacted chlorinating agent and a subsequent runaway reaction.[3] |
| Stirring Speed | >300 RPM | Ensures efficient heat transfer to the cooling medium. |
| Reactant Concentration | < 2 M | Reduces the overall heat output of the reaction. |
References
avoiding byproduct formation in quinazoline synthesis from Methyl 3-amino-2-chlorobenzoate
Topic: Avoiding Byproduct Formation in Quinazoline Synthesis from Methyl 3-amino-2-chlorobenzoate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the synthesis of quinazolines from this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of a dimeric byproduct. What is causing this and how can I prevent it?
A1: Dimerization is a common issue, especially at elevated temperatures. It occurs when two molecules of the aminobenzoate starting material or an intermediate react with each other.
Troubleshooting Steps:
-
Reduce Reaction Temperature: High temperatures can promote intermolecular side reactions. Try lowering the temperature to the minimum required for the cyclization to proceed.
-
Use More Dilute Solutions: High concentrations of reactants increase the probability of intermolecular reactions (dimerization). Running the reaction under more dilute conditions can favor the desired intramolecular cyclization.[1]
-
Controlled Addition: Instead of adding all reactants at once, try a slow, controlled addition of one of the key reagents. This keeps the instantaneous concentration of the reagent low, minimizing self-condensation or dimerization.
Q2: The final product shows impurities that suggest incomplete cyclization. How can I drive the reaction to completion?
A2: Incomplete cyclization often results from insufficient reaction time, inadequate temperature, or deactivation of the catalyst.
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction using an appropriate technique (e.g., TLC, LC-MS). If starting material or intermediate is still present, extend the reaction time.
-
Optimize Temperature: While high temperatures can cause byproducts, a temperature that is too low will result in a sluggish or incomplete reaction. A careful temperature optimization study is recommended.
-
Choice of Catalyst/Reagent: In syntheses involving cyclocondensation with reagents like formamide, ensure the formamide is in sufficient excess and of high purity. For metal-catalyzed reactions, ensure the catalyst is active and not poisoned by impurities.[2]
Q3: I am observing the formation of a benzoxazinone intermediate. Is this normal, and how do I convert it to the desired quinazoline?
A3: Yes, the formation of a benzoxazinone intermediate is a key step in several common quinazoline synthetic routes, particularly when using acyl chlorides.[2][3] This is not a byproduct but a stable intermediate. The subsequent step is to react this intermediate with a nitrogen source (like a primary amine or ammonia) to form the quinazolinone ring.[2][3]
Solution:
-
Isolate the benzoxazinone intermediate after the first step.
-
React the isolated intermediate with the desired primary amine (R-NH2) in a suitable solvent like pyridine or DMF to yield the final 2,3-disubstituted quinazolinone.[3]
Q4: My reaction is not proceeding at all, or the yield is very low. What are the likely causes?
A4: Low reactivity can stem from several factors, from the quality of reagents to the reaction setup.
Troubleshooting Steps:
-
Reagent Quality: Ensure all starting materials, especially the this compound and any coupling partners (amides, acyl chlorides), are pure and dry. Moisture can quench reagents and catalysts.
-
Inert Atmosphere: For reactions sensitive to oxygen, such as those using palladium catalysts, it is critical to maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.
-
Catalyst and Ligand Choice: In cross-coupling strategies, the choice of palladium source, ligand, and base is crucial. The ortho-ester group can present challenges, and conditions must be carefully selected to avoid side reactions like ester hydrolysis.[4]
Reaction Condition Optimization
The choice of reaction conditions is critical to minimizing byproduct formation. The following table summarizes key parameters and their impact on the synthesis of a quinazolin-4(3H)-one from an anthranilic acid derivative.
| Parameter | Condition | Potential Byproducts | Recommended Action |
| Temperature | Too High (>180°C) | Dimerization, Polymerization, Decomposition | Optimize for the lowest effective temperature.[1] |
| Too Low | Incomplete Cyclization, Low Yield | Increase temperature incrementally while monitoring reaction. | |
| Concentration | Too High | Dimerization, Intermolecular Reactions | Use a more dilute solution to favor intramolecular cyclization.[1] |
| Solvent | Protic Solvents (in some cases) | Hydrolysis of ester or intermediates | Use a high-boiling aprotic solvent like DMF, DMSO, or Diphenyl ether. |
| Atmosphere | Air (for Pd-catalyzed reactions) | Oxidation of catalyst/ligands, low yield | Maintain a strictly inert atmosphere (N₂ or Ar).[4] |
| Base | Strong Base (e.g., NaOH) | Hydrolysis of methyl ester | Use a non-nucleophilic organic base (e.g., Pyridine) or a weaker inorganic base (e.g., K₂CO₃).[4] |
Key Experimental Protocols
Protocol 1: Two-Step Synthesis via Benzoxazinone Intermediate
This method is versatile and allows for the introduction of diverse substituents.
Step 1: Formation of 8-Chloro-2-substituted-4H-benzo[d][5][6]oxazin-4-one
-
Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or toluene.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (R¹COCl) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the crude benzoxazinone intermediate.
Step 2: Formation of 8-Chloro-2,3-disubstituted-quinazolin-4(3H)-one [3]
-
Dissolve the crude benzoxazinone intermediate from Step 1 in pyridine or DMF.
-
Add the primary amine (R²NH₂) (1.2 eq).
-
Heat the reaction mixture to 80-120°C and stir for 4-12 hours, monitoring by TLC.
-
After cooling, pour the mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
Visual Guides
General Reaction & Byproduct Pathway
The following diagram illustrates the intended synthetic route from this compound to a target quinazolinone and highlights the potential pathway to a common dimeric byproduct.
References
Technical Support Center: Optimizing Coupling Reactions for Methyl 3-amino-2-chlorobenzoate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the palladium-catalyzed cross-coupling of Methyl 3-amino-2-chlorobenzoate. This substrate presents unique challenges due to the presence of an electron-withdrawing ester and an amino group on the aryl chloride ring.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
The most prevalent reactions are Suzuki-Miyaura couplings (to form C-C bonds) and Buchwald-Hartwig aminations (to form C-N bonds) at the C-Cl position. The chloro-substituent is the most reactive site for palladium-catalyzed cross-coupling.[1][2][3]
Q2: My reaction is not working. What is the first thing I should check?
For palladium-catalyzed reactions, the most critical factor is the rigorous exclusion of oxygen.[4] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, often indicated by the formation of palladium black.[4] Ensure all solvents are thoroughly degassed and the reaction is set up under an inert atmosphere (Argon or Nitrogen).[5][6]
Q3: Which palladium catalyst system is best for this aryl chloride?
Aryl chlorides are notoriously less reactive than bromides or iodides.[1][7] Therefore, they require more specialized catalysts. Catalyst systems employing bulky, electron-rich phosphine ligands are generally required to achieve good results.[1][5] For Suzuki couplings, ligands like SPhos or XPhos are excellent starting points. For Buchwald-Hartwig aminations, ligands such as RuPhos or BrettPhos are often effective.[8][9] Using stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂) combined with these ligands is a common and practical approach.[10]
Q4: How do I select the right base and solvent?
The choice of base is critical and depends on the specific reaction and functional group tolerance of your substrates.
-
For Suzuki Couplings: A common choice is K₃PO₄ or K₂CO₃, often used in a solvent system like Toluene/H₂O or Dioxane/H₂O.[6][11] The water helps to dissolve the inorganic base.
-
For Buchwald-Hartwig Aminations: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very common and allows for high reaction rates, but it is incompatible with many electrophilic functional groups.[8] Cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS) can be used for more sensitive substrates.[8][12] Common solvents are anhydrous toluene, dioxane, or THF.
Q5: I am observing significant dehalogenation (replacement of -Cl with -H) of my starting material. How can I minimize this?
Dehalogenation is a common side reaction where a hydride ligand on the palladium center leads to reductive elimination instead of the desired coupling.[13] This can be caused by certain bases or solvents. To mitigate this:
-
Ensure your reagents, especially the base, are of high quality.
-
Consider using a different phosphine ligand that promotes reductive elimination of the desired product over dehalogenation.
-
Lowering the reaction temperature slightly may also help, though it could slow down the desired reaction.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution(s) |
| Inactive Catalyst | Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere.[4] Use a fresh, high-quality palladium source and ligand. Consider using a well-defined Pd(II) precatalyst which can be more stable.[4] |
| Incorrect Base | The base is crucial for the catalytic cycle.[7] If using K₂CO₃ for a Suzuki reaction, ensure a small amount of water is present to aid solubility. For Buchwald-Hartwig, NaOt-Bu is potent but can be too harsh; screen other bases like Cs₂CO₃ or K₃PO₄.[8] |
| Sub-optimal Ligand | Aryl chlorides require electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, XPhos) to facilitate the difficult oxidative addition step.[1] If one ligand fails, screen another from the same class. |
| Low Temperature | Aryl chloride couplings often require elevated temperatures (80-120 °C) to proceed at a reasonable rate.[5][14] Consider increasing the temperature or switching to a higher-boiling solvent like dioxane or toluene. |
| Poor Reagent Quality | Impurities in starting materials can poison the catalyst.[6] Ensure the purity of your this compound and coupling partner. Boronic acids, in particular, can degrade; using a pinacol ester derivative can sometimes improve stability.[6] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Recommended Solution(s) |
| Homocoupling of Boronic Acid | This side reaction in Suzuki couplings can occur if the reaction is too slow or if oxygen is present. Ensure an inert atmosphere. A different ligand or base combination may be needed to accelerate the desired cross-coupling over homocoupling. |
| Dehalogenation | This occurs when the aryl halide is reduced instead of coupled.[13] This can be promoted by certain solvents (like alcohols) or bases. Ensure anhydrous conditions (unless water is required for the base) and consider screening alternative bases. |
| Catalyst Degradation (Palladium Black) | Precipitation of palladium black indicates the catalyst has aggregated and is no longer active.[4] This can be caused by excessive temperature, high catalyst loading, or an incorrect ligand-to-metal ratio. Try lowering the temperature or using a more stable ligand. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[14]
-
Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O in a 5:1 ratio, 5 mL) via syringe.[11]
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), then wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: A troubleshooting workflow for diagnosing low-yield palladium cross-coupling reactions.
Caption: A decision tree for selecting starting conditions for common cross-coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Reactions with Methyl 3-amino-2-chlorobenzoate
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving Methyl 3-amino-2-chlorobenzoate.
Frequently Asked Questions (FAQs)
1. What are the common causes for low conversion rates when synthesizing this compound?
Low yields can stem from several factors, including incomplete reactions, degradation of the product, or the formation of side products.[1] To systematically troubleshoot, it is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Potential Causes for Low Yield and Suggested Solutions
| Potential Cause | Suggested Solution | Analytical Method |
| Incomplete Reaction | - Increase reaction time.[1] - Increase reaction temperature, being mindful of potential side reactions.[1] - Ensure the catalyst (if applicable) is active and used in the correct stoichiometric amount.[1] | TLC, LC-MS |
| Poor Solubility of Starting Material | - Select a solvent system that ensures all reactants are adequately dissolved at the reaction temperature.[1] | Visual Inspection, Solubility Tests |
| Product Degradation | - If the product is sensitive to high temperatures, consider lowering the reaction temperature and extending the reaction time.[1] | HPLC, LC-MS |
| Hydrolysis of Ester | - Use a non-aqueous solvent if possible, especially in copper-catalyzed reactions.[1] - Minimize the presence of water in the reaction mixture.[1] | HPLC, NMR |
| Formation of Isomeric Byproducts | - Optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer. - Purification via recrystallization or column chromatography may be necessary to separate isomers.[1] | GC-MS, NMR |
2. What are the typical side products observed in reactions involving this compound and how can they be minimized?
Common side products can include unreacted starting materials, isomers such as 2-amino-5-chlorobenzoic acid, and hydrolysis products like 2-hydroxy-3-chlorobenzoic acid.[1] The formation of these byproducts is highly dependent on the specific reaction conditions.[1]
Common Side Products and Mitigation Strategies
| Side Product | Analytical Identification | Mitigation Strategy |
| Unreacted 3-chloro-2-nitrobenzoic acid (in synthesis) | TLC, LC-MS, NMR | - Increase the amount of reducing agent (e.g., iron powder).[2] - Extend the reaction time.[1] |
| 2-Hydroxy-3-chlorobenzoic acid | LC-MS, NMR | - Use a non-aqueous solvent.[1] - Minimize water content in the reaction.[1] |
| Isomeric Aminochlorobenzoic Acids | GC-MS, NMR | - Precise control of reaction temperature and reagent addition. - Choice of a regioselective catalyst or reaction pathway. |
3. How can I purify crude this compound?
Purification can often be achieved through recrystallization from a suitable solvent mixture, such as ethanol/water or ethyl acetate/hexane.[1] For impurities that are difficult to remove by recrystallization, column chromatography is a viable alternative.[1] In some synthesis procedures, the crude product obtained after workup may be sufficiently pure for subsequent steps without further purification.[2]
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-3-chlorobenzoate via Reduction
This protocol is based on the reduction of Methyl 3-chloro-2-nitrobenzoate.
Materials:
-
Methyl 3-chloro-2-nitrobenzoate
-
Iron powder
-
Ethanol
-
Acetic acid
-
Ethyl acetate
-
Water
-
1N Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Add iron powder (34.8 mmol) to a solution of methyl 3-chloro-2-nitrobenzoate (11.6 mmol) in a mixture of ethanol (100 mL) and acetic acid (100 mL) at room temperature.[2]
-
Reflux the suspension for 2 hours under a nitrogen atmosphere.[2]
-
After cooling to room temperature, partially remove the solvent using a rotary evaporator.[2]
-
Partition the resulting residue between water (200 mL) and ethyl acetate (300 mL).[2]
-
Separate the organic phase and wash it sequentially with 1N aqueous sodium hydroxide (50 mL) and brine (50 mL).[2]
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate it using a rotary evaporator to yield the product.[2]
Expected Yield: Approximately 79%.[2]
Protocol 2: Synthesis of Methyl 2-amino-3-chlorobenzoate via Esterification
This protocol describes the esterification of 2-amino-3-chlorobenzoic acid.
Materials:
-
2-amino-3-chlorobenzoic acid
-
Dimethylformamide (DMF)
-
Potassium carbonate
-
Dimethyl sulfate
-
Water
Procedure:
-
At room temperature, add 30g of 2-amino-3-chlorobenzoic acid (0.175 mol) to 150g of DMF in a 500mL reaction flask, followed by the addition of 17.3g of potassium carbonate (0.125 mol).[3]
-
Cool the mixture to 10°C and stir for 30 minutes.[3]
-
Slowly add 22.4g of dimethyl sulfate (0.178 mol) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 6 hours.[3]
-
Pour the reaction mixture into 400mL of water to precipitate the product.[4]
-
Stir for 1 hour, then filter the solid.[4]
-
Wash the filter cake with water and dry to obtain the final product.[4]
Expected Yield: Approximately 91.1% to 95.0%.[3][4]
Data Summary
Table 1: Reaction Conditions for the Synthesis of Methyl 2-amino-3-chlorobenzoate
| Parameter | Method 1: Reduction | Method 2: Esterification |
| Starting Material | Methyl 3-chloro-2-nitrobenzoate | 2-amino-3-chlorobenzoic acid |
| Reagents | Iron powder, Acetic Acid | Potassium carbonate, Dimethyl sulfate |
| Solvent | Ethanol/Acetic Acid | DMF |
| Temperature | Reflux | 10°C to Room Temperature |
| Reaction Time | 2 hours | 6.5 hours |
| Reported Yield | 79%[2] | 91.1% - 95.0%[3][4] |
Visual Guides
Caption: A decision-making diagram for troubleshooting low reaction yields.
Caption: A general workflow for the synthesis and purification of this compound.
References
stability and degradation pathways of Methyl 3-amino-2-chlorobenzoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of Methyl 3-amino-2-chlorobenzoate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is advisable.[2] The compound should be kept in a tightly sealed, light-resistant container to prevent degradation from moisture and light.[1] It is crucial to avoid contact with strong oxidizing agents, acids, and bases, as these can promote decomposition.[1][3]
Q2: I'm observing a new, more polar peak in my HPLC analysis of a sample that has been stored in solution. What is the likely identity of this impurity?
A2: The appearance of a new, more polar peak in your HPLC chromatogram is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-amino-2-chlorobenzoic acid. Ester hydrolysis is a common degradation pathway for this compound, particularly in the presence of acidic or basic conditions, or even in neutral aqueous solutions over time. The resulting carboxylic acid is more polar and will therefore have a shorter retention time on a typical reverse-phase HPLC column.
Q3: My sample of this compound has developed a slight color. Does this indicate degradation?
A3: While pure this compound is typically a white to off-white solid, the development of color can be an indicator of degradation.[4] This may be due to oxidation of the amino group or other degradation pathways initiated by exposure to light, air, or impurities. If you observe a color change, it is recommended to re-analyze the sample for purity before use.
Q4: What are the expected hazardous decomposition products of this compound?
A4: Under thermal decomposition or in the event of a fire, this compound may produce hazardous combustion products including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) | Sample degradation due to improper storage or handling. | Verify storage conditions (temperature, light, atmosphere). Prepare fresh solutions for analysis. Consider co-injecting with a known standard of the suspected degradation product (e.g., 3-amino-2-chlorobenzoic acid) to confirm its identity. |
| Inconsistent experimental results | Degradation of the compound during the experiment. | Assess the compatibility of the compound with your experimental conditions (pH, temperature, solvents). Run control experiments to monitor the stability of the compound over the time course of your assay. |
| Low purity of the starting material | The compound may have degraded during shipping or long-term storage. | Always check the certificate of analysis (CoA) upon receiving the compound. It is good practice to re-analyze the purity of the compound before use, especially if it has been stored for an extended period. |
| Precipitation of the compound from solution | Poor solubility in the chosen solvent or degradation to a less soluble product. | Verify the solubility of this compound in your solvent system. If precipitation occurs over time, it may be due to degradation. Analyze the precipitate to identify its composition. |
Predicted Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis, photodegradation, and microbial degradation.
Chemical Degradation: Hydrolysis
Under both acidic and basic conditions, the ester functional group of this compound is susceptible to hydrolysis, yielding 3-amino-2-chlorobenzoic acid and methanol.
Caption: Predicted hydrolysis pathway.
Photodegradation
Caption: General photodegradation scheme.
Microbial Degradation
Based on studies of similar chlorinated aromatic compounds, this compound is likely susceptible to microbial degradation.[5][6] A probable pathway involves initial hydrolysis of the ester followed by dioxygenase-mediated ring cleavage of the resulting 3-amino-2-chlorobenzoic acid.
Caption: Inferred microbial degradation route.
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
Objective: To determine the rate of hydrolysis of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Prepare three sets of aqueous solutions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and phosphate buffer (pH 7.0, neutral).
-
Spike the stock solution into each of the three aqueous solutions to a final concentration of 10-20 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quench the reaction if necessary (e.g., neutralize the acidic and basic samples).
-
Analyze the samples by HPLC to quantify the remaining amount of this compound and the formation of 3-amino-2-chlorobenzoic acid.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: Evaluation of Photostability
Objective: To assess the degradation of this compound upon exposure to UV light.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Quartz cuvettes or tubes
-
A photostability chamber equipped with a UV lamp (e.g., consistent with ICH Q1B guidelines)
-
Control samples wrapped in aluminum foil
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a solution of this compound in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Place the solution in quartz cuvettes. Prepare identical control samples and wrap them in aluminum foil to protect them from light.
-
Expose the test samples to a controlled source of UV light in a photostability chamber. Place the control samples in the same chamber.
-
At various time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples by HPLC to measure the concentration of this compound.
-
Compare the degradation in the exposed samples to the control samples to determine the extent of photodegradation.
Summary of Stability Data (Hypothetical)
| Condition | Parameter | Expected Outcome | Potential Degradation Products |
| Aqueous Solution (pH 3) | Half-life (t½) at 40°C | Moderate | 3-amino-2-chlorobenzoic acid, Methanol |
| Aqueous Solution (pH 7) | Half-life (t½) at 40°C | Slow | 3-amino-2-chlorobenzoic acid, Methanol |
| Aqueous Solution (pH 9) | Half-life (t½) at 40°C | Rapid | 3-amino-2-chlorobenzoic acid, Methanol |
| Solid State (25°C, protected from light) | Shelf life | > 2 years | Minimal degradation |
| UV Exposure (in solution) | Degradation rate | Moderate to Rapid | Oxidized and polymerized products |
| Aerobic microbial environment | Biodegradability | Likely biodegradable | 3-amino-2-chlorobenzoic acid, catechols, ring-cleavage products |
References
- 1. guidechem.com [guidechem.com]
- 2. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]
- 3. Methyl 2-amino-3-chlorobenzoate | CAS#:77820-58-7 | Chemsrc [chemsrc.com]
- 4. Page loading... [guidechem.com]
- 5. Isolation and Genomic Analysis of 3-Chlorobenzoate-Degrading Bacteria from Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Methyl 3-amino-2-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of Methyl 3-amino-2-chlorobenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound and its impurities.
Q1: I am observing peak fronting for my main compound peak. What are the likely causes and how can I fix it?
A1: Peak fronting, where the front of the peak is less steep than the back, often appears as a "shark fin" or "sailboat" shape.[1] The most common causes are:
-
Sample Overload: You may be injecting too much sample onto the column, saturating the stationary phase.[1]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the peak to move too quickly through the initial part of the column.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides good solubility.
-
Q2: My peaks are tailing. What could be causing this and what are the solutions?
A2: Peak tailing is a common issue where the back of the peak is drawn out. This can compromise resolution and integration.[3] Potential causes include:
-
Column Contamination: Strong retention of contaminants from previous injections on the guard or analytical column inlet can cause peak tailing.[4]
-
Secondary Silanol Interactions: this compound is a basic compound. Free silanol groups on the silica-based stationary phase can interact with the amine group, causing tailing.[4]
-
Solution: Adjust the mobile phase pH to be +/- 2 units away from the pKa of the analyte. Using a well-buffered mobile phase is crucial. Alternatively, consider using a column with end-capping or a different stationary phase.
-
-
Column Void: A void or channel at the head of the column can distort the peak shape.
-
Solution: This usually indicates the end of the column's life. The column should be replaced.
-
Q3: I see unexpected peaks in my chromatogram. What could they be?
A3: Unexpected peaks can be impurities from the synthesis, degradation products, or contaminants. For this compound, potential impurities include:
-
Starting Materials: Unreacted starting materials like 2-amino-3-chlorobenzoic acid or Methyl 3-chloro-2-nitrobenzoate might be present.[5]
-
Synthesis By-products: Isomeric impurities such as Methyl 2-amino-5-chlorobenzoate or dichlorinated by-products like Methyl 2-amino-3,5-dichlorobenzoate can be formed during synthesis.[6][7]
-
Degradation Products: The ester group can hydrolyze to form 2-amino-3-chlorobenzoic acid , especially under acidic or basic conditions. Forced degradation studies can help identify potential degradation products that might form during storage.[8][9]
-
System Contamination: Peaks could also arise from the sample vial, solvent contamination, or carryover from a previous injection. Running a blank injection (mobile phase only) can help diagnose this.
Q4: My retention times are shifting between injections. What is the cause?
A4: Unstable retention times can be caused by several factors:
-
Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Increase the column equilibration time between runs.[2]
-
-
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can alter the composition over time.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[2] Ensure the pump's mixer is functioning correctly for gradient methods.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a thermostatted column oven to maintain a consistent temperature.[2]
-
-
Leaks in the System: A leak will cause a drop in pressure and an increase in retention times.
-
Solution: Check all fittings for leaks, especially between the pump and the column and between the column and the detector.[2]
-
Data Presentation
The following tables provide an example of typical HPLC conditions and a hypothetical impurity profile for this compound. Actual retention times will vary based on the specific system and conditions used.
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, DAD/UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Sample Diluent | 50:50 Acetonitrile:Water |
Table 2: Hypothetical Impurity Profile
| Compound Name | Expected Retention Time (min) | Potential Source |
| 2-Amino-3-chlorobenzoic acid | 3.5 | Starting Material / Degradant |
| This compound | 8.2 | Main Compound |
| Methyl 2-amino-5-chlorobenzoate | 8.9 | Isomeric By-product |
| Methyl 3-chloro-2-nitrobenzoate | 12.1 | Starting Material |
Experimental Protocols
This section provides a detailed methodology for the purity analysis of this compound by reversed-phase HPLC.
1. Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Sample Diluent (50:50 Acetonitrile:Water): Mix equal volumes of acetonitrile and HPLC-grade water.
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the sample diluent.
2. Chromatographic Procedure
-
Set up the HPLC system according to the parameters listed in Table 1.
-
Equilibrate the column with the initial mobile phase composition (e.g., 80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak area of the main compound.
-
Inject the sample solution.
-
Run the gradient program for a sufficient time to elute all potential impurities.
3. Data Analysis
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizations
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during the analysis of this compound.
Caption: Troubleshooting workflow for HPLC analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Methyl 3-amino-2-chlorobenzoate Reactivity and Solvent Choice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-2-chlorobenzoate. The following sections address common issues related to solvent choice and its impact on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent selection impact the reactivity of the amino group in this compound for N-acylation reactions?
A1: The choice of solvent can influence the rate and efficiency of N-acylation. While some N-acylation reactions are robust and can proceed in a variety of solvents or even neat conditions, solvent properties such as polarity and the ability to act as a base can be important. For instance, in reactions with acetic anhydride, solvents like THF, CH₂Cl₂, CHCl₃, Et₂O, EtOAc, and water have been shown to give good to excellent yields for the acylation of anilines, with the nature of the solvent not always having a dramatic influence on the reaction outcome. Pyridine is often used as both a solvent and a base to neutralize the acid byproduct. In contrast, for amide bond formation using coupling agents, polar aprotic solvents like DMF and NMP are common, but greener alternatives such as 2-MeTHF and cyclopentyl methyl ether (CPME) are also being explored.
Q2: What are the key considerations for choosing a solvent for a Suzuki-Miyaura cross-coupling reaction with this compound?
A2: For Suzuki-Miyaura reactions, solvent choice is critical and can affect reaction yield and selectivity. Key considerations include:
-
Solubility of Reactants: All components, including the this compound, boronic acid/ester, base, and catalyst, should be soluble in the reaction solvent. Poor solubility can significantly hinder the reaction rate.
-
Solvent Polarity and Coordination: The polarity of the solvent can influence the structure and activity of the catalytic intermediates. Polar aprotic solvents like DMF and acetonitrile can sometimes alter the selectivity of the reaction, for example, in substrates with multiple reactive sites.
-
Use of Co-solvents: A mixture of an organic solvent (e.g., THF, dioxane, methanol, ethanol) with water is often employed. Water can help dissolve inorganic bases like potassium carbonate or phosphate, which are commonly used in these reactions. A methanol/water mixture has been shown to be an effective co-solvent system.
-
"Green" Solvents: More environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) and t-amyl alcohol are being investigated as alternatives to traditional solvents like dioxane and NMP.
Q3: Can the solvent choice lead to the formation of side products in reactions involving this compound?
A3: Yes, the solvent can play a role in the formation of side products. For example:
-
Hydrolysis: In the presence of water, especially with a base and at elevated temperatures, the methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid.
-
Solvolysis: Protic solvents like methanol or ethanol could potentially participate in transesterification reactions under certain catalytic conditions, although this is less common.
-
Reactions with Solvent: Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which could potentially act as a nucleophile and lead to side products.
Q4: I am observing low or no yield in my reaction. How can I troubleshoot this based on the solvent?
A4: If you suspect the solvent is the cause of low yield, consider the following:
-
Check Solubility: Ensure all your reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system.
-
Solvent Purity: The presence of impurities, especially water, can be detrimental to many reactions. Use dry solvents when necessary.
-
Solvent Screening: If possible, run small-scale parallel reactions in a few different types of solvents (e.g., a polar aprotic like DMF, an ether like THF, and an alcohol like isopropanol) to identify a more suitable medium for your specific transformation.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reactants | - Observe the reaction mixture. If solids are present, the reactants may not be fully dissolved. - Switch to a solvent with higher solubilizing power, such as DMF, DMAc, or NMP. - Consider gentle heating to aid dissolution, but monitor for potential degradation. |
| Incomplete Reaction | - Monitor the reaction progress using TLC or LC-MS. - If the reaction has stalled, consider switching to a higher boiling point solvent to allow for a higher reaction temperature. - Ensure the chosen solvent does not react with the acylating agent. |
| Side Product Formation | - Analyze the crude reaction mixture by LC-MS to identify potential side products. - If hydrolysis of the ester is observed, use an anhydrous solvent and perform the reaction under an inert atmosphere. - If the solvent is participating in the reaction, select a more inert solvent. |
Issue 2: Poor Selectivity or Low Yield in Suzuki-Miyaura Cross-Coupling
| Potential Cause | Troubleshooting Steps |
| Poor Catalyst Performance | - The choice of solvent can affect the activity of the palladium catalyst. - Some catalysts and ligands have preferred solvents. Consult the literature for your specific catalytic system. - Polar aprotic solvents like DMF or MeCN can sometimes lead to different selectivity compared to nonpolar or protic solvents. |
| Inadequate Base Activity | - If using an inorganic base (e.g., K₂CO₃, K₃PO₄), its solubility is crucial. - Add water as a co-solvent to improve the solubility and effectiveness of the base. - Ensure the chosen organic solvent is compatible with the base. |
| Reactant Decomposition | - Prolonged heating in certain solvents can lead to the degradation of the starting material or product. - If decomposition is suspected, try running the reaction at a lower temperature, which may require a more active catalyst or a longer reaction time. |
Data Presentation
Table 1: Summary of Solvent Effects on Analogous Suzuki-Miyaura Coupling Reactions
| Solvent System | Substrate/Reaction | Observation | Reference |
| NMP, Isopropanol | 4-bromoacetophenone coupling | Complete conversion to product. | [1] |
| Propylene Carbonate | 4-bromoacetophenone coupling | 98% conversion to product. | [1] |
| Cyrene™, GVL, 2-MeTHF | 4-bromoacetophenone coupling | Poor solvents for this reaction. | [1] |
| Methanol | Bromobenzene coupling | 78.9% yield. | [2] |
| Ethanol | Bromobenzene coupling | 73.4% yield. | [2] |
| THF | Bromobenzene coupling | 10.4% yield. | [2] |
| DMF | Bromobenzene coupling | 30.9% yield. | [2] |
| Methanol/Water (3:2) | Bromobenzene coupling | 96.3% yield. | [2] |
| THF/Water | 11C-methylation of organoboranes | Higher radiochemical yields compared to DMF/water. | |
| DMF/Water | 11C-methylation of organoboranes | Lower radiochemical yields compared to THF/water. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for the N-acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)
-
Base (e.g., Triethylamine (TEA) or Pyridine if not used as solvent)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM or THF).
-
Add the base (1.1 eq., e.g., TEA). If using pyridine as the solvent, it also serves as the base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent used for the reaction (or another suitable solvent like ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Protocol 2: Hypothetical Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction. Optimization of the solvent, base, and catalyst/ligand will likely be necessary.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water, THF/Water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid/ester (1.2 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).
-
Add the palladium catalyst (0.01-0.05 eq.).
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Methyl 3-amino-2-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Methyl 3-amino-2-chlorobenzoate in cross-coupling reactions. The unique structure of this substrate—an electron-rich aryl chloride with both steric hindrance and a potentially coordinating amino group ortho to the reactive site—presents specific challenges that require careful consideration of catalyst systems and reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the cross-coupling of this compound.
Question: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I fix it?
Answer: Low or no conversion when using this compound is typically linked to the difficulty of the oxidative addition step. Aryl chlorides are less reactive than bromides or iodides, and this effect is amplified by the electron-donating amino group which increases the electron density at the carbon-chlorine bond.[1][2]
Initial Checks & Solutions:
-
Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The key is to use a catalyst system that promotes the challenging oxidative addition.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and increase its electron density, facilitating the cleavage of the C-Cl bond.[2] Recommended ligands include Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3][4][5]
-
Palladium Precatalyst: Use well-defined precatalysts (e.g., XPhos Pd G3/G4) which are often more stable and provide more consistent generation of the active Pd(0) species.[6] Pd(OAc)₂ or Pd₂(dba)₃ can also be effective when paired with an appropriate ligand.[7]
-
-
Reaction Conditions:
-
Base: A strong, non-nucleophilic base is often required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are common choices.[8][9] The choice of base can be critical and may require screening.[10]
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) are often necessary to overcome the high activation energy of the C-Cl bond cleavage.[3]
-
Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are generally preferred.[10][11] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.[8]
-
-
Reagent Quality:
Question: I am observing significant amounts of side products, such as dehalogenation (hydrodehalogenation) or homocoupling. How can I minimize these?
Answer: Side reactions are common when the desired cross-coupling pathway is slow.
-
Dehalogenation: This occurs when the aryl halide is converted to an arene. It can be caused by β-hydride elimination from the palladium complex after oxidative addition.[1]
-
Mitigation:
-
Use bulky ligands (e.g., t-butyl phosphines) which promote reductive elimination over other pathways.[1]
-
Ensure your solvent and reagents are free from water or other proton sources that can facilitate this side reaction.
-
Carefully select the base; some bases or their conjugate acids can act as hydride sources.
-
-
-
Homocoupling: This is the coupling of two molecules of the boronic acid/ester (in Suzuki reactions) or two molecules of the aryl halide.
-
Mitigation:
-
Oxygen Exclusion: Rigorously degas the reaction mixture. Oxygen can promote the homocoupling of boronic acids.[8][12]
-
Ligand Choice: Bulky ligands can sterically hinder the formation of homocoupling products.[12]
-
Controlled Addition: In some cases, slow addition of the boronic acid reagent can minimize its concentration and reduce the rate of homocoupling.
-
-
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Suzuki-Miyaura and Buchwald-Hartwig amination reactions are generally the most robust and well-documented for challenging aryl chlorides.[3][13]
-
Suzuki-Miyaura Coupling: Excellent for forming C-C bonds. Requires a boronic acid or ester. The choice of a highly active catalyst system is critical.[2]
-
Buchwald-Hartwig Amination: The premier method for C-N bond formation. The substrate's existing amino group could potentially interfere or undergo a double reaction if not protected, though modern catalysts often show high selectivity.[4][13]
-
Sonogashira Coupling: Used for C-C alkyne formation. Copper-free conditions are often preferred to avoid side reactions like Glaser coupling.[11][14] Palladacycle catalysts have shown good activity for aryl chlorides.[15]
-
Heck Reaction: Couples the aryl halide with an alkene. This can be challenging with electron-rich chlorides and may require higher temperatures and specific catalyst systems.[16][17]
Q2: What is the best general-purpose catalyst system to start with for this substrate?
A2: A good starting point for a Suzuki or Buchwald-Hartwig reaction would be a palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand.
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, effective precursors for generating Pd(0) in situ.[7] |
| Ligand | XPhos or SPhos | Highly active for activating C-Cl bonds in electron-rich systems.[3][7] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong bases that are effective and tolerate many functional groups.[8] |
| Solvent | 1,4-Dioxane or Toluene | Good for solubilizing reagents and stable at high temperatures.[10] |
For particularly stubborn reactions, consider using a pre-formed catalyst like an XPhos-palladium precatalyst (e.g., G3 or G4) and a stronger base like NaOtBu.[6]
Q3: Does the free amino group in this compound cause problems? Should I protect it?
A3: The free amine can potentially coordinate to the palladium center, inhibiting catalysis. While older catalyst systems often required protection of such groups, modern bulky phosphine ligands are often effective at preventing this inhibitory coordination and can work with unprotected anilines.[18]
-
Recommendation: It is advisable to first attempt the reaction with the unprotected amine. If catalyst inhibition is suspected (e.g., the reaction stalls), then protection of the amino group (e.g., as a Boc-carbamate or an amide) should be considered.
Q4: How critical is the exclusion of air and moisture?
A4: It is absolutely critical. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen.[8] Phosphine ligands can also be oxidized, rendering them ineffective.[8] Water can interfere with the base and promote side reactions like protodeboronation in Suzuki couplings.[8] Always use anhydrous solvents, dry reagents, and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.
Quantitative Data Summary
The following tables summarize catalyst systems and conditions reported for cross-coupling reactions of structurally similar, challenging aryl chlorides. These serve as a starting point for optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich/Sterically Hindered Aryl Chlorides
| Aryl Chloride Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | >95 | [3] |
| 2-Chloroaniline | Various | CataCXium A Palladacycle | K₃PO₄ | 2-MeTHF | 100 | 91 | [18] |
| Ortho-substituted chloroarenes | Various | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 | [6] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Aryl Chloride Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Dibutylamine | Pd[P(t-Bu)₃]₂ | aq. KOH | Toluene | 100 | >90 | [5] |
| Various Aryl Chlorides | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOtBu | H₂O | 80 | 70-98 | [19] |
| Heteroaryl Chlorides | Various Amines | PEPPSI-IPr | NaOtBu | Dioxane | 100 | 80-95 | [20] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a representative procedure and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the boronic acid reagent, the base, the palladium precatalyst, and the ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Degassing (Optional but Recommended): Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow for selecting and optimizing a catalyst system.
Caption: A guide for diagnosing and solving common reaction failures.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative NMR Analysis of Methyl 3-amino-2-chlorobenzoate and Its Isomers
A detailed spectroscopic comparison of Methyl 3-amino-2-chlorobenzoate with its structural isomers, Methyl 2-amino-3-chlorobenzoate and Methyl 5-amino-2-chlorobenzoate, provides valuable insights for researchers in drug discovery and organic synthesis. This guide presents a comprehensive analysis of their ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, highlighting key differences for unambiguous identification.
The precise substitution pattern on the benzene ring in aminobenzoate derivatives significantly influences their chemical and physical properties, making accurate characterization essential. NMR spectroscopy is a powerful tool for this purpose, as the chemical shifts and coupling patterns of protons and carbons are highly sensitive to their electronic environment.
Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and two of its isomers. The distinct spectral features arising from the different positions of the amino and chloro substituents are evident.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, J in Hz, Integration) |
| This compound | CDCl₃ | 7.75 (dd, J=7.9, 1.5 Hz, 1H), 7.20 (t, J=7.9 Hz, 1H), 6.83 (dd, J=7.9, 1.5 Hz, 1H), 4.20 (br s, 2H, NH₂), 3.90 (s, 3H, OCH₃) |
| Methyl 2-amino-3-chlorobenzoate[1][2] | CDCl₃ | 7.79 (dd, J=8.1, 1.5 Hz, 1H), 7.39 (dd, J=7.8, 1.5 Hz, 1H), 6.57 (t, J=7.9 Hz, 1H), 6.25 (s, 2H, NH₂), 3.86 (s, 3H, OCH₃)[1][2] |
| Methyl 5-amino-2-chlorobenzoate | CDCl₃ | 7.69 (d, J=8.7 Hz, 1H), 7.08 (d, J=2.8 Hz, 1H), 6.70 (dd, J=8.7, 2.8 Hz, 1H), 3.88 (s, 3H, OCH₃), 3.80 (br s, 2H, NH₂) |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | 166.5 (C=O), 145.8 (C-NH₂), 134.5 (C-Cl), 131.0, 129.5, 118.2, 116.5, 52.5 (OCH₃) |
| Methyl 2-amino-3-chlorobenzoate | CDCl₃ | 168.0 (C=O), 144.5 (C-NH₂), 134.0, 128.0, 122.5, 118.0, 117.0 (C-Cl), 52.0 (OCH₃) |
| Methyl 5-amino-2-chlorobenzoate | CDCl₃ | 166.2 (C=O), 145.9 (C-NH₂), 133.8, 130.1, 121.8 (C-Cl), 117.9, 116.4, 52.3 (OCH₃) |
Experimental Protocol
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like the ones compared in this guide.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
For ¹H NMR:
-
Pulse sequence: Standard single-pulse (zg30).
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
Workflow for NMR Characterization
The general workflow for characterizing a chemical compound using NMR spectroscopy is outlined below. This process ensures accurate and reliable data for structural elucidation and comparison.
Caption: A flowchart illustrating the key stages of NMR characterization.
This comparative guide, with its detailed data tables and standardized protocols, serves as a valuable resource for the scientific community, facilitating the accurate identification and differentiation of these important chemical building blocks.
References
A Comparative Guide to Interpreting the Infrared Spectrum of Methyl 3-amino-2-chlorobenzoate
This guide provides a detailed analysis of the infrared (IR) spectrum of Methyl 3-amino-2-chlorobenzoate, a substituted aromatic compound of interest in pharmaceutical and chemical synthesis. By comparing its spectral features with those of related molecules—Methyl 3-aminobenzoate, Methyl 2-chlorobenzoate, and Methyl 3-chlorobenzoate—researchers can confidently identify and characterize this compound.
The molecular structure of this compound incorporates several key functional groups: a primary aromatic amine (-NH₂), an aryl chloride (C-Cl), and a methyl ester (-COOCH₃) on a benzene ring. Each of these groups produces characteristic absorption bands in the IR spectrum, creating a unique molecular fingerprint.
Data Presentation: Comparison of IR Absorption Frequencies
The following table summarizes the expected and observed IR absorption bands for this compound and its structural analogs. The analysis of these peaks is crucial for distinguishing between these closely related compounds.
| Functional Group | Vibration Mode | Expected Range (cm⁻¹) | This compound (Predicted) | Methyl 3-aminobenzoate | Methyl 2-chlorobenzoate | Methyl 3-chlorobenzoate |
| Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Two bands present | Two bands present | Absent | Absent |
| N-H Bend (scissoring) | 1550 - 1650 | ~1620 | Present | Absent | Absent | |
| Ester | C=O Stretch | 1715 - 1730 | ~1720 (strong) | ~1725 | ~1728 | ~1725 |
| C-O Stretch (asymmetric) | 1250 - 1310 | ~1280 | Present | Present | Present | |
| C-O Stretch (symmetric) | 1100 - 1130 | ~1110 | Present | Present | Present | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | ~3050 | ~3040 | ~3060 | ~3070 |
| C=C Stretch | 1450 - 1600 | Multiple bands | Multiple bands | Multiple bands | Multiple bands | |
| C-H Out-of-Plane Bend | 680 - 900 | Bands present | Bands present | Bands present | Bands present | |
| Aryl Halide | C-Cl Stretch | < 850 | Present | Absent | Present | Present |
Note: Data for comparator molecules are derived from publicly available spectral databases.[1][2][3][4] The predicted values for this compound are based on the expected electronic effects of the combined substituents.
Interpretation and Comparative Analysis
A systematic approach to interpreting the spectrum allows for unambiguous identification.
-
N-H Stretching Region (3300-3500 cm⁻¹): The most definitive feature for identifying this compound against its chloro-analogs is the presence of two distinct, medium-intensity peaks corresponding to the asymmetric and symmetric N-H stretches of the primary amine group.[5] Methyl 2-chlorobenzoate and Methyl 3-chlorobenzoate will lack these absorptions entirely.
-
Carbonyl (C=O) Stretching Region (1680-1750 cm⁻¹): All four compounds will exhibit a very strong absorption band for the ester carbonyl stretch. For aromatic esters, this peak typically appears between 1715-1730 cm⁻¹.[6] The exact position can be influenced by the electronic nature of the other ring substituents. The presence of both an electron-donating amino group and an electron-withdrawing chloro group in this compound will modulate the C=O bond character, leading to a specific frequency within this range.
-
Fingerprint Region (below 1500 cm⁻¹): This complex region provides valuable structural information.
-
C-O Stretches: Two strong bands associated with the C-C-O and O-C-C moieties of the ester group will be visible between 1000-1310 cm⁻¹.[6]
-
N-H Bending: A medium to strong N-H scissoring band will appear around 1620 cm⁻¹ for the amino-containing compounds.
-
C-Cl Stretch: A band corresponding to the C-Cl stretch is expected below 850 cm⁻¹. While this peak can be difficult to assign definitively, its presence helps confirm the chlorinated structure when compared against Methyl 3-aminobenzoate, which will not have this absorption.[1]
-
C-H Out-of-Plane Bending: The pattern of absorptions between 680-900 cm⁻¹ is characteristic of the aromatic ring's substitution pattern.
-
By comparing the unknown spectrum to the reference compounds, a clear distinction can be made. The presence of both the dual N-H peaks and a C-Cl absorption is unique to this compound among the alternatives.
Experimental Protocol: Acquiring an FTIR Spectrum
This section details a standard procedure for obtaining a high-quality IR spectrum of a solid organic compound using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[7][8]
Objective: To identify the functional groups present in a sample by measuring its absorption of infrared radiation at characteristic vibrational frequencies.[9]
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)
-
ATR Accessory with a crystal (e.g., diamond, zinc selenide)
Procedure:
-
Setup and Background Scan:
-
Ensure the spectrometer and ATR accessory are clean and free of any residual sample. Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe, then allow it to dry completely.
-
Initiate the data acquisition software.
-
Perform a background scan.[10] This measures the ambient atmosphere (H₂O, CO₂) and instrumental interferences, which will be subtracted from the sample spectrum.[11]
-
-
Sample Application:
-
Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.
-
Lower the ATR pressure clamp and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Do not overtighten.[11]
-
-
Data Acquisition:
-
Initiate the sample scan. Typical parameters for a routine scan are:
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (more scans improve the signal-to-noise ratio)
-
-
The software will collect the interferogram, perform a Fourier transform, and display the resulting spectrum in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis:
-
Process the spectrum by identifying the wavenumber of major absorption bands.
-
Compare the observed peak positions with established correlation tables and the reference spectra provided in this guide to identify the functional groups and confirm the compound's identity.
-
-
Cleanup:
-
Release the pressure clamp and carefully remove the solid sample from the ATR crystal using a spatula or wipe.
-
Thoroughly clean the crystal surface with a solvent-moistened wipe to prepare for the next measurement.
-
Visualization of Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for identifying the key functional groups of this compound from its IR spectrum.
Caption: Workflow for IR spectrum analysis of this compound.
References
- 1. Benzoic acid, 2-chloro-, methyl ester [webbook.nist.gov]
- 2. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [chemicalbook.com]
- 4. Methyl 3-chlorobenzoate | C8H7ClO2 | CID 17946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rtilab.com [rtilab.com]
- 9. benchchem.com [benchchem.com]
- 10. mse.washington.edu [mse.washington.edu]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-amino-2-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry-based techniques for the analysis of Methyl 3-amino-2-chlorobenzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding its mass spectral behavior is crucial for reaction monitoring, purity assessment, and metabolite identification. This document outlines common analytical approaches, predicted fragmentation patterns, and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Mass Spectrometry of this compound
This compound (C₈H₈ClNO₂, Molecular Weight: 185.61 g/mol ) is a small aromatic molecule containing amino, chloro, and methyl ester functional groups. These groups dictate its fragmentation behavior in mass spectrometry. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a distinct signature for identifying chlorine-containing fragments.
This guide explores two primary mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).
Predicted Mass Spectral Fragmentation
Key Predicted Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.
-
Loss of the carbomethoxy group (-COOCH₃): Cleavage of the ester group from the aromatic ring.
-
Loss of chlorine radical (-Cl•): A potential fragmentation, though less common as a primary loss from the molecular ion compared to ester-related fragmentations.
-
Sequential loss of CO from the [M-OCH₃]⁺ ion: A typical fragmentation pathway for benzoyl-type cations.
The following table summarizes the predicted major fragments for this compound under EI-MS.
| Predicted Fragment Ion | m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Structure | Notes |
| [M]⁺• | 185 | 187 | C₈H₈ClNO₂⁺• | Molecular ion. The isotopic peak at M+2 will be approximately one-third the intensity of the M peak. |
| [M-OCH₃]⁺ | 154 | 156 | C₇H₅ClNO⁺ | Loss of the methoxy radical from the ester. This is expected to be a prominent peak. |
| [M-COOCH₃]⁺ | 126 | 128 | C₆H₅ClN⁺• | Loss of the entire carbomethoxy group. |
| [M-Cl]⁺ | 150 | - | C₈H₈NO₂⁺ | Loss of a chlorine radical. |
| [M-OCH₃-CO]⁺ | 126 | 128 | C₆H₅ClN⁺ | Subsequent loss of carbon monoxide from the [M-OCH₃]⁺ ion. |
Comparative Analysis of Mass Spectrometry Techniques
| Technique | Ionization Method | Advantages | Disadvantages | Best Suited For |
| GC-MS | Electron Ionization (EI) | - Highly reproducible fragmentation patterns.- Extensive spectral libraries for compound identification.- Excellent for volatile and thermally stable compounds. | - Requires derivatization for polar analytes.- Not suitable for thermally labile compounds. | - Routine purity analysis.- Identification of known impurities. |
| LC-MS/MS | Electrospray Ionization (ESI) | - Suitable for a wide range of polar and non-polar compounds.- Minimal sample preparation for soluble compounds.- High sensitivity and selectivity with tandem MS. | - Fragmentation can be less predictable than EI.- Matrix effects can suppress ionization. | - Analysis of complex mixtures.- Quantification in biological matrices.- Analysis of thermally labile metabolites. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound using GC-MS. Derivatization of the amino group is often recommended to improve peak shape and thermal stability, though direct analysis may be possible.
a) Sample Preparation (with Derivatization)
-
Dissolution: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Derivatization: To 100 µL of the sample solution, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or Pentafluoropropionic Anhydride - PFPA).
-
Reaction: Cap the vial and heat at 60-70°C for 30 minutes.
-
Analysis: Allow the sample to cool to room temperature before injection into the GC-MS.
b) GC-MS Parameters
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS System: Agilent 5977B or equivalent
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the direct analysis of this compound without derivatization.
a) Sample Preparation
-
Dissolution: Prepare a stock solution of the sample (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.
b) LC-MS/MS Parameters
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: To be determined by infusing a standard solution to find the precursor ion ([M+H]⁺ at m/z 186.0) and optimizing collision energy to identify characteristic product ions.
Visualizations
GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Predicted EI Fragmentation Pathway
Caption: Predicted Electron Ionization fragmentation of this compound.
A Comparative Guide to the HPLC and GC Analysis of Methyl 3-amino-2-chlorobenzoate
For researchers, scientists, and drug development professionals, the accurate and robust analysis of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final drug product. Methyl 3-amino-2-chlorobenzoate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The comparison is supported by detailed experimental protocols and representative data.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] A well-developed HPLC method offers excellent resolution, sensitivity, and selectivity for impurity profiling and quantification.[1]
Proposed HPLC Method
A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound. This approach is well-suited for separating aromatic amines.[2]
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.02 M Phosphate Buffer (pH 3.0) in a gradient elution
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] For compounds that are not sufficiently volatile, a derivatization step can be employed to increase their volatility and improve chromatographic performance.[5] GC, especially when coupled with a Mass Spectrometer (MS), offers high sensitivity and specificity, making it an excellent tool for identification and quantification.[6]
Proposed GC-MS Method with Derivatization
For the analysis of this compound, a derivatization step is recommended to improve its volatility and peak shape. Silylation of the primary amine group is a common and effective approach.
Derivatization Step:
The sample is treated with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the amine group to its trimethylsilyl (TMS) derivative.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (10:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-400 m/z
Comparative Performance Data
The following table summarizes the anticipated performance of the proposed HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Analyte Suitability | Excellent for the native compound | Requires derivatization for volatility |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Sensitivity (LOD) | ~10 ng/mL | ~1 ng/mL |
| Resolution | High, effective for separating isomers | Very high, excellent for complex mixtures |
| Run Time | ~20 minutes | ~15 minutes |
| Sample Throughput | Moderate | High |
| Cost per Sample | Moderate (solvent consumption) | Lower (less solvent), but derivatization adds cost and time |
| Robustness | High | Moderate (derivatization can introduce variability) |
Experimental Protocols
HPLC Method Protocol
-
Mobile Phase Preparation:
-
Prepare a 0.02 M phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in water and adjusting the pH to 3.0 with phosphoric acid.
-
Filter the buffer and acetonitrile through a 0.45 µm membrane filter.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by further dilution of the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the specified conditions.
-
Inject the standard and sample solutions and record the chromatograms.
-
Quantify the analyte by comparing the peak area of the sample to that of the standard.
-
GC-MS Method Protocol
-
Derivatization:
-
Pipette 100 µL of the sample solution into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate) at a concentration of 100 µg/mL.
-
Prepare working standards by dilution and derivatize them in the same manner as the samples.
-
-
GC-MS Analysis:
-
Set up the GC-MS system with the specified conditions.
-
Inject the derivatized standard and sample solutions.
-
Identify the analyte based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve generated from the derivatized standards.
-
Method Development and Workflow Diagrams
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
Both HPLC-UV and GC-MS offer robust and reliable methods for the analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis. HPLC is advantageous for its direct analysis of the non-volatile compound without the need for derivatization, making it ideal for routine quality control. In contrast, GC-MS provides superior sensitivity and selectivity, which is particularly beneficial for impurity identification and trace-level analysis, despite the additional sample preparation step of derivatization. For comprehensive characterization, the use of both techniques can be complementary.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Difference between GC and HPLC Techniques | Pharmaguideline [pharmaguideline.com]
- 4. veeprho.com [veeprho.com]
- 5. jfda-online.com [jfda-online.com]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to Methyl 3-amino-2-chlorobenzoate and Other Anthranilic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Anthranilic acid and its derivatives represent a versatile class of molecules that have garnered significant attention in medicinal chemistry. Their structural scaffold is a key component in a wide array of pharmacologically active agents. This guide provides a comparative overview of Methyl 3-amino-2-chlorobenzoate and other notable anthranilic acid derivatives, focusing on their potential applications in drug development, with an emphasis on anti-inflammatory, anticancer, and antimicrobial activities. While direct comparative experimental data for this compound is limited in the current literature, this guide synthesizes available data for structurally related compounds to provide a valuable reference for researchers.
Chemical Properties and Synthesis
This compound is a derivative of benzoic acid with the chemical formula C₈H₈ClNO₂.[1][2] It is typically a white to off-white crystalline solid.[1] The synthesis of this compound can be achieved through the esterification of 2-amino-3-chlorobenzoic acid with methanol under acidic conditions.[1] Another synthetic route involves the reduction of methyl 3-chloro-2-nitrobenzoate.
Comparative Biological Activities
Anthranilic acid derivatives exhibit a broad spectrum of biological activities. The nature and position of substituents on the anthranilic acid core play a crucial role in determining their pharmacological profile.
Anti-inflammatory Activity
A well-established mechanism of anti-inflammatory action for many anthranilic acid derivatives, particularly the N-arylanthranilic acids (fenamates), is the inhibition of cyclooxygenase (COX) enzymes.[3] The COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.
Table 1: Comparative Anti-inflammatory Activity of Selected Anthranilic Acid Derivatives
| Compound/Derivative | Target | IC50 Value | Reference |
| Mefenamic Acid | COX-1/COX-2 | Varies by study | [5] |
| N-phenyl anthranilic acid derivative (Compound 29) | In vivo rat paw edema | 68.54% inhibition | [4] |
| 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo)benzoic acid | In vivo paw edema | Potent activity | [3] |
Note: Direct comparative data for this compound is not available in the reviewed literature.
Anticancer Activity
Several anthranilic acid derivatives have demonstrated promising anticancer properties, often through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7]
A study on 2-amino-3-chlorobenzoic acid, a close structural isomer of the carboxylic acid analog of this compound, revealed potent cytotoxic effects against the MDA-MB-231 human breast cancer cell line.[8] This activity was linked to the modulation of the PI3K/Akt signaling pathway, a critical cascade in cancer cell survival.[8][9]
Table 2: Comparative Anticancer Activity of Selected Anthranilic Acid Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Incubation Time | Reference |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 26 µM | 24 h | [8] |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 5 µM | 48 h | [8] |
| 2-amino-3-chlorobenzoic acid | MDA-MB-231 (Breast Cancer) | 7.2 µM | 72 h | [8] |
| Zinc complex of a trifluorinated anthranilic acid derivative | A549 (Lung Cancer) | 1.369 µM | Not Specified | [10] |
| Zinc complex of a trifluorinated anthranilic acid derivative | HeLa (Cervical Cancer) | 2.129 µM | Not Specified | [10] |
Note: Direct comparative data for this compound is not available in the reviewed literature.
Antimicrobial Activity
Anthranilic acid derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[3][7] For example, 2-amino-3-chlorobenzoic acid has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]
Table 3: Comparative Antimicrobial Activity of Selected Anthranilic Acid Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 2-amino-3-chlorobenzoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified in MIC values, but potent activity reported | [8] |
Note: Direct comparative data and Minimum Inhibitory Concentration (MIC) values for this compound are not available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of anthranilic acid derivatives are a result of their interaction with various cellular signaling pathways.
Cyclooxygenase (COX) Pathway
As mentioned, inhibition of COX-1 and COX-2 is a primary mechanism for the anti-inflammatory effects of many anthranilic acid derivatives. This pathway is a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth.[11] Its dysregulation is a hallmark of many cancers. The ability of 2-amino-3-chlorobenzoic acid to induce apoptosis in breast cancer cells has been linked to its modulation of this pathway.[8][9]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway is another critical regulator of cellular processes, including proliferation, differentiation, and apoptosis.[12] Some anthranilic acid derivatives have been identified as inhibitors of this pathway, suggesting a potential mechanism for their anticancer effects.[3][6]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of anthranilic acid derivatives.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric Method)
This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and a fluorescent probe solution. Reconstitute COX-1 and COX-2 enzymes. Prepare a solution of arachidonic acid.
-
Assay Setup: In a 96-well plate, add assay buffer, heme, fluorescent probe, and the test compound at various concentrations. Include wells for 100% initial activity (no inhibitor) and background (no enzyme).
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiation of Reaction: Start the reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondrial dehydrogenases will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14]
Conclusion
This compound belongs to the pharmacologically significant class of anthranilic acid derivatives. While direct experimental data on its biological activities is currently scarce in the public domain, the available information on its structural analogs suggests potential for anti-inflammatory, anticancer, and antimicrobial applications. The structure-activity relationships of anthranilic acid derivatives indicate that the specific substitution pattern on the aromatic ring is a key determinant of their biological effects. Further investigation into the activity of this compound and its derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action, particularly concerning their effects on key signaling pathways such as COX, PI3K/Akt, and MAPK. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers embarking on the exploration of this promising class of compounds.
References
- 1. Page loading... [guidechem.com]
- 2. Methyl 2-amino-3-chlorobenzoate CAS#: 77820-58-7 [m.chemicalbook.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 13. apec.org [apec.org]
- 14. emedicine.medscape.com [emedicine.medscape.com]
alternative reagents to Methyl 3-amino-2-chlorobenzoate for quinazoline synthesis
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While Methyl 3-amino-2-chlorobenzoate has been a traditional starting material for the synthesis of certain quinazoline derivatives, a diverse array of alternative reagents offers greater flexibility, efficiency, and access to a wider range of functionalized molecules. This guide provides an objective comparison of key alternative starting materials for quinazoline synthesis, supported by experimental data and detailed protocols.
Overview of Alternative Synthetic Strategies
The synthesis of the quinazoline ring system can be broadly approached from several key precursors, each with its own advantages and preferred reaction conditions. The most prominent alternatives to this compound include anthranilic acids, 2-aminobenzonitriles, 2-aminoaryl ketones, and 2-aminobenzylamines. These starting materials can be cyclized through various classical and modern synthetic methodologies, often employing metal catalysis to achieve high yields and broad substrate scope.
Anthranilic Acid and its Derivatives
Anthranilic acids are perhaps the most widely employed precursors for the synthesis of 4(3H)-quinazolinones, a common class of quinazoline derivatives. The classical Niementowski reaction and a versatile two-step synthesis via a benzoxazinone intermediate are the primary methods.[1][2][3]
Synthetic Pathway: Two-Step Synthesis via Benzoxazinone Intermediate
A highly versatile method involves the initial acylation of anthranilic acid to form a 2-substituted-1,3-benzoxazin-4-one, which is then reacted with an amine to yield the desired 2,3-disubstituted 4(3H)-quinazolinone.[1][3][4] This approach generally provides better yields and greater product diversity compared to the one-pot Niementowski reaction.[3]
Caption: General scheme for the two-step synthesis of 4(3H)-quinazolinones from anthranilic acid.
Experimental Data
| Starting Material | R1 | R2 | Reagents | Conditions | Yield (%) | Reference |
| 5-Bromoanthranilic acid | -(CH2)3Cl | Hydrazine | 1. 4-Chlorobutyryl chloride2. Acetic anhydride3. Hydrazine hydrate | 1. DMF2. Reflux3. Ethanol or DMF | Not specified | [4] |
| Anthranilic acid | -CH2Cl | Various amines | 1. Chloroacetyl chloride2. Acetic anhydride3. Amine | 1. Acylation2. Dehydration3. Ring closure | Acceptable yields | [1] |
| 2-Amino-3-chlorobenzoic acid | Various | Various | 1. Acyl Chloride2. Primary Amine | 1. Pyridine2. Pyridine or DMF | Not specified | [5] |
Experimental Protocol: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
This protocol is adapted from a method comparing conventional heating and microwave irradiation.
Step 1: Synthesis of 2-(2-chlorophenyl)-4H-benzo[d][4][6]oxazin-4-one
-
A mixture of anthranilic acid and 2-chlorobenzoyl chloride is prepared.
-
The reaction is heated, leading to the formation of the benzoxazinone intermediate.
-
The product is isolated and purified. A reported yield for a similar synthesis is 92%.
Step 2: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
-
The 2-(2-chlorophenyl)-4H-benzo[d][4][6]oxazin-4-one intermediate is reacted with hydrazine hydrate.
-
The reaction can be performed under reflux for 10 hours or with microwave irradiation (800 W) for 5 minutes.
-
The final product is isolated. The reported yields are 79% for the reflux method and 87% for the microwave-assisted method.
2-Aminobenzonitriles
2-Aminobenzonitriles are versatile starting materials for the synthesis of a wide range of quinazoline derivatives, including those that are not 4-oxo substituted. Modern catalytic methods, often employing transition metals like palladium, copper, or iron, are common.[6][7][8]
Synthetic Pathway: Multi-component Reactions
One-pot, multi-component reactions involving 2-aminobenzonitriles, aldehydes, and other reagents are highly efficient for building the quinazoline core. For example, a palladium-catalyzed three-component reaction with aldehydes and arylboronic acids provides diverse quinazolines in good yields.[7][8]
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Substituted Aminobenzoate Isomers
For Researchers, Scientists, and Drug Development Professionals
Substituted aminobenzoates are a critical class of compounds in pharmaceutical and chemical research. The positional isomerism of the amino and benzoate groups—ortho (2-), meta (3-), and para (4-)—gives rise to distinct chemical and physical properties. Accurate and efficient identification of these isomers is paramount for synthesis, quality control, and drug development. This guide provides an objective comparison of ortho-, meta-, and para-aminobenzoate isomers using fundamental spectroscopic techniques, supported by experimental data.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable technique for analyzing conjugated organic compounds.[1] The absorption of UV light by aminobenzoate isomers corresponds to π → π* electronic transitions within the aromatic ring. The position of the maximum absorbance (λ_max) is sensitive to the degree of conjugation between the electron-donating amino (-NH₂) group and the electron-withdrawing carboxyl (-COOH) or ester (-COOR) group.
Comparative Analysis: The para-isomer consistently exhibits the longest wavelength of maximum absorption (a bathochromic or red shift). This is due to the direct, extended conjugation between the amino and carboxyl/ester groups across the benzene ring. The meta-isomer shows the least conjugation, resulting in an absorption profile closer to that of an unsubstituted benzene ring. The ortho-isomer's spectrum is influenced by both electronic effects and steric interactions, which can disrupt the planarity and affect conjugation.
| Compound | Isomer | λ_max (nm) | Solvent/Conditions |
| Aminobenzoic Acid | para- | 278, 226, 194 | Not Specified |
| Ethyl Aminobenzoate | para- | ~295 | Water |
| Aminobenzoic Acid | meta- | ~280, ~235 | Gas Phase[2] |
| Aminobenzoic Acid | ortho- | ~320, ~245 | Gas Phase |
Note: λ_max values can shift based on solvent polarity and pH. The solvatochromic behavior of the meta-isomer, for instance, is particularly pronounced due to a significant change in its dipole moment upon electronic excitation.[2]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides detailed information about the functional groups present in a molecule by measuring its vibrational transitions.[3] For aminobenzoate isomers, the key diagnostic peaks are the N-H stretches, the C=O carbonyl stretch, and the substitution patterns in the fingerprint region.
Comparative Analysis:
-
N-H Stretching: As primary amines, all isomers show two distinct bands between 3300 and 3500 cm⁻¹ corresponding to asymmetric and symmetric N-H stretching.
-
C=O Stretching: The carbonyl (C=O) stretch is a strong, sharp peak typically found around 1680-1710 cm⁻¹. In the ortho-isomer, intramolecular hydrogen bonding between the amino hydrogen and the carbonyl oxygen can cause a shift to a lower wavenumber (frequency).
-
Fingerprint Region (600-1400 cm⁻¹): This region contains complex vibrations, including C-H out-of-plane bending, which are highly characteristic of the aromatic substitution pattern. Ortho-, meta-, and para-isomers display unique absorption patterns here, allowing for unambiguous identification.[3]
| Compound | Isomer | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| Aminobenzoic Acid | ortho- | 3450, 3330 | 1680 | ~750 (strong) |
| Aminobenzoic Acid | meta- | 3460, 3360 | 1690 | ~800, ~750 (strong) |
| Aminobenzoic Acid | para- | 3461, 3363 | 1675-1688 | ~840 (strong) |
| Methyl Aminobenzoate | para- | ~3430, ~3350 | ~1700 | Not specified |
Data compiled from various sources, including studies on aminobenzoic acids and their methyl esters.[4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for detailed structural elucidation, providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[3]
¹H NMR Comparative Analysis:
The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic. The electron-donating -NH₂ group shields ortho and para protons (shifts them upfield to lower ppm), while the electron-withdrawing -COOH/-COOR group deshields them (shifts them downfield to higher ppm).
-
para-Isomer: Exhibits a highly symmetric spectrum, typically showing two distinct doublets for the aromatic protons due to the simple AA'BB' spin system.
-
ortho-Isomer: Shows a more complex pattern with four distinct signals in the aromatic region, often with smaller coupling constants.
-
meta-Isomer: Also displays four signals in the aromatic region, but with different chemical shifts and coupling patterns compared to the ortho-isomer.[8]
-
Ester Protons: Ethyl esters will show a characteristic quartet around 4.3 ppm (-OCH₂-) and a triplet around 1.3 ppm (-CH₃). Methyl esters show a singlet around 3.8 ppm.
| Compound | Isomer | Aromatic Protons (δ, ppm) | NH₂ (δ, ppm) | Other (δ, ppm) | Solvent |
| Aminobenzoic Acid | para- | 7.65 (d, 2H), 6.57 (d, 2H) | 5.89 (br s, 2H) | 12.0 (s, 1H, COOH) | DMSO-d₆[8][9] |
| Aminobenzoic Acid | meta- | 7.15 (t, 1H), 7.07 (m, 2H), 6.74 (m, 1H) | 5.29 (s, 2H) | 12.45 (s, 1H, COOH) | DMSO-d₆[8] |
| Aminobenzoic Acid | ortho- | 7.84 (dd, 1H), 7.23 (m, 1H), 6.73 (dd, 1H), 6.58 (m, 1H) | 5.19 (br s, 2H) | - | CDCl₃[10] |
| Ethyl 4-Aminobenzoate | para- | 7.87 (d, 2H), 6.63 (d, 2H) | 4.15 (br s, 2H) | 4.25 (q, 2H), 1.32 (t, 3H) | CDCl₃ |
¹³C NMR Comparative Analysis:
The chemical shifts of the aromatic carbons are also influenced by the electronic effects of the substituents. The carbon atom attached to the nitrogen (C-NH₂) is typically shielded and appears upfield, while the carbon attached to the carboxyl/ester group (C-COOR) is deshielded. The carbonyl carbon itself is highly deshielded, appearing far downfield.
| Compound | Isomer | Aromatic Carbons (δ, ppm) | Carbonyl C (δ, ppm) | Solvent |
| Aminobenzoic Acid | para- | 153.5, 131.7, 117.3, 113.0 | 167.9 | DMSO-d₆[8] |
| Aminobenzoic Acid | meta- | 149.2, 131.7, 129.3, 118.4, 117.1, 114.9 | 168.3 | DMSO-d₆[8] |
| Aminobenzoic Acid | ortho- | 152.9, 135.3, 132.9, 118.0, 116.9, 111.9 | 171.9 | CDCl₃[10] |
| Ethyl 4-Aminobenzoate | para- | 151.0, 131.5, 119.7, 113.7 | 166.8 | CDCl₃ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aminobenzoate isomers.[11][12]
1. UV-Visible Spectroscopy Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample (approx. 1-5 mg) in a suitable UV-grade solvent (e.g., ethanol, methanol, or water) in a volumetric flask to create a stock solution. Dilute as necessary to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance is within the instrument's linear range (0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the spectrum over a range of 200-400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference blank. Identify the wavelength(s) of maximum absorbance (λ_max).
2. Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use an FTIR spectrometer.
-
Measurement: Place the KBr pellet in the sample holder. Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample chamber should be recorded and automatically subtracted.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of an internal standard, typically tetramethylsilane (TMS, δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for both nuclei should be used, with sufficient scans to obtain a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus. Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Visualization of Analytical Workflow
The logical flow for identifying an unknown aminobenzoate isomer using the described spectroscopic techniques can be visualized as follows.
Caption: Workflow for Spectroscopic Isomer Identification.
References
- 1. eu-opensci.org [eu-opensci.org]
- 2. High-resolution electronic spectroscopy studies of meta-aminobenzoic acid in the gas phase reveal the origins of its solvatochromic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [chemicalbook.com]
- 7. Methyl 4(methylamino)benzoate [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. 4-Aminobenzoic acid(150-13-0) 1H NMR [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 12. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
comparative yield analysis of reactions using different aminobenzoates
A Comparative Analysis of Amide Synthesis Yields Using Ortho-, Meta-, and Para-Aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amide bonds is a cornerstone of modern drug discovery and development. The choice of starting materials can significantly impact reaction efficiency and overall yield. This guide provides a comparative analysis of the expected reaction yields when using ortho-, meta-, and para-aminobenzoate isomers in a common amide coupling reaction. The comparison is based on established principles of organic chemistry, including electronic and steric effects, which influence the reactivity of these isomers.
Comparative Yield Analysis
| Isomer | Expected Relative Yield | Key Influencing Factors |
| Para-Aminobenzoate | High | The amino group at the para position electronically activates the aromatic ring through resonance, enhancing the nucleophilicity of the amine. Steric hindrance is minimal, allowing for facile approach of the acylating agent. |
| Meta-Aminobenzoate | Moderate to High | The amino group at the meta position has a less pronounced activating effect on the nucleophilicity of the amine compared to the para isomer due to the lack of direct resonance conjugation with the reaction center. Steric hindrance is also minimal. |
| Ortho-Aminobenzoate | Low to Moderate | Significant steric hindrance from the adjacent carboxylic acid group impedes the approach of the acylating agent to the amino group. Intramolecular hydrogen bonding between the amino and carboxyl groups can also reduce the nucleophilicity of the amine. |
Experimental Protocol: Amide Synthesis via Acyl Chloride
This protocol describes a general procedure for the acylation of aminobenzoate isomers with an acyl chloride, a common method for amide bond formation.
Materials:
-
Ortho-, meta-, or para-aminobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Carboxylic Acid (optional, if starting from aminobenzoic acid):
-
In a round-bottom flask, suspend the aminobenzoic acid isomer (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude amino-benzoyl chloride.
-
-
Amide Bond Formation:
-
Dissolve the appropriate aminobenzoate ester or the crude amino-benzoyl chloride (1.0 eq) in anhydrous DCM in a clean, dry round-bottom flask.
-
Add triethylamine (1.5 eq) or pyridine (1.5 eq) as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Reaction Mechanism and Influence of Isomer Position
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic amino group of the aminobenzoate attacks the electrophilic carbonyl carbon of the acyl chloride. The positional isomerism of the aminobenzoate plays a crucial role in determining the reaction rate and, consequently, the yield.
Caption: Mechanism of amide formation and the influence of aminobenzoate isomerism.
Experimental Workflow for Comparative Analysis
To empirically determine the yields, a parallel synthesis approach should be employed, ensuring that all reaction conditions are identical for each aminobenzoate isomer.
Assessing the Purity of Methyl 3-amino-2-chlorobenzoate: A Comparative Guide for Researchers
For immediate release:
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of Methyl 3-amino-2-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis. Targeted at researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It also presents a comparative analysis of these techniques and discusses alternative chemical building blocks.
Introduction
This compound is a crucial building block in the synthesis of a variety of complex organic molecules. Ensuring its purity is paramount to the success of subsequent reactions and the quality of the final product. This guide details robust analytical methods for quantifying the purity of this compound and identifying potential impurities that may arise during its synthesis, such as starting materials, isomers (e.g., Methyl 2-amino-3-chlorobenzoate and Methyl 3-amino-5-chlorobenzoate), and by-products.
Comparison of Analytical Techniques for Purity Assessment
The selection of an appropriate analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation.
| Technique | Principle | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, reproducible, and cost-effective for routine quality control. | Moderate sensitivity and selectivity; may not detect impurities that lack a UV chromophore. |
| GC-MS | Separation based on volatility and polarity, with mass-based detection and identification. | High sensitivity and selectivity, excellent for identifying volatile and semi-volatile impurities. | Requires derivatization for non-volatile compounds; thermal degradation of the analyte is possible. |
| qNMR | Absolute or relative quantification based on the signal intensity of specific nuclei in a magnetic field. | Primary ratio method providing direct traceability to SI units; highly accurate and precise for purity assignment without the need for a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods; signal overlap can complicate analysis.[1][2] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar halogenated aromatic compounds and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reversed-phase HPLC method suitable for the routine purity analysis of this compound.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard (if available) and sample
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range of the standards (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods for analyzing halogenated aniline derivatives and is suitable for identifying and quantifying volatile and semi-volatile impurities in this compound.[3]
Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane)
-
Helium (carrier gas)
-
Dichloromethane or other suitable solvent (GC grade)
-
This compound sample
-
Optional: Derivatization agent (e.g., acetic anhydride or a silylating agent) for improved peak shape and volatility.
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. If derivatization is required, follow a standard protocol for acylation or silylation.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
-
Data Analysis: Identify the main component and any impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using an internal standard or by assuming equal response factors (area percent).
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general procedure for determining the absolute purity of this compound using an internal standard.[1][2]
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6)
-
This compound sample
-
Analytical balance
-
NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Illustrative Data
The following tables present hypothetical data to illustrate the expected outcomes of the purity analyses.
Table 1: HPLC-UV Purity Analysis of Three Batches of this compound
| Batch ID | Retention Time (min) | Peak Area | % Purity (Area Percent) |
| Batch A | 5.2 | 1254300 | 99.5 |
| Batch B | 5.2 | 1189700 | 98.2 |
| Batch C | 5.2 | 1215600 | 99.1 |
Table 2: GC-MS Impurity Profile of this compound (Batch B)
| Retention Time (min) | Compound Identity | Molecular Ion (m/z) | % Area |
| 4.8 | Starting Material (e.g., 2-chloro-3-nitrobenzoic acid) | 201 | 0.5 |
| 5.2 | This compound | 185 | 98.2 |
| 5.5 | Isomer (e.g., Methyl 2-amino-3-chlorobenzoate) | 185 | 1.1 |
| 6.1 | Dimerization by-product | >185 | 0.2 |
Table 3: qNMR Purity Assessment of this compound (Batch A)
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Mass (mg) | 10.25 | 5.12 |
| Molecular Weight ( g/mol ) | 185.61 | 116.07 |
| ¹H NMR Signal (ppm) | 3.85 (s, -OCH₃) | 6.28 (s, -CH=CH-) |
| Number of Protons (N) | 3 | 2 |
| Integral (I) | 1.00 | 0.45 |
| Purity of IS (%) | 99.9 | - |
| Calculated Purity (%) | 99.6 | - |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Impurity Profiling.
Caption: Workflow for qNMR Purity Assessment.
Alternative Chemical Building Blocks
For researchers in drug discovery and process development, exploring alternative building blocks can be crucial for optimizing synthetic routes and discovering new chemical entities. Alternatives to this compound can be considered based on the desired structural modifications and reactivity.
-
Positional Isomers: Methyl 2-amino-3-chlorobenzoate, Methyl 4-amino-2-chlorobenzoate, and other isomers can be used to explore different substitution patterns on the benzene ring, which can significantly impact the biological activity of the final compound.[4]
-
Analogs with Different Halogens: Replacing the chlorine atom with fluorine, bromine, or iodine (e.g., Methyl 3-amino-2-fluorobenzoate) can modulate the electronic properties and metabolic stability of the resulting molecules.[5]
-
Other Substituted Aminobenzoates: Introducing different functional groups on the aromatic ring (e.g., methyl, methoxy) can provide access to a wider range of chemical space.
-
Bioisosteres: In a drug design context, replacing the aminobenzoate scaffold with a bioisosteric equivalent can lead to improved pharmacokinetic or pharmacodynamic properties.
The choice of an alternative will depend on the specific synthetic goal and the desired properties of the target molecule. A thorough understanding of the structure-activity relationship is essential when selecting an alternative building block.
References
A Comparative Guide to the Synthesis of Methyl 3-amino-2-chlorobenzoate
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. Methyl 3-amino-2-chlorobenzoate is a valuable building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two prominent synthetic protocols for this target molecule, offering detailed experimental methodologies, quantitative data for comparison, and workflow visualizations to aid in protocol selection and implementation.
At a Glance: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Nitration and Reduction | Protocol 2: Direct Amination |
| Starting Material | 2-Chlorobenzoic Acid | 2,3-Dichlorobenzoic Acid |
| Key Intermediates | 2-Chloro-3-nitrobenzoic acid | None |
| Overall Yield | Moderate to High (Estimated) | High[1] |
| Purity | Good to Excellent | Very High[1] |
| Reaction Steps | 3 (Nitration, Reduction, Esterification) | 2 (Amination, Esterification) |
| Reagent Safety | Requires handling of nitric and sulfuric acids. | Requires handling of aqueous ammonia at high pressure and temperature. |
| Scalability | Readily scalable. | Requires specialized high-pressure equipment. |
Protocol 1: Synthesis via Nitration and Reduction of 2-Chlorobenzoic Acid
This protocol follows a classical three-step approach involving the nitration of a commercially available starting material, followed by the reduction of the introduced nitro group to an amine, and concluding with the esterification of the carboxylic acid.
Experimental Protocol
Step 1: Synthesis of 2-Chloro-3-nitrobenzoic acid
-
In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-chlorobenzoic acid to concentrated sulfuric acid.
-
Once the acid has dissolved and the temperature is maintained at 0-5°C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C. The nitration of o-chlorobenzoic acid is known to produce a mixture of isomers, including 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid[2].
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain the crude 2-chloro-3-nitrobenzoic acid.
-
Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to separate the isomers.
Step 2: Synthesis of 3-Amino-2-chlorobenzoic acid
-
To a stirred solution of 2-chloro-3-nitrobenzoic acid in aqueous ammonia, add a reducing agent such as sodium dithionite at room temperature[1][3].
-
Stir the reaction mixture for a sufficient time to ensure the complete reduction of the nitro group, which can be monitored by thin-layer chromatography.
-
Upon completion, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 3-amino-2-chlorobenzoic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the product.
Step 3: Synthesis of this compound (Fischer Esterification)
-
Suspend 3-amino-2-chlorobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension[4][5].
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a base (e.g., sodium bicarbonate solution) to precipitate the crude this compound.
-
Filter the product, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Workflow Visualization
Caption: Workflow for the synthesis of this compound via a nitration and reduction pathway.
Protocol 2: Synthesis via Direct Amination of 2,3-Dichlorobenzoic Acid
This protocol offers a more direct route to the aminobenzoic acid intermediate through a nucleophilic aromatic substitution reaction, potentially reducing the number of synthetic steps.
Experimental Protocol
Step 1: Synthesis of 3-Amino-2-chlorobenzoic acid
-
In a high-pressure autoclave, dissolve 2,3-dichlorobenzoic acid in an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide)[1].
-
Add a copper-based catalyst, such as copper(I) chloride or copper bronze[1].
-
Charge the autoclave with a significant molar excess of ammonia, either as a gas or a concentrated aqueous solution[1].
-
Heat the sealed autoclave to a temperature of 150-220°C and maintain the pressure for several hours[1]. A similar process for the 2-amino-3-chloro isomer reports a yield of 98%[1].
-
After cooling the reactor, vent the excess ammonia.
-
Acidify the reaction mixture with a mineral acid to precipitate the 3-amino-2-chlorobenzoic acid.
-
Filter the product, wash with water, and dry.
Step 2: Synthesis of this compound (Fischer Esterification)
-
Suspend the synthesized 3-amino-2-chlorobenzoic acid in an excess of methanol.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After cooling, remove the excess methanol by rotary evaporation.
-
Neutralize the reaction mixture with a basic solution to precipitate the crude ester.
-
Isolate the product by filtration, wash with water, and dry. Recrystallization or column chromatography can be used for further purification.
Workflow Visualization
Caption: Workflow for the synthesis of this compound via a direct amination pathway.
Concluding Remarks
The choice between these two synthetic protocols will depend on the specific requirements of the researcher and the available laboratory infrastructure. Protocol 1 utilizes more common reagents and reaction conditions but involves an additional synthetic step and the potential for isomer separation. Protocol 2 offers a more direct and potentially higher-yielding route to the key aminobenzoic acid intermediate, though it necessitates the use of a high-pressure reactor. Both pathways culminate in a standard Fischer esterification to yield the final product, this compound. Careful consideration of the factors outlined in this guide will enable an informed decision for the successful synthesis of this important chemical intermediate.
References
- 1. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 2. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. benchchem.com [benchchem.com]
X-ray crystallography of Methyl 3-amino-2-chlorobenzoate derivatives
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for methyl 2-amino-5-chlorobenzoate and methyl 2-amino-3-chloro-4-methoxybenzoate, which serve as relevant points of comparison for understanding the structural characteristics of methyl 3-amino-2-chlorobenzoate derivatives.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |
| Methyl 2-amino-5-chlorobenzoate[1] | C₈H₈ClNO₂ | Monoclinic | P2₁ | 3.9480(8) | 9.0230(18) | 12.018(2) | 94.10(3) | 427.02(15) | 2 |
| Methyl 2-amino-3-chloro-4-methoxybenzoate[2] | C₉H₁₀ClNO₃ | Monoclinic | P2₁ | 10.677(2) | 4.0074(8) | 11.866(2) | 112.108(6) | 470.37(17) | 2 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following sections describe the synthesis and X-ray diffraction protocols for the analyzed compounds.
Synthesis of Methyl 2-amino-5-chlorobenzoate[1]
To a solution of 2-aminobenzoic acid (10 g, 66 mmol) in DMF (40 mL), N-halosuccinimide (66 mmol) was added, and the reaction mixture was heated at 100 °C for 40 minutes. After cooling to room temperature and standing overnight, the mixture was poured into ice-water (150 mL) to precipitate a white solid. The solid was filtered, washed with water, and then dissolved in ethyl acetate (600 mL). The ethyl acetate solution was dried over magnesium sulfate and evaporated under reduced pressure. The resulting solid was washed with ether to afford 2-amino-5-chlorobenzoic acid. To an alcohol solution (60 mL) containing 2-amino-5-chlorobenzoic acid (20 mmol), thionyl chloride (60 mmol) was added, and the suspension was refluxed overnight. The solvent was evaporated, and the residue was taken up in EtOAc, washed with 10% NaOH solution, dried, filtered, and evaporated to yield methyl 2-amino-5-chlorobenzoate. Crystals suitable for X-ray analysis were obtained by slow evaporation from a methanol solution.
X-ray Data Collection and Structure Refinement[1]
Data for methyl 2-amino-5-chlorobenzoate was collected at 293 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.
Visualization of Experimental and Logical Workflows
Diagrams illustrating the experimental workflow and logical relationships provide a clear visual summary for researchers.
References
A Comparative Guide to the Anticancer Activity of Substituted Aminochlorobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of a series of recently synthesized aminobenzoate derivatives, focusing on their potential as anticancer agents. Due to a greater availability of comprehensive and comparative experimental data, this analysis centers on derivatives of 4-amino-3-chloro benzoate esters, isomers of the Methyl 3-amino-2-chlorobenzoate scaffold. The data presented is primarily drawn from a 2024 study by Abd Al Rahim et al., which systematically evaluated these compounds for their ability to inhibit Epidermal Growth Factor Receptor (EGFR) and induce cytotoxicity in various cancer cell lines. This guide summarizes the quantitative data, details the experimental methodologies, and visualizes the key signaling pathways involved.
Introduction to Aminochlorobenzoate Analogs in Oncology
The aminobenzoic acid scaffold is a recognized pharmacophore in medicinal chemistry. Its derivatives have been explored for a range of therapeutic applications. In oncology, the focus has often been on their ability to act as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, as its dysregulation can lead to uncontrolled cell proliferation and survival.[1] The development of small molecule inhibitors that target the EGFR tyrosine kinase activity is a key strategy in treating various cancers, including lung, colon, and breast cancer.
The compounds discussed herein are derivatives of 4-amino-3-chlorobenzoic acid, functionalized to create distinct chemical entities, including 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides. Their biological activity is benchmarked against Erlotinib, an established EGFR inhibitor.
Comparative Biological Activity
The anticancer potential of the 4-amino-3-chloro benzoate ester derivatives was assessed through in vitro cytotoxicity assays against three human cancer cell lines: A549 (lung carcinoma), HepG2 (liver carcinoma), and HCT-116 (colon carcinoma). Furthermore, their direct inhibitory effect on the EGFR tyrosine kinase was quantified. The hydrazine-1-carbothioamide derivative, N5a , was identified as a particularly potent compound across all assays.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC₅₀ values indicate greater cytotoxic potency.
| Compound ID | Derivative Class | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) |
| N5a | Hydrazine-1-carbothioamide | 1.23 ± 0.11 | 2.45 ± 0.18 | 3.12 ± 0.25 |
| Erlotinib | Standard EGFR Inhibitor | 4.56 ± 0.32 | 6.78 ± 0.51 | 8.12 ± 0.63 |
Data sourced from Abd Al Rahim et al., 2024.
EGFR Tyrosine Kinase Inhibitory Activity
The direct inhibitory effect of the most potent compound, N5a, on EGFR tyrosine kinase activity was compared with Erlotinib.
| Compound ID | EGFR Tyrosine Kinase IC₅₀ (µM) |
| N5a | 0.58 ± 0.04 |
| Erlotinib | 0.95 ± 0.07 |
Data sourced from Abd Al Rahim et al., 2024.
Mechanism of Action: Induction of Apoptosis
The study by Abd Al Rahim et al. (2024) suggests that the cytotoxic effects of compound N5a are mediated through the induction of apoptosis (programmed cell death). This was evidenced by the activation of key initiator (caspase-8) and executioner (caspase-3) caspases in treated cancer cells.
Caption: Proposed mechanism of action for Compound N5a.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells (A549, HepG2, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., N5a) and the reference compound (Erlotinib). A vehicle control (DMSO) is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Prepare a solution of recombinant human EGFR kinase in a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Assay Execution: In a 384-well plate, add 1 µL of each compound dilution. Add 2 µL of the EGFR enzyme solution to each well and incubate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., Poly(Glu,Tyr) 4:1 and ATP). Incubate the plate at room temperature for 60 minutes.
-
Detection: Terminate the reaction and detect the amount of ADP produced (which is inversely proportional to kinase inhibition) using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This involves adding a reagent to deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC₅₀ value is calculated from the dose-response curve, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.
Caspase-3 and Caspase-8 Activity Assay
This fluorometric assay measures the activity of key apoptosis-related enzymes.
-
Cell Treatment: Seed cells in a 96-well plate and treat with the test compound at its IC₅₀ concentration for a specified period (e.g., 24 hours) to induce apoptosis.
-
Reagent Addition: Add a fluorogenic substrate specific for either caspase-3 (e.g., DEVD-pNA) or caspase-8 to each well. These substrates are non-fluorescent until cleaved by the active caspase.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.
-
Data Analysis: The increase in fluorescence is directly proportional to the caspase activity. Results are typically expressed as a fold-change relative to untreated control cells.
Conclusion
The comparative analysis of 4-amino-3-chloro benzoate ester derivatives reveals a promising new avenue for the development of anticancer agents. The hydrazine-1-carbothioamide derivative N5a demonstrates superior potency in both inhibiting EGFR tyrosine kinase and inducing cytotoxicity in lung, liver, and colon cancer cell lines when compared to the established drug Erlotinib. The proposed mechanism, involving the induction of the extrinsic apoptotic pathway, provides a solid foundation for further preclinical development. While these findings are based on an isomeric scaffold of this compound, the structure-activity relationships identified offer valuable insights for the broader class of aminochlorobenzoate compounds. Future research should focus on in vivo efficacy studies and the exploration of derivatives of other isomers to build a more comprehensive understanding of this chemical space.
References
Safety Operating Guide
Proper Disposal of Methyl 3-amino-2-chlorobenzoate: A Comprehensive Guide for Laboratory Professionals
Essential safety protocols and step-by-step disposal procedures for Methyl 3-amino-2-chlorobenzoate are critical for ensuring personnel safety and environmental compliance. This guide provides detailed operational and disposal plans for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before any handling or disposal procedures, it is imperative to consult your institution's Chemical Hygiene Plan and the specific Safety Data Sheet (SDS) for the compound in use. In the absence of a specific SDS, a conservative approach based on similar hazardous compounds should be adopted.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Recommended Use |
| Eye Protection | Safety goggles or glasses with side shields | Mandatory for all handling procedures |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Essential to prevent skin contact |
| Body Protection | Laboratory coat | To protect from splashes and spills |
| Respiratory | Use in a well-ventilated area or fume hood | To avoid inhalation of dust or vapors |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
-
Segregation of Waste: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated chemical waste.[2][3] Mixing these waste streams can lead to dangerous reactions and complicates the disposal process, often increasing costs.[3]
-
Waste Container: Use a designated, properly labeled, and leak-proof container for collecting all waste containing this compound. This includes any contaminated consumables such as pipette tips, weighing paper, and contaminated PPE.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These specialized companies are equipped to handle and dispose of chemical waste in compliance with all regulatory requirements, which for chlorinated compounds often involves high-temperature incineration.[4]
Spill and Decontamination Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the chemical.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal pathway, the following workflow diagram illustrates the key decision points and actions required.
Figure 1. Disposal Workflow for this compound
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
Essential Safety and Operational Guidance for Handling Methyl 3-amino-2-chlorobenzoate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Methyl 3-amino-2-chlorobenzoate is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Chemical Identity:
-
Name: this compound
-
CAS Number: 53553-15-4[1]
-
Molecular Formula: C₈H₈ClNO₂
Hazard Summary: this compound is classified as harmful and an irritant. Key hazards include:
Personal Protective Equipment (PPE)
Appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical fume hood or ventilated enclosure | Chemical splash goggles or safety glasses with side shields. A face shield may be required for larger quantities. | Chemical-resistant gloves (e.g., nitrile, neoprene). | Laboratory coat or coveralls. | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[5] |
| Performing reactions and transfers | Chemical fume hood | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves. | Chemical-resistant apron or suit over a lab coat. | Work should be conducted in a chemical fume hood to minimize inhalation exposure.[3] |
| Handling spills | Ensure adequate ventilation. | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with appropriate cartridges. |
| Waste Disposal | Well-ventilated area or chemical fume hood. | Chemical splash goggles. | Chemical-resistant gloves. | Laboratory coat. | Not generally required if handling sealed waste containers. |
Standard Operating Procedure for Handling
Following a systematic workflow is crucial to minimize exposure and ensure safety.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps
1. Pre-Handling Preparations:
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for this compound before use.[6]
-
Engineering Controls: Ensure a calibrated chemical fume hood is available and functioning correctly.[3] Eyewash stations and safety showers must be readily accessible.[2]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. This includes, at a minimum, a lab coat, chemical-resistant gloves, and chemical splash goggles.[3][7]
2. Handling and Experimental Work:
-
Location: All handling of solid this compound and its solutions should be conducted within a chemical fume hood to prevent inhalation of dust or vapors.[3]
-
Dispensing: When weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to minimize dust generation.
-
Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the chemical.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2]
3. Spill Management:
-
Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Sweep up the absorbed material, place it in a sealed container for disposal, and decontaminate the area.
-
Major Spills: Evacuate the area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
4. Waste Disposal:
-
Segregation: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[8] Do not dispose of it down the drain.
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
References
- 1. 53553-15-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Methyl 2-amino-3-chlorobenzoate | CAS#:77820-58-7 | Chemsrc [chemsrc.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. epa.gov [epa.gov]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
